Product packaging for Cholestane(Cat. No.:CAS No. 14982-53-7)

Cholestane

Cat. No.: B1235564
CAS No.: 14982-53-7
M. Wt: 372.7 g/mol
InChI Key: XIIAYQZJNBULGD-UHFFFAOYSA-N
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Description

Cholestane, specifically 5α-Cholestane (CAS Registry Number: 481-21-0), is a saturated tetracyclic steroid with the molecular formula C27H48 and a molecular weight of 372.68 g/mol . It is a diagenetic product of cholesterol, from which it derives its fundamental structure, and serves as a crucial saturated hydrocarbon biomarker in geochemical and biological research . A primary research application of this compound is as a biomarker in geochemistry and paleontology to trace the evolution of eukaryotic life, particularly in the study of Precambrian Earth history . Its presence in environmental samples and petroleum deposits is often interpreted as an indicator of ancient animal life and past oxygenated conditions, though it can also originate from other eukaryotic organisms like rhodophytes and embryophytes . In analytical chemistry, this compound is widely used as an internal standard for gas chromatography-mass spectrometry (GC/MS) analysis of sterols and other lipids . The compound is also a key structural scaffold for a significant class of steroid saponins in plants, known as cholestan-type saponins, which include compounds with potent biological activities such as OSW-1, noted for its exceptional antitumor properties . Furthermore, various oxidized metabolites of the this compound structure, such as this compound-3β,5α,6β-Triol, are subjects of active research in neuroscience, where they have been identified as novel inhibitors of acid-sensing ion channels (ASICs) and show potential in reducing acidosis-mediated ischemic brain injury . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H48 B1235564 Cholestane CAS No. 14982-53-7

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIAYQZJNBULGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870548
Record name CERAPP_53193
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URL https://comptox.epa.gov/dashboard/DTXSID00870548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14982-53-7, 481-21-0
Record name Cholestane (VAN8C
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Record name Cholestane
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Record name Cholestane
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Foundational & Exploratory

An In-depth Technical Guide to the Cholestane Biosynthesis Pathway in Marine Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The marine environment harbors a vast diversity of organisms that synthesize a remarkable array of sterols, with the cholestane skeleton being a fundamental structural motif. The biosynthesis of this compound and its derivatives in marine organisms is a complex and fascinating area of research, revealing unique enzymatic machinery and regulatory networks. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in marine organisms, with a focus on key enzymatic steps, quantitative data on sterol composition, detailed experimental protocols, and the regulatory mechanisms that govern this vital metabolic process. The information presented herein is intended to serve as a valuable resource for researchers in marine natural products chemistry, drug discovery, and related fields.

Core this compound Biosynthesis Pathways

The biosynthesis of this compound-based sterols in marine organisms originates from acetyl-CoA and proceeds through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway to produce the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The subsequent cyclization of 2,3-oxidosqualene represents a major bifurcation in sterol biosynthesis, leading to either lanosterol or cycloartenol as the primary tetracyclic intermediate.

The Lanosterol Pathway

Primarily associated with animals and fungi, the lanosterol pathway is initiated by the enzyme lanosterol synthase (LSS), which catalyzes the cyclization of 2,3-oxidosqualene to lanosterol.[1] Subsequent enzymatic modifications, including demethylations at C-4 and C-14, and reductions, convert lanosterol to cholesterol (a key this compound). This pathway has been identified in various marine animals and some marine fungi.

The Cycloartenol Pathway

Characteristic of photosynthetic organisms, the cycloartenol pathway begins with the cyclization of 2,3-oxidosqualene to cycloartenol by the enzyme cycloartenol synthase (CAS). Cycloartenol then undergoes a series of reactions, including the opening of the cyclopropane ring, to eventually yield cholesterol or other phytosterols. Many marine algae and some invertebrates that host photosynthetic symbionts utilize this pathway.[2]

Interestingly, some marine organisms, such as the oleaginous protist Schizochytrium sp., possess a chimeric pathway exhibiting features of both algal and animal sterol biosynthesis.[3]

This compound Biosynthesis Pathways cluster_0 Upstream Pathway cluster_1 Lanosterol Pathway cluster_2 Cycloartenol Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP Squalene Squalene IPP/DMAPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase (LSS) Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) ... ... Lanosterol->... Cholesterol Cholesterol ...->Cholesterol Phytosterols Phytosterols ...->Phytosterols Cycloartenol->... Phytosterols->Cholesterol (in some organisms)

Figure 1: Divergent pathways of this compound biosynthesis from 2,3-oxidosqualene.

Quantitative Data on Sterol Composition

The sterol composition of marine organisms is highly variable, reflecting their diverse evolutionary histories and ecological niches. The following tables summarize the quantitative sterol composition of selected marine organisms.

Table 1: Sterol Composition of Selected Marine Dinoflagellates

SterolVulcanodinium rugosum (% of total free sterols)[4]Breviolum minutum (% of total sterols)[5]
Cholesterol10.311.2
Dinosterol18.5-
4α,24-dimethyl-5α-cholest-22E-en-3β-ol29.2-
4α,24-dimethyl-5α-cholestan-3β-ol9.8-
24-demethyldinosterol-27.2
Other identified sterols32.261.6
Note: '-' indicates the sterol was not reported as a major component.

Table 2: Sterol Content of Commercially Important Shellfish (mg/100g fresh edible weight) [6]

SterolBlue CrabShrimpEastern OysterSea Scallop
Cholesterol96.2 - 109122 - 15048.7 - 71.423.4 - 30.1
Brassicasterol<0.10.2 - 0.528.9 - 45.612.6 - 21.0
24-Methylenecholesterol0.2 - 0.40.8 - 1.330.5 - 41.916.7 - 23.4
Campesterol0.2 - 0.40.4 - 0.84.0 - 6.12.1 - 3.2
Stigmasterol<0.1<0.11.1 - 2.00.4 - 0.7
β-Sitosterol0.2 - 0.30.4 - 0.72.2 - 3.41.1 - 1.8

Table 3: Enzyme Kinetic Parameters for Selected Sterol Biosynthesis Enzymes

EnzymeOrganismSubstrateKm (µM)VmaxReference
Sterol C24-Methyltransferase (SMT)Chlamydomonas reinhardtii (green alga)Cycloartenol35 ± 3100 pmol/min/mg protein[7]
Sterol 14α-demethylase (CYP51)Danio rerio (zebrafish)Lanosterol-3.2 nmol/min/nmol CYP51[8]
Note: '-' indicates data not available in the cited source.

Experimental Protocols

Protocol for Extraction and Quantification of Sterols from Marine Invertebrates (e.g., Sponges, Corals)

This protocol provides a general framework for the extraction and analysis of sterols from marine invertebrate tissues.

1. Sample Preparation:

  • Flash-freeze the collected marine organism in liquid nitrogen immediately after collection.

  • Lyophilize the frozen tissue to remove water.

  • Grind the dried tissue into a fine powder using a mortar and pestle.

2. Lipid Extraction (modified Folch method): [9]

  • To ~1 g of powdered tissue, add 20 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Homogenize the mixture using a tissue homogenizer for 2 minutes.

  • Sonicate the homogenate for 15 minutes in an ultrasonic bath.

  • Centrifuge at 2,000 x g for 10 minutes to pellet the tissue debris.

  • Collect the supernatant (lipid extract).

  • Re-extract the pellet with 10 mL of the chloroform:methanol solution and combine the supernatants.

  • Add 0.2 volumes of 0.9% NaCl solution to the combined extract and vortex thoroughly.

  • Centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids.

  • Dry the chloroform extract under a stream of nitrogen gas.

3. Saponification:

  • To the dried lipid extract, add 5 mL of 1 M methanolic KOH.

  • Heat the mixture at 80°C for 1 hour to hydrolyze sterol esters.

  • After cooling, add 5 mL of distilled water and 10 mL of n-hexane.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the non-saponifiable lipids (including free sterols).

  • Repeat the hexane extraction twice more and combine the hexane fractions.

  • Wash the combined hexane fractions with distilled water until the aqueous layer is neutral.

  • Dry the hexane extract over anhydrous sodium sulfate and then evaporate to dryness under nitrogen.

4. Derivatization for GC-MS Analysis: [10]

  • To the dried sterol fraction, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of anhydrous pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

  • Evaporate the derivatization reagents under a gentle stream of nitrogen.

  • Re-dissolve the derivatized sterols in 100 µL of hexane for GC-MS analysis.

5. GC-MS Analysis: [10][11]

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: ZB-50 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 270°C.

  • Oven Program: Initial temperature of 100°C for 1 min, ramp at 8°C/min to 200°C (hold for 2 min), then ramp at 3°C/min to 300°C (hold for 15 min).

  • Mass Spectrometer: Agilent 5973 or similar.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Scan mode (m/z 50-600).

  • Identification: Compare mass spectra and retention times with authentic standards and mass spectral libraries (e.g., NIST).

Sterol Analysis Workflow Sample Collection Sample Collection Lyophilization & Grinding Lyophilization & Grinding Sample Collection->Lyophilization & Grinding Lipid Extraction\n(Chloroform:Methanol) Lipid Extraction (Chloroform:Methanol) Lyophilization & Grinding->Lipid Extraction\n(Chloroform:Methanol) Saponification\n(Methanolic KOH) Saponification (Methanolic KOH) Lipid Extraction\n(Chloroform:Methanol)->Saponification\n(Methanolic KOH) Non-saponifiable\nLipid Extraction (Hexane) Non-saponifiable Lipid Extraction (Hexane) Saponification\n(Methanolic KOH)->Non-saponifiable\nLipid Extraction (Hexane) Derivatization (TMS ethers) Derivatization (TMS ethers) Non-saponifiable\nLipid Extraction (Hexane)->Derivatization (TMS ethers) GC-MS Analysis GC-MS Analysis Derivatization (TMS ethers)->GC-MS Analysis Data Analysis\n(Identification & Quantification) Data Analysis (Identification & Quantification) GC-MS Analysis->Data Analysis\n(Identification & Quantification)

Figure 2: General experimental workflow for the analysis of sterols in marine organisms.
Isotopic Labeling to Trace Biosynthesis

Isotopic labeling studies are powerful tools to elucidate biosynthetic pathways.[12]

1. Precursor Selection:

  • Use stable isotope-labeled precursors such as 13C-acetate, 13C-mevalonate, or deuterated water (D2O).

2. Incubation:

  • For microorganisms (e.g., algae, bacteria), introduce the labeled precursor into the culture medium.

  • For invertebrates, administer the labeled precursor via injection or by feeding with labeled food.

  • Incubate the organism for a defined period to allow for incorporation of the label into the sterols.

3. Extraction and Analysis:

  • Extract and purify the sterols as described in Protocol 4.1.

  • Analyze the purified sterols using GC-MS or LC-MS.

  • Determine the incorporation of the isotopic label by analyzing the mass shifts in the molecular ions and fragment ions of the sterols.

4. Data Interpretation:

  • The pattern of label incorporation provides insights into the biosynthetic route and the activity of specific enzymes.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process to maintain cellular homeostasis. The primary regulatory mechanism in animals involves the Sterol Regulatory Element-Binding Proteins (SREBPs).[13]

The SREBP Pathway

SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[14] The activity of SREBPs is regulated by cellular sterol levels.

  • High Sterol Levels: When cellular cholesterol levels are high, SREBP is retained in the endoplasmic reticulum (ER) membrane in an inactive complex with SREBP-cleavage activating protein (SCAP) and Insulin-induced gene (Insig).

  • Low Sterol Levels: When cellular cholesterol levels are low, the SCAP-SREBP complex is transported to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by two proteases (S1P and S2P), releasing the N-terminal active domain. This active domain translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, upregulating their transcription.[13]

While this pathway is well-characterized in mammals, evidence suggests that SREBP homologs are present and functional in some marine invertebrates, including mollusks and crustaceans, where they are implicated in the regulation of lipid metabolism.[3] However, in many invertebrates that are cholesterol auxotrophs, the SREBP pathway may be regulated by other lipids, such as phosphatidylethanolamine in Drosophila.[13]

SREBP Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP-SCAP-Insig SREBP-SCAP-Insig Complex (Inactive) SREBP-SCAP SREBP-SCAP Complex S1P S1P Protease SREBP-SCAP->S1P transport to Golgi Cleaved SREBP Cleaved SREBP (Active Domain) nSREBP Nuclear SREBP Cleaved SREBP->nSREBP translocation S2P S2P Protease S1P->S2P first cleavage S2P->Cleaved SREBP second cleavage SRE Sterol Regulatory Element (SRE) nSREBP->SRE Gene Transcription Upregulation of Cholesterol Biosynthesis Genes SRE->Gene Transcription High Cholesterol High Cholesterol High Cholesterol->SREBP-SCAP-Insig promotes complex formation Low Cholesterol Low Cholesterol Low Cholesterol->SREBP-SCAP allows complex transport

Figure 3: Simplified schematic of the SREBP-mediated regulation of cholesterol biosynthesis.

Conclusion

The this compound biosynthesis pathway in marine organisms is a rich and diverse field of study. While the fundamental steps are conserved across different life forms, marine organisms exhibit unique adaptations and variations in their sterol biosynthetic machinery. This guide has provided an overview of the core pathways, quantitative data on sterol composition, detailed experimental protocols for sterol analysis, and a summary of the key regulatory mechanisms. Further research, particularly in the areas of enzyme kinetics and the specific regulatory networks in marine invertebrates, will undoubtedly uncover new insights into the fascinating world of marine sterol biosynthesis and may lead to the discovery of novel enzymes and bioactive compounds with potential applications in medicine and biotechnology.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may require optimization for specific applications and organisms. Always follow appropriate laboratory safety procedures.

References

The Stereochemistry of Cholestane and Its Natural Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestane, a saturated tetracyclic hydrocarbon, forms the fundamental backbone of a vast array of biologically significant molecules, including cholesterol, bile acids, and steroid hormones. The specific three-dimensional arrangement of atoms, or stereochemistry, within the this compound framework is paramount to the biological activity and physical properties of its derivatives. This technical guide provides a comprehensive exploration of the core stereochemistry of this compound and its principal naturally occurring isomers. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields where a nuanced understanding of steroid structure is critical.

This guide will delve into the IUPAC nomenclature, the absolute configuration of stereocenters, the conformational analysis of the fused ring system, and the key stereochemical differences between major isomers. Furthermore, it will outline the principles of common experimental protocols used to elucidate these complex three-dimensional structures and present key quantitative data to facilitate comparison.

Core Stereochemistry of the this compound Skeleton

The this compound molecule (C₂₇H₄₈) is built upon a perhydrocyclopentanophenanthrene ring system, consisting of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D) fused together. The stereochemistry of this rigid ring system is defined by the spatial arrangement of atoms and substituents at the various chiral centers.

IUPAC Nomenclature and Stereochemical Descriptors

The stereochemistry of substituents on the this compound ring is denoted using α and β descriptors.[1]

  • β-substituents are those that project above the plane of the ring system, represented by a solid wedge.

  • α-substituents are those that project below the plane, represented by a dashed wedge.

The fusion of the rings also dictates the overall shape of the molecule and is described as either cis or trans. This is determined by the relative stereochemistry of the atoms or groups at the ring junctions.[2]

The Chair Conformation

To minimize steric and torsional strain, the cyclohexane rings (A, B, and C) of the this compound skeleton adopt a stable chair conformation.[3] This conformational rigidity is a defining feature of the steroid nucleus and has profound implications for the orientation of substituents and their interactions with biological receptors.

Key Natural Isomers of this compound

The most significant natural isomers of this compound are 5α-cholestane and 5β-cholestane (coprostane), which differ in the stereochemistry at the junction of the A and B rings.

5α-Cholestane (this compound)

In 5α-cholestane, the A and B rings are trans-fused. This results in a relatively flat, planar structure. The hydrogen atom at the C-5 position is in the α-orientation (pointing down).[4] The B/C and C/D ring junctions are also typically in a trans configuration in naturally occurring steroids.[2] This all-trans fusion imparts a high degree of rigidity to the molecule. The naturally produced stereoisomer of cholesterol has a stereochemical orientation of 3β-ol, 5α(H), 14α(H), 17α(H), and 20R, which is generally maintained during its degradation to this compound.

5β-Cholestane (Coprostane)

In contrast, 5β-cholestane, also known as coprostane, features a cis-fused A/B ring system.[5] In this configuration, the hydrogen atom at the C-5 position is in the β-orientation (pointing up). This cis fusion creates a distinct bend in the molecule, differentiating its three-dimensional shape significantly from the more linear 5α-isomer.[4]

Other Naturally Occurring Stereoisomers

Beyond the A/B ring junction, stereoisomerism can also occur at other chiral centers within the this compound skeleton, giving rise to a variety of other natural isomers. These are often formed through diagenetic processes over geological time. Some of these include:

  • 14β-Cholestane and 17β-Cholestane: Isomers with a cis-fusion at the C/D ring junction, which introduces a further bend in the molecular structure.

  • 20R- and 20S-Cholestane: These are epimers that differ in the stereochemistry at the C-20 position within the side chain. The 20R configuration is the naturally occurring biological form, while the 20S form is considered the more geologically stable epimer.[6]

The following diagram illustrates the stereochemical relationship between 5α-cholestane and its primary natural isomer, 5β-cholestane (coprostane), highlighting the key difference at the A/B ring junction.

stereoisomers This compound This compound (General tetracyclic steroid) alpha_this compound 5α-Cholestane (A/B trans-fused) This compound->alpha_this compound 5α-hydrogen beta_this compound 5β-Cholestane (Coprostane) (A/B cis-fused) This compound->beta_this compound 5β-hydrogen

Stereochemical Relationship of this compound Isomers

Quantitative Stereochemical Data

The precise geometry of this compound isomers can be described by various quantitative parameters. The following tables summarize some of the key physical and spectroscopic data for 5α-cholestane and 5β-cholestane.

Property5α-Cholestane5β-Cholestane (Coprostane)Reference
Melting Point 80-80.5 °C72 °C[7]
Specific Rotation [α]D +24.4° (in CHCl₃)+25.1° (c=2 in CHCl₃)[8]

Note: Specific rotation values can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocols for Stereochemical Determination

A variety of sophisticated analytical techniques are employed to determine the complex stereochemistry of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the three-dimensional structure of steroids in solution.[9]

  • 1D and 2D NMR Techniques: A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all the proton and carbon signals in the molecule.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining stereochemistry. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing definitive information about the relative orientation of atoms and substituents.[10] For small molecules like this compound, NOESY experiments are generally effective. A typical NOESY experiment on a small molecule would involve a mixing time in the range of 300-500 ms.[4]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of all stereocenters and precise bond lengths, bond angles, and dihedral angles. A crystal structure for 5α-cholestane is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 183809.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of this compound isomers. Different stereoisomers often exhibit slightly different retention times on a GC column, allowing for their separation. The mass spectrometer provides information about the molecular weight and fragmentation pattern, which aids in identification. Temperature programming of the GC oven is essential for achieving good separation of complex mixtures of steranes. A typical temperature program might start at a lower temperature (e.g., 70°C), ramp up to a high temperature (e.g., 308°C), and then hold for a period to ensure all compounds elute.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration and conformation of chiral molecules in solution.[11] The experimental VCD spectrum is compared with the theoretically calculated spectrum for a known absolute configuration to make an assignment.

The following diagram illustrates a general experimental workflow for the determination of this compound stereochemistry.

experimental_workflow cluster_sample Sample Preparation cluster_separation Separation & Identification cluster_structure Structural Elucidation cluster_analysis Data Analysis sample This compound Isomer Mixture gcms Gas Chromatography- Mass Spectrometry (GC-MS) sample->gcms Separation of Isomers nmr 2D NMR Spectroscopy (COSY, HSQC, NOESY) sample->nmr Solution-state structure xray X-ray Crystallography sample->xray Solid-state structure vcd Vibrational Circular Dichroism sample->vcd Absolute Configuration data_analysis Stereochemical Assignment & Conformational Analysis gcms->data_analysis Identification nmr->data_analysis Relative Stereochemistry xray->data_analysis Absolute Configuration Dihedral Angles vcd->data_analysis

Workflow for Stereochemical Analysis

Biosynthesis of this compound

This compound is not biosynthesized directly but is a diagenetic product of cholesterol. The biosynthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA. Key intermediates include mevalonate, isopentenyl pyrophosphate, squalene, and lanosterol. The conversion of lanosterol to cholesterol involves a series of enzymatic reactions that modify the ring structure and side chain. The stereochemistry established during cholesterol biosynthesis is largely retained during the natural conversion to this compound, which primarily involves the reduction of the C5-C6 double bond and removal of the 3β-hydroxyl group.

The following diagram outlines the biosynthetic pathway leading to cholesterol, the precursor of this compound.

biosynthesis_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-limiting step) ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp squalene Squalene ipp->squalene lanosterol Lanosterol squalene->lanosterol Cyclization cholesterol Cholesterol lanosterol->cholesterol Multi-step enzymatic conversion This compound This compound cholesterol->this compound Diagenesis (Reduction & Dehydroxylation)

Biosynthetic Pathway to this compound

Conclusion

The stereochemistry of the this compound core is a critical determinant of the structure and function of a vast number of natural products. The distinction between the planar 5α-cholestane and the bent 5β-cholestane (coprostane) provides a fundamental example of how a single stereochemical change can dramatically alter molecular shape. A comprehensive understanding of the stereochemical nuances of these and other natural isomers is essential for researchers in fields ranging from geochemistry to medicinal chemistry. The application of advanced analytical techniques such as 2D NMR, X-ray crystallography, GC-MS, and VCD is indispensable for the accurate elucidation of these complex three-dimensional structures. This guide provides a foundational overview to aid in these endeavors.

References

The Pivotal Role of Cholestane Derivatives in Cell Membrane Dynamics and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cell membrane, a fluid and dynamic barrier, is central to cellular life, and its intricate functions are profoundly influenced by its lipid composition. Among the most critical of these lipids are cholestane derivatives, a class of molecules based on the this compound steroid nucleus. This technical guide provides an in-depth exploration of the multifaceted biological functions of these derivatives in cell membranes, focusing on their impact on membrane structure, their role in critical signaling pathways, and their emerging significance as therapeutic targets.

This compound Derivatives and the Structural Integrity of Cell Membranes

This compound derivatives, with cholesterol being the most prominent member in animal cells, are master regulators of the physical properties of the cell membrane. Their rigid, planar steroid ring structure and amphipathic nature allow them to intercalate between phospholipids, thereby modulating membrane fluidity, permeability, and the formation of specialized microdomains known as lipid rafts.

Modulation of Membrane Fluidity

The term "membrane fluidity" refers to the viscosity of the lipid bilayer, which affects the lateral diffusion of both lipids and membrane proteins. This compound derivatives have a dual role in regulating fluidity:

  • At physiological temperatures , they decrease fluidity by restricting the motion of phospholipid fatty acid chains. This "ordering effect" makes the membrane less deformable and more stable.

  • At lower temperatures , they prevent the tight packing of phospholipids, thereby increasing fluidity and preventing the membrane from entering a gel-like state.

The effect of this compound derivatives on membrane fluidity can be quantified using techniques such as fluorescence spectroscopy with probes like Laurdan. The Generalized Polarization (GP) value, derived from the emission spectrum of Laurdan, provides a measure of membrane lipid packing. Higher GP values indicate a more ordered, less fluid membrane.

Control of Membrane Permeability

The permeability of the cell membrane to small molecules is crucial for maintaining cellular homeostasis. This compound derivatives, particularly cholesterol, play a significant role in reducing the passive permeability of the membrane to water-soluble molecules and ions. They achieve this by filling the gaps between phospholipids, which reduces the free volume within the hydrophobic core of the bilayer and creates a more tightly packed and less permeable barrier[1][2].

Formation and Stability of Lipid Rafts

Lipid rafts are dynamic, nanoscale assemblies of specific lipids and proteins within the cell membrane. These microdomains are enriched in cholesterol, sphingolipids, and certain proteins, and they are thought to function as platforms for signal transduction, protein trafficking, and membrane sorting[3].

Cholesterol is essential for the formation and stability of lipid rafts. Its planar structure allows it to pack tightly with the saturated acyl chains of sphingolipids, leading to the formation of a liquid-ordered (Lo) phase that is distinct from the surrounding liquid-disordered (Ld) phase of the bulk membrane. Oxidized cholesterol derivatives, or oxysterols, can have varied effects on lipid raft stability. For instance, 7-ketocholesterol has been shown to disrupt lipid rafts, while 25-hydroxycholesterol may have a stabilizing effect depending on the membrane composition[4][5].

Quantitative Impact of this compound Derivatives on Membrane Properties

The following tables summarize key quantitative data on the effects of various this compound derivatives on the biophysical properties of cell membranes.

DerivativeMethodSystemParameterMolar Ratio/ConcentrationChange from ControlReference(s)
Cholesterol Laurdan GPHippocampal neuronsMembrane Fluidity (GP value)MβCD treatment (depletion)↓ 46 ± 3.3%[6]
Cholesterol enrichment↑ 38 ± 2.7%[6]
Microfluidic microscopyPOPC GUVsCO₂ Permeability60 mol%↓ ~10-fold[7][8]
SAXS/SANS & ²H NMRDMPC, POPC, DOPC membranesMembrane Thickness50 mol%↑ (lipid dependent)[6]
Area per Lipid50 mol%↓ (lipid dependent)[6]
NSE & MD SimulationsDMPC, POPC, DOPC membranesBending Modulus (Elasticity)50 mol%↑ (lipid dependent)[6]
25-Hydroxycholesterol Atomic Force MicroscopySupported lipid bilayersMembrane Rigidity-↓ (inhibits cholesterol's condensing effect)[9][10]
Langmuir MonolayerMixed monolayers with sphingolipidsMolecular Interactions-Similar strength to cholesterol[11]
This compound-3β,5α,6β-triol Patch-clampCultured mouse cortical neuronsASIC1a channel current-Inhibition[12]
HEK-293 cells with NMDA receptorsNMDA-mediated currentsPhysiological concentrations[13][14]
Cytochemical assayCultured aortic smooth muscle cellsNa+,K+-ATPase activity10 µg/ml (24-48h)Marked inhibition[15]
5'-nucleotidase activity10 µg/ml (24-48h)Marked inhibition[15]
7β-Hydroxycholesterol Fluorescence QuenchingPOPC liposomesDithionite Permeability10 mol%No significant change[16]
27-Hydroxycholesterol Fluorescence QuenchingPOPC liposomesDithionite Permeability10 mol%[16]
MD SimulationsPOPC bilayersWater Permeability10 mol%[16]

This compound Derivatives in Cellular Signaling

Beyond their structural roles, this compound derivatives are critical players in various signal transduction pathways, acting as signaling molecules themselves or by modulating the function of membrane-associated proteins.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and is also implicated in cancer. Cholesterol plays a unique and essential role in this pathway. The Hedgehog protein undergoes a crucial auto-processing step where a cholesterol molecule is covalently attached to its C-terminus. This modification is critical for the proper secretion, trafficking, and signaling activity of the Hh ligand[9][17][18][19][20][21]. The binding of the cholesterol-modified Hh ligand to its receptor, Patched (PTCH), alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein, which then initiates the downstream signaling cascade.

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_Ligand Hedgehog Ligand (Cholesterol-modified) PTCH Patched (PTCH) Hh_Ligand->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU_GLI_Complex SUFU-GLI Complex (Inactive) SMO->SUFU_GLI_Complex Inhibits Complex Formation GLI_Active Active GLI (Transcription Factor) SUFU_GLI_Complex->GLI_Active Dissociation Target_Genes Target Gene Expression GLI_Active->Target_Genes Activates

Caption: Hedgehog signaling pathway activation.

The Liver X Receptor (LXR) Signaling Pathway

Liver X Receptors (LXRs) are nuclear receptors that function as cellular cholesterol sensors. They are activated by specific oxysterols, which are oxidized derivatives of cholesterol[20][22][23][24][25][26][27][28]. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the transcriptional regulation of genes involved in cholesterol efflux, transport, and catabolism, thereby playing a crucial role in maintaining cholesterol homeostasis.

LXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterols Oxysterols LXR LXR Oxysterols->LXR Activate LXR_RXR_Complex LXR-RXR Heterodimer LXR->LXR_RXR_Complex RXR RXR RXR->LXR_RXR_Complex LXRE LXR Response Element (LXRE) on DNA LXR_RXR_Complex->LXRE Binds to Target_Gene_Transcription Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Gene_Transcription Regulates

Caption: Liver X Receptor (LXR) signaling pathway.

Experimental Protocols for Studying this compound Derivatives in Membranes

A variety of biophysical techniques are employed to investigate the effects of this compound derivatives on cell membranes. Below are detailed methodologies for some of the key experiments.

Measuring Membrane Fluidity using Laurdan Fluorescence Spectroscopy

Principle: Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In a more ordered (less fluid) membrane, there is less water penetration, and Laurdan emits blue-shifted light. In a more disordered (fluid) membrane, increased water penetration leads to a red-shifted emission. The Generalized Polarization (GP) is calculated to quantify this shift.

Protocol:

  • Cell Culture and Labeling:

    • Culture cells of interest to the desired confluency in a suitable multi-well plate (e.g., 96-well black, clear bottom).

    • Prepare a stock solution of Laurdan (e.g., 1 mM in DMSO).

    • Dilute the Laurdan stock solution in cell culture medium to a final concentration of 5-10 µM.

    • Remove the old medium from the cells and add the Laurdan-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Treatment with this compound Derivatives:

    • Prepare solutions of the this compound derivatives to be tested at various concentrations in cell culture medium.

    • After the Laurdan labeling, wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add the medium containing the this compound derivatives to the respective wells.

    • Incubate for the desired period.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader equipped with monochromators or appropriate filters.

    • Set the excitation wavelength to 350 nm.

    • Measure the fluorescence emission intensity at two wavelengths: 440 nm (for the ordered phase) and 490 nm (for the disordered phase).

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) for each well using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

    • Compare the GP values of treated cells to control (untreated) cells. A higher GP value indicates decreased membrane fluidity.

Studying Lipid Rafts using Fluorescence Recovery After Photobleaching (FRAP)

Principle: FRAP is used to measure the lateral mobility of fluorescently labeled molecules in a membrane. A specific area of the membrane is photobleached with a high-intensity laser, and the rate of fluorescence recovery in that area is monitored as unbleached molecules diffuse in. Slower recovery indicates reduced mobility, which can be characteristic of molecules within lipid rafts.

Protocol:

  • Cell Preparation and Labeling:

    • Transfect cells with a plasmid encoding a fluorescently tagged protein of interest (e.g., a GFP-fusion protein) known to associate with lipid rafts. Alternatively, label cells with a fluorescent lipid analog or a lipid-binding toxin (e.g., Alexa Fluor 488-cholera toxin B subunit to label GM1, a raft-associated ganglioside).

    • Plate the cells on glass-bottom dishes suitable for high-resolution microscopy.

  • FRAP Experiment:

    • Mount the dish on the stage of a confocal laser scanning microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

    • Identify a region of interest (ROI) on the plasma membrane of a cell.

    • Acquire a few pre-bleach images of the ROI at low laser power.

    • Photobleach the ROI with a short burst of high-intensity laser light at the appropriate wavelength for the fluorophore.

    • Immediately begin acquiring a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence.

  • Data Analysis:

    • Measure the fluorescence intensity within the bleached ROI over time.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

    • Normalize the fluorescence recovery data.

    • Fit the recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient of the fluorescently labeled molecule.

    • Compare these parameters under different conditions (e.g., with and without cholesterol depletion using methyl-β-cyclodextrin) to assess the influence of lipid rafts on molecular mobility.

Investigating Molecular Proximity in Membranes with Förster Resonance Energy Transfer (FRET) Microscopy

Principle: FRET is a non-radiative energy transfer process that occurs between two fluorophores (a donor and an acceptor) when they are in very close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. FRET microscopy can be used to study the co-localization and interaction of molecules within lipid rafts.

Protocol:

  • Probe Selection and Cell Labeling:

    • Select a suitable FRET pair of fluorophores (e.g., CFP and YFP, or Alexa Fluor 488 and Alexa Fluor 555).

    • Label the molecules of interest (e.g., two different proteins or a protein and a lipid) with the donor and acceptor fluorophores. This can be done through genetic fusion (e.g., ProteinA-CFP and ProteinB-YFP) or chemical labeling.

    • Introduce the labeled molecules into the cells.

  • FRET Imaging:

    • Use a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor, acceptor, and FRET channels).

    • Acquire images in three channels:

      • Donor excitation, donor emission.

      • Acceptor excitation, acceptor emission.

      • Donor excitation, acceptor emission (the FRET channel).

  • Data Analysis:

    • Correct the raw FRET image for spectral bleed-through (crosstalk) from the donor and acceptor channels.

    • Calculate the FRET efficiency on a pixel-by-pixel basis using one of several established methods (e.g., sensitized emission, acceptor photobleaching).

    • Generate a FRET efficiency map to visualize the regions of the cell where the labeled molecules are in close proximity, indicative of interaction or co-localization within structures like lipid rafts.

Experimental Workflow for Studying this compound Derivative-Membrane Interactions

The following diagram illustrates a general workflow for investigating the impact of a novel this compound derivative on cell membrane properties.

Experimental_Workflow Start Synthesize/Obtain This compound Derivative Characterization Characterize Physicochemical Properties Start->Characterization Model_Membranes In Vitro Studies (Liposomes/Supported Bilayers) Characterization->Model_Membranes Cell_Culture In Cellulo Studies (Cultured Cells) Characterization->Cell_Culture Fluidity_Permeability Assess Effects on Fluidity & Permeability (e.g., Laurdan, Permeability Assays) Model_Membranes->Fluidity_Permeability Raft_Analysis Analyze Impact on Lipid Rafts (e.g., FRAP, FRET, Microscopy) Cell_Culture->Raft_Analysis Signaling_Pathways Investigate Effects on Signaling Pathways (e.g., Western Blot, Reporter Assays) Cell_Culture->Signaling_Pathways Toxicity Evaluate Cytotoxicity Cell_Culture->Toxicity Data_Analysis Quantitative Data Analysis & Interpretation Fluidity_Permeability->Data_Analysis Raft_Analysis->Data_Analysis Signaling_Pathways->Data_Analysis Toxicity->Data_Analysis Conclusion Elucidate Biological Function & Therapeutic Potential Data_Analysis->Conclusion

Caption: A general experimental workflow.

Conclusion and Future Directions

This compound derivatives are indispensable components of cellular membranes, exerting profound control over their structural organization and signaling functions. A detailed understanding of how different derivatives modulate these properties is crucial for advancing our knowledge of fundamental cell biology and for the development of novel therapeutics. While the roles of cholesterol are well-established, the diverse and sometimes opposing effects of its various oxidized and synthetic derivatives represent a burgeoning field of research. Future investigations should focus on elucidating the precise structure-activity relationships of a wider range of this compound derivatives, which will undoubtedly unveil new regulatory mechanisms and open up new avenues for pharmacological intervention in diseases where membrane dysfunction plays a critical role.

References

Cholestane as a Biomarker for Early Animal Evolution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest to unravel the origins of animal life, the rock record provides precious few clues from the time preceding the Cambrian Explosion. Molecular fossils, or biomarkers, offer a powerful lens into this deep past, providing evidence of life forms that left no skeletal remains. Among these chemical fossils, the sterane cholestane (C27) has emerged as a pivotal, albeit contentious, biomarker potentially tracing the earliest animals back to the Neoproterozoic Era, over 635 million years ago. This technical guide provides an in-depth exploration of this compound's role as a biomarker for early animal evolution, focusing on the quantitative data, experimental protocols, and biochemical pathways that underpin this fascinating area of research.

This compound is a saturated tetracyclic steroid that is the geologically stable end-product of the diagenesis of cholesterol.[1] Cholesterol is the primary sterol in the cell membranes of demosponges (a class of sponges), leading to the "sponge biomarker hypothesis." This hypothesis posits that the presence of abundant C27 steranes (this compound) in ancient sedimentary rocks points to a significant presence of demosponges, and therefore, early animals, in the corresponding paleoenvironment.[2] However, this hypothesis is not without its challengers, as other organisms, such as certain types of algae, can also produce C27 sterols, and diagenetic processes could potentially alter other sterols into C27 steranes.[2]

This guide will delve into the quantitative evidence, the sophisticated analytical techniques used to identify and quantify these molecular fossils, and the biochemical and geological pathways that govern their formation and preservation.

The "Sponge Biomarker Hypothesis"

The core of the "sponge biomarker hypothesis" is the assertion that the detection of high relative abundances of C27 steranes in Neoproterozoic rocks signals the presence of demosponges, pushing the origin of animals back significantly before their first appearance in the fossil record. This hypothesis is supported by the fact that some modern demosponge species produce C30 sterols that, upon diagenesis, could also contribute to the sterane record.[3][4] The co-occurrence of C30 steranes, such as 24-isopropylthis compound (24-ipc), with C27 steranes in some Neoproterozoic formations strengthens this proposed link to early sponges.[3]

However, the specificity of this compound as a sponge biomarker is a subject of ongoing scientific debate. Researchers have pointed out that other eukaryotic organisms, including red and green algae, can also produce cholesterol, the precursor to this compound.[4] Furthermore, some studies suggest that diagenetic alteration of more abundant C29 algal sterols could potentially generate C27 steranes, complicating the interpretation of the sterane record.[2] Resolving this controversy requires a multi-faceted approach, combining careful quantitative analysis of sterane distributions with compound-specific isotope analysis to help differentiate between potential biological sources.

Quantitative Analysis of Steranes in the Neoproterozoic

The relative abundance of different steranes (C27, C28, and C29) in ancient sedimentary rocks is a key line of evidence in the debate over early animal evolution. The following tables summarize quantitative data from various studies, providing a snapshot of the sterane distribution during the Cryogenian and Ediacaran periods.

Table 1: Relative Abundance of C27, C28, and C29 Steranes in Neoproterozoic Formations

Geological PeriodFormation / LocationC27 (this compound) %C28 (Ergostane) %C29 (Stigmastane) %Reference
CryogenianHuqf Supergroup, South Oman Salt BasinDominantLowerLower[5]
EdiacaranHuqf Supergroup, South Oman Salt BasinHighVariableVariable[2]
EdiacaranEastern Llanos BasinPredominantly C27LowerHigher than C28[6]
EdiacaranZagros Basin, IranLowerLowerDominant[7]
Neoproterozoic-CambrianVarious (Oman, Siberia, India)~97% (avg.)~3% (avg. C30)-[4][8]

Table 2: C30 Sterane Abundance in Neoproterozoic Rocks (Proposed Sponge Biomarkers)

Geological PeriodFormation / LocationC30 Steranes (% of total C27-C30 steranes)Key C30 CompoundsReference
Cryogenian-CambrianHuqf Supergroup, South Oman Salt Basin1 - 4% (can be >5%)24-isopropylthis compound (24-ipc), 26-methylstigmastane (26-mes)[3]
NeoproterozoicHuqf Supergroup, South Oman Salt BasinAverage 2.7%63% of C30 is 24-ipc[2]

Experimental Protocols

The analysis of sterane biomarkers from ancient rocks requires meticulous and highly sensitive analytical techniques. The following sections detail the key experimental protocols involved in this research.

Biomarker Extraction from Sedimentary Rocks

This protocol outlines the steps for extracting organic biomarkers from rock samples.

experimental_workflow_extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_analysis Analysis s1 Crush rock sample to fine powder (<100 mesh) s2 Clean with dichloromethane (DCM) and methanol (MeOH) s1->s2 e1 Microwave or Soxhlet extraction with DCM:MeOH (9:1 v/v) s2->e1 e2 Centrifuge to separate solvent from rock powder e1->e2 e3 Collect supernatant (Total Lipid Extract - TLE) e2->e3 f1 Apply TLE to a silica gel column e3->f1 f2 Elute with hexane to obtain saturated hydrocarbons (contains steranes) f1->f2 f3 Elute with DCM:hexane to obtain aromatic hydrocarbons f1->f3 f4 Elute with DCM:MeOH to obtain polar compounds f1->f4 a1 Analyze saturated fraction by GC-MS f2->a1

Diagram 1: Experimental workflow for biomarker extraction.

Detailed Steps:

  • Sample Preparation:

    • Crush 5-10g of the rock sample into a fine powder using a mortar and pestle.

    • Clean the powdered sample by rinsing with dichloromethane (DCM) and methanol (MeOH) to remove surface contaminants.

  • Extraction:

    • Extract the powdered rock using a Microwave Accelerated Reaction System at 100°C with a mixture of DCM:MeOH (9:1 v/v) for 15 minutes. Alternatively, use Soxhlet extraction for several hours.[3]

    • After extraction, centrifuge the sample to separate the solvent from the rock residue.

    • Carefully collect the supernatant, which contains the Total Lipid Extract (TLE).

  • Fractionation:

    • Prepare a silica gel column for chromatography.

    • Apply the TLE to the top of the column.

    • Elute the saturated hydrocarbon fraction (which includes the steranes) with hexane.

    • Subsequently, elute the aromatic and polar fractions using solvents of increasing polarity (e.g., DCM:hexane and DCM:MeOH).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Steranes

GC-MS is the primary technique used to separate, identify, and quantify steranes.

logical_relationship_analysis cluster_injection Injection cluster_separation Separation cluster_detection Detection cluster_data_analysis Data Analysis i1 Inject saturated hydrocarbon fraction into GC s1 Separation of compounds based on boiling point and polarity in a capillary column i1->s1 d1 Ionization of compounds s1->d1 d2 Separation of ions by mass-to-charge ratio in MS d1->d2 d3 Detection and generation of mass spectrum d2->d3 da1 Identification of steranes by retention time and mass spectrum d3->da1 da2 Quantification based on peak area da1->da2

Diagram 2: Logical relationship of analytical steps in GC-MS.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: DB-5ms (or equivalent) capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 30°C/minute to 100°C.

    • Ramp 2: 4°C/minute to 308°C.

    • Hold at 308°C for 8 minutes.[9]

  • Mass Spectrometer: Single quadrupole or tandem quadrupole (for higher selectivity).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-570) and Selected Ion Monitoring (SIM) for characteristic sterane fragment ions (e.g., m/z 217).[4]

Compound-Specific Isotope Analysis (CSIA) of Steranes

CSIA measures the stable carbon isotope ratios (δ¹³C) of individual compounds, which can help to distinguish between different biological sources.

GC-C-IRMS Protocol Outline:

  • Sample Preparation: The saturated hydrocarbon fraction is prepared as for GC-MS analysis.

  • GC Separation: The sample is injected into a gas chromatograph with a similar setup as for GC-MS to separate the individual steranes.

  • Combustion: As each compound elutes from the GC column, it passes through a combustion furnace (typically at >900°C) where it is converted to CO₂ gas.

  • Isotope Ratio Mass Spectrometry (IRMS): The CO₂ gas is then introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂.

  • Data Analysis: The measured isotope ratios are compared to a standard (Vienna Pee Dee Belemnite - VPDB) and reported in delta notation (δ¹³C).

Instrumentation: A gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer (GC-C-IRMS).[10][11]

Biochemical and Diagenetic Pathways

Simplified Cholesterol Biosynthesis Pathway

Cholesterol biosynthesis is a complex, multi-step process that occurs in the endoplasmic reticulum. The following diagram provides a simplified overview of the key stages.

cholesterol_biosynthesis cluster_early Early Stages (Cytosol) cluster_late Late Stages (Endoplasmic Reticulum) n1 Acetyl-CoA n2 HMG-CoA n1->n2 HMG-CoA synthase n3 Mevalonate n2->n3 HMG-CoA reductase (rate-limiting step) n4 Isopentenyl Pyrophosphate (IPP) n3->n4 n5 Farnesyl Pyrophosphate (FPP) n4->n5 n6 Squalene n5->n6 Squalene synthase n7 Lanosterol n6->n7 Squalene monooxygenase n8 Cholesterol n7->n8 Multiple steps

Diagram 3: Simplified cholesterol biosynthesis pathway.

While the general pathway is conserved across many eukaryotes, studies on sponges (Porifera) confirm their capability for de novo sterol biosynthesis, including cholesterol.[9][12]

Diagenesis of Cholesterol to this compound

After an organism dies and is buried in sediments, its organic molecules undergo a series of chemical transformations known as diagenesis. For cholesterol, this process involves the loss of its hydroxyl group and the saturation of its double bond to form the stable biomarker, this compound.

diagenesis_pathway cluster_biological Biological Precursor cluster_diagenetic Diagenetic Intermediates cluster_geological Geological Biomarker b1 Cholesterol (in organism) d1 Cholestanol (reduction of double bond) b1->d1 Microbial alteration in early sediments d2 Cholestene (loss of -OH group) d1->d2 Dehydration g1 This compound (fully saturated) d2->g1 Further reduction with increasing burial depth and temperature

Diagram 4: Diagenetic transformation of cholesterol to this compound.

This transformation preserves the carbon skeleton of the original cholesterol molecule, allowing scientists to infer the presence of cholesterol-producing organisms in ancient environments.[1]

Interpretation and Challenges

The interpretation of this compound data in the context of early animal evolution is complex. While high abundances of C27 steranes in Neoproterozoic rocks are suggestive of demosponges, several challenges must be considered:

  • Source Ambiguity: As mentioned, other organisms can produce cholesterol. Therefore, the presence of this compound alone is not definitive proof of sponges.

  • Contamination: Ancient rock samples are susceptible to contamination from younger organic matter, which can introduce misleading biomarker signals. Rigorous cleaning and handling protocols are essential.

  • Thermal Maturity: With increasing temperature and pressure during burial, biomarkers can be altered or destroyed. The thermal maturity of the rock must be assessed to ensure the preservation of a reliable biomarker record.

  • Diagenetic Alteration: The possibility of diagenetic pathways that could convert other sterols (e.g., C29) into C27 steranes cannot be entirely ruled out, although recent studies suggest this is not a major contributor to the Neoproterozoic this compound record.[2]

Future research will likely focus on the use of multiple, independent biomarker proxies, coupled with advanced isotopic techniques, to build a more robust and nuanced picture of early animal evolution.

Conclusion

This compound remains a cornerstone biomarker in the study of early animal evolution. Its presence in ancient rocks provides a tantalizing glimpse into a world that predates the familiar fossil record. While the "sponge biomarker hypothesis" continues to be debated and refined, the analytical techniques and quantitative data that underpin this research represent a significant advancement in our ability to read the chemical history of life on Earth. For researchers in paleontology, geochemistry, and even drug development (where understanding the evolution of metabolic pathways can be insightful), the story of this compound serves as a compelling example of how molecular fossils can illuminate the deepest branches of the tree of life. Continued interdisciplinary research, combining geology, chemistry, and biology, will be crucial in fully deciphering the messages encoded in these ancient molecules.

References

Geochemical Transformation of Cholesterol to Cholestane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Executive Summary

Cholestane, a saturated C27 steroid, is a significant biomarker in geochemistry, providing crucial insights into the history of life and paleoenvironments. It is the geologically stable end-product of the transformation of cholesterol, a sterol abundant in animals. This technical guide delineates the complex geochemical pathways of cholesterol's conversion to this compound, a process occurring over geological timescales through diagenesis and catagenesis. It covers the key chemical reactions, influential factors, intermediate compounds, and the stereochemical changes that serve as indicators of thermal maturity. Furthermore, this document provides detailed experimental protocols for laboratory simulations of these transformations and presents quantitative data to support the understanding of these processes.

The Geochemical Transformation Pathway

The conversion of cholesterol to this compound is a reductive process involving two main stages: diagenesis and catagenesis.

  • Diagenesis: Occurring at relatively low temperatures and pressures in sedimentary environments, diagenesis involves the initial alteration of cholesterol. The primary reactions are the loss of the hydroxyl (-OH) group from the C-3 position and the saturation of the double bond between C-5 and C-6.[1] This stage is often microbially mediated and can also be influenced by the catalytic activity of clay minerals.

  • Catagenesis: As sediments are buried deeper, they are subjected to higher temperatures and pressures. During catagenesis, further thermal degradation and isomerization reactions occur, leading to a variety of this compound stereoisomers.

The transformation can proceed via several interconnected pathways, primarily distinguished by the sequence of reduction and dehydration reactions.

Key Reaction Pathways and Intermediates

The transformation from cholesterol to this compound is not a single-step reaction but involves several key intermediates:

  • Dehydration to Cholestenes: The initial step is often the acid-catalyzed dehydration of cholesterol, where the hydroxyl group is removed as a water molecule, leading to the formation of cholestenes (C27H46). This reaction is readily facilitated by acidic clay minerals in sediments.

  • Formation of Cholestenone: Alternatively, microbial oxidation of cholesterol can yield cholest-4-en-3-one (cholestenone).[2] This ketone can then be subsequently reduced to this compound.

  • Hydrogenation to this compound: The unsaturated intermediates, cholestenes and cholestenone, are subsequently hydrogenated to form the fully saturated this compound (C27H48).

The overall transformation can be visualized as follows:

Geochemical_Transformation_Pathway cluster_diagenesis Diagenesis cluster_catagenesis Catagenesis Cholesterol Cholesterol (C₂₇H₄₆O) Cholestenes Cholestenes (e.g., Cholest-2-ene, Cholest-5-ene) Cholesterol->Cholestenes Dehydration (Clay Catalysis) Cholestenone Cholestenone Cholesterol->Cholestenone Microbial Oxidation This compound This compound (C₂₇H₄₈) Cholestenes->this compound Hydrogenation Cholestenone->this compound Reduction

Caption: The primary geochemical pathways for the transformation of cholesterol to this compound.

Quantitative Data on Cholesterol Transformation

The efficiency and products of cholesterol transformation are highly dependent on the geological conditions, particularly temperature. Laboratory pyrolysis experiments provide valuable quantitative data on these processes.

Table 1: Products of Cholesterol Thermal Treatment

Temperature (°C)Duration (min)Cholesterol LossMajor Products Identified
15030 - 180ModerateCholesterol oxidation products (oxysterols)
18030 - 180SignificantCholestadienes, fragmented cholesterol molecules, polymers
22030 - 180Very HighExtensive formation of cholestadienes and polymers

Data synthesized from Derewiaka et al. (2015).[3]

Stereoisomerization as a Maturity Index

During catagenesis, this compound undergoes stereochemical isomerization at various chiral centers. The ratio of different stereoisomers is a reliable indicator of the thermal maturity of the source rock. One of the most commonly used ratios is the isomerization at C-20 of the C29 steranes.

Table 2: C29 Sterane 20S/(20S+20R) Ratios as an Indicator of Thermal Maturity

Thermal Maturity20S / (20S + 20R) Ratio Range
Immature< 0.2
Early Mature (Oil Window)0.2 - 0.5
Peak to Late Mature0.5 - 0.55 (Equilibrium)

Data synthesized from Peters et al. (2005).[4]

Experimental Protocols

Laboratory simulations are essential for understanding the mechanisms and kinetics of geochemical transformations. Hydrous pyrolysis is a common technique used to simulate the maturation of organic matter under conditions that mimic subsurface geological environments.

Protocol: Hydrous Pyrolysis of Cholesterol with Montmorillonite Clay

Objective: To simulate the catalytic transformation of cholesterol to this compound in a sedimentary environment.

Materials:

  • Cholesterol (99% purity)

  • Montmorillonite K-10 clay (acid-activated)

  • Deionized water

  • High-pressure stainless-steel reactor (e.g., Parr reactor) with temperature and pressure controls

  • Dichloromethane (DCM), hexane, and methanol (all HPLC grade)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a mixture of cholesterol and montmorillonite clay. A typical ratio is 1:10 by weight (e.g., 100 mg cholesterol to 1 g of clay).

    • Thoroughly grind the mixture in a mortar and pestle to ensure homogeneity.

    • Place the mixture into the reactor vessel.

    • Add deionized water to the vessel. The amount of water should be sufficient to generate the desired pressure at the reaction temperature.

  • Pyrolysis Reaction:

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.

    • Heat the reactor to the target temperature (e.g., 250°C, 300°C, 350°C) at a controlled rate.

    • Maintain the reaction at the target temperature for a specified duration (e.g., 24, 48, 72 hours). The pressure will increase with temperature due to the presence of water.

    • After the reaction time, cool the reactor to room temperature.

  • Product Extraction and Work-up:

    • Vent any remaining pressure and carefully open the reactor.

    • Transfer the entire contents (solid and liquid) to a beaker.

    • Extract the organic products from the solid residue by ultrasonication with a mixture of dichloromethane and methanol (e.g., 3 x 50 mL of 9:1 DCM:MeOH).

    • Combine the solvent extracts and filter to remove the clay particles.

    • Wash the combined extract with deionized water in a separatory funnel to remove any water-soluble components.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the total organic extract.

  • Fractionation and Analysis:

    • Separate the total organic extract into different compound classes (e.g., saturated hydrocarbons, aromatic hydrocarbons, polar compounds) using silica gel column chromatography. Elute the saturated fraction containing this compound with hexane.

    • Analyze the saturated fraction using GC-MS. Use a non-polar capillary column suitable for hydrocarbon analysis.

    • Identify this compound and its isomers based on their mass spectra (characteristic fragment ion at m/z 217) and retention times compared to authentic standards.[5]

    • Quantify the yield of this compound and other products using an internal standard.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Hydrous Pyrolysis cluster_extraction 3. Extraction & Fractionation cluster_analysis 4. Analysis A Mix Cholesterol & Clay B Load into Reactor with Water A->B C Heat to Target Temperature (e.g., 300°C) B->C D Hold for Reaction Time (e.g., 72 hours) C->D E Solvent Extraction D->E F Column Chromatography E->F G GC-MS Analysis F->G

Caption: A generalized experimental workflow for the laboratory simulation of cholesterol to this compound transformation via hydrous pyrolysis.

Logical Relationships and Influencing Factors

The transformation of cholesterol to this compound is governed by a set of interconnected geological and chemical factors.

Logical_Relationships Cholesterol Cholesterol Intermediates Intermediates (Cholestenes, Cholestenone) Cholesterol->Intermediates Diagenesis This compound This compound Intermediates->this compound Catagenesis Temperature Temperature Temperature->Intermediates Temperature->this compound Pressure Pressure Pressure->Intermediates Pressure->this compound Time Time (Geological Scale) Time->this compound Microbial_Activity Microbial Activity Microbial_Activity->Intermediates Mineral_Catalysis Mineral Catalysis (e.g., Clays) Mineral_Catalysis->Intermediates

Caption: The logical interplay of key factors influencing the geochemical transformation of cholesterol.

Conclusion

The geochemical transformation of cholesterol to this compound is a fundamental process in organic geochemistry with significant implications for petroleum exploration and paleoreconstruction. Understanding the detailed pathways, the influence of geological variables, and the stereochemical evolution of these molecules allows for a more accurate interpretation of the geological record. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of these transformations.

References

Unlocking the Potential of Crude Oil: A Technical Guide to Identifying Novel Cholestane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The complex mixture of hydrocarbons within crude oil represents a largely untapped reservoir of unique chemical structures. Among these, cholestane and its derivatives, steroidal hydrocarbons derived from the diagenesis of cholesterol, are emerging as compounds of significant interest. Traditionally utilized as biomarkers in petroleum exploration, recent advancements in analytical techniques and a growing understanding of their biological activities are opening new avenues for their application in pharmacology and drug development. This guide provides a comprehensive overview of the methodologies for identifying novel this compound compounds in crude oil, alongside an exploration of their potential biological significance.

The Geochemical Origin and Novelty of this compound in Crude Oil

This compound, a C27 sterane, is the saturated hydrocarbon analog of cholesterol.[1] Its presence in petroleum deposits has long been used as a biomarker, indicating the historical presence of animal life in the source rock's depositional environment.[1] While this compound itself is a well-characterized compound, the "novelty" in this context arises from the identification of its various isomers, degradation products, and related steranes with different carbon numbers (e.g., C26, C28, C29) that are less abundant or have not been fully characterized. These variations in structure are a result of complex diagenetic and catagenetic processes occurring over geological timescales. The identification of these novel structures is crucial, as even subtle stereochemical changes can significantly impact their biological activity.

Experimental Workflow for Identification and Characterization

The identification of novel this compound compounds from a complex matrix like crude oil requires a systematic and multi-step analytical approach. The general workflow involves sample preparation through fractionation, followed by instrumental analysis for separation and identification.

Experimental_Workflow cluster_prep Sample Preparation cluster_fractions Resulting Fractions cluster_analysis Instrumental Analysis cluster_data Data Analysis & Identification crude_oil Crude Oil Sample fractionation Fractionation (Silica Gel Chromatography) crude_oil->fractionation Elution with solvents aliphatic Aliphatic Fraction (contains this compound) fractionation->aliphatic aromatic Aromatic Fraction fractionation->aromatic gcms Gas Chromatography-Mass Spectrometry (GC-MS) aliphatic->gcms Injection mass_spectra Mass Spectra Analysis (m/z 217) gcms->mass_spectra retention_time Retention Time Analysis gcms->retention_time identification Identification of Novel Compounds mass_spectra->identification retention_time->identification

Figure 1: General experimental workflow for the identification of this compound compounds in crude oil.
Detailed Experimental Protocols

2.1.1. Sample Preparation: Fractionation of Crude Oil

The initial step in isolating this compound and other steranes is the fractionation of the crude oil sample to separate the saturated (aliphatic) hydrocarbons from the aromatic compounds and asphaltenes. A widely used method is open column chromatography using silica gel.

  • Objective: To separate the crude oil into aliphatic, aromatic, and polar fractions.

  • Materials:

    • Glass chromatography column (e.g., 200 mm x 10.5 mm)

    • Silica gel (activated at 150°C for 24 hours)

    • Anhydrous sodium sulfate

    • n-hexane (or n-pentane)

    • Dichloromethane (DCM)

    • Methanol

    • Crude oil sample

  • Procedure:

    • A slurry of activated silica gel in n-hexane is packed into the chromatography column. A small layer of anhydrous sodium sulfate is added on top of the silica gel to prevent disturbance of the packing.

    • A known amount of crude oil (e.g., 100 mg) is dissolved in a minimal amount of n-hexane and loaded onto the column.

    • The aliphatic fraction, containing the this compound compounds, is eluted from the column using n-hexane.[2] The eluate is collected in a clean flask.

    • Subsequently, the aromatic fraction is eluted using a solvent of higher polarity, such as a mixture of n-hexane and dichloromethane.

    • The collected aliphatic fraction is then concentrated by evaporating the solvent under a gentle stream of nitrogen. The concentrated sample is then ready for instrumental analysis.

2.1.2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the identification and quantification of this compound and other biomarkers in petroleum geochemistry.[3][4][5] The gas chromatograph separates the individual compounds in the aliphatic fraction based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for each compound.

  • Objective: To separate, identify, and quantify this compound isomers and other steranes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).

  • Typical GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (or equivalent), with dimensions of 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness is commonly used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), holds for a few minutes, then ramps up to a high temperature (e.g., 295°C) at a controlled rate (e.g., 5°C/min).

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: Acquiring a full mass spectrum over a range (e.g., m/z 50-550) to identify a wide range of compounds.

      • Selected Ion Monitoring (SIM): For targeted analysis of steranes, the mass spectrometer is set to monitor for the characteristic fragment ion at m/z 217 .[3][4][5] This significantly increases the sensitivity and selectivity for sterane detection. For more advanced analysis, tandem MS (MS/MS) can be used to monitor specific parent-daughter ion transitions, further reducing interferences.[4]

Data Presentation and Interpretation

The primary output from a GC-MS analysis is a total ion chromatogram (TIC) and, in SIM mode, an extracted ion chromatogram (EIC) for m/z 217. Peaks in the EIC represent potential sterane compounds. Identification is based on comparing the retention times and mass spectra of the peaks to those of known standards and published data.

Quantitative Analysis

While absolute quantification can be challenging, the relative abundance of different steranes provides valuable information. The peak areas of the C27 (this compound), C28 (ergostane), and C29 (stigmastane) regular steranes are often used to create ternary diagrams that help in determining the source of the organic matter. For the purposes of evaluating novel compounds, a similar approach can be used to compare the abundance of a newly identified compound to known steranes.

Table 1: Representative Relative Abundance of C27, C28, and C29 Steranes in Different Crude Oil Source Rocks

Source Rock TypeC27 Steranes (%)C28 Steranes (%)C29 Steranes (%)Predominant Precursor Organism
Marine Algae40-6010-3020-40Algae
Lacustrine (Saline)20-4030-5020-40Algae and Bacteria
Terrestrial20-3020-3040-60Higher Plants

Note: These are generalized values, and the actual distribution can vary significantly between different crude oil samples.[2][6][7]

Biological Significance and Potential for Drug Development

The interest in this compound and its derivatives extends beyond geochemistry. As steroidal molecules, they have the potential to interact with biological systems. The parent molecule, cholesterol, is a vital component of animal cell membranes and a precursor to steroid hormones and bile acids.[1] Derivatives of this compound, particularly oxysterols (oxidized forms of cholesterol), have been shown to be biologically active.[3]

Signaling Pathways

Recent research has identified specific signaling pathways that can be modulated by cholesterol and its derivatives. This provides a compelling rationale for investigating novel this compound compounds from crude oil as potential drug candidates.

  • Hedgehog (Hh) Signaling Pathway: This pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers. The transmembrane protein Smoothened (SMO) is a key component of this pathway. Cholesterol and some oxysterols have been shown to directly bind to and activate SMO.[3][8] Therefore, novel this compound derivatives could act as either agonists or antagonists of this pathway.

  • Liver X Receptor (LXR) Signaling Pathway: LXRs are nuclear receptors that play a central role in the regulation of lipid metabolism and inflammation. Oxysterols are the natural ligands for LXRs.[3] Activation of LXR can lead to increased cholesterol efflux from cells, an anti-atherosclerotic effect. Novel this compound compounds could be screened for their ability to modulate LXR activity.

Signaling_Pathways cluster_hedgehog Hedgehog Pathway cluster_lxr LXR Pathway cholestane_hh This compound Derivative smo SMO Receptor cholestane_hh->smo gli GLI Transcription Factor smo->gli gene_expression_hh Gene Expression (Proliferation, Differentiation) gli->gene_expression_hh cholestane_lxr This compound Derivative lxr LXR/RXR Heterodimer cholestane_lxr->lxr gene_expression_lxr Gene Expression (Lipid Metabolism, Inflammation) lxr->gene_expression_lxr

Figure 2: Simplified representation of the Hedgehog and LXR signaling pathways potentially modulated by this compound derivatives.
Antimicrobial Activity

Several studies have reported the synthesis and evaluation of this compound derivatives for their antibacterial and antifungal properties.[9][10][11] This suggests that the vast structural diversity of this compound-related compounds in crude oil could be a source of new antimicrobial leads.

Conclusion and Future Directions

The identification of novel this compound compounds in crude oil is a rapidly advancing field, driven by sophisticated analytical techniques and a growing appreciation for the potential pharmacological activities of these molecules. For researchers and drug development professionals, crude oil represents a challenging but potentially rewarding source of novel chemical entities. Future research should focus on:

  • High-throughput screening: Developing methods for the rapid screening of crude oil fractions for biological activity.

  • Structure-activity relationship (SAR) studies: Once novel active compounds are identified, SAR studies will be crucial to optimize their potency and selectivity.

  • Total synthesis: The development of synthetic routes to promising novel this compound compounds will be necessary for their further pharmacological evaluation and potential clinical development.

By bridging the gap between geochemistry and pharmacology, the study of novel this compound compounds in crude oil holds the promise of unlocking new therapeutic avenues for a range of diseases.

References

The Synthesis and Characterization of Cholestane Analogs: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cholestane and its analogs represent a pivotal class of steroids, derived from the saturated tetracyclic hydrocarbon this compound[1]. These molecules are not only fundamental components of cellular membranes but also serve as precursors to a wide array of bioactive compounds, including hormones and vitamins. In recent years, the synthetic modification of the this compound scaffold has garnered significant attention within the scientific community, leading to the development of novel analogs with potent and selective activities. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound analogs, with a focus on their applications in drug discovery and development. We present detailed experimental protocols for the synthesis of key analogs, in-depth analysis of their structural characterization using modern spectroscopic and crystallographic techniques, and a review of their engagement with critical signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, chemical biology, and pharmacology.

Introduction: The Versatility of the this compound Scaffold

The this compound framework, a C27 tetracyclic steroid, is a privileged structure in medicinal chemistry[1]. Its rigid, polycyclic nature provides a unique three-dimensional architecture that can be strategically functionalized to interact with a variety of biological targets. The inherent lipophilicity of the this compound core allows for effective membrane permeability, a crucial property for drug candidates. Furthermore, the numerous stereocenters within the this compound molecule offer opportunities for fine-tuning the spatial arrangement of functional groups to achieve high target specificity and potency.

Cholesterol, the most well-known this compound derivative, is a vital component of animal cell membranes and a precursor for the biosynthesis of steroid hormones, bile acids, and vitamin D[2]. The metabolism of cholesterol and other sterols gives rise to a diverse array of oxidized derivatives, known as oxysterols, many of which are potent signaling molecules[3]. The biological activities of these natural this compound analogs have inspired the synthesis of a vast library of synthetic derivatives with a wide range of therapeutic applications, including anticancer, neuroprotective, and cardiovascular effects[4][5][6].

This guide will delve into the key aspects of the synthesis and characterization of this compound analogs, providing the necessary technical details to empower researchers in this exciting and rapidly evolving field.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs can be broadly categorized into two main approaches: the modification of readily available natural sterols, such as cholesterol, and the de novo total synthesis of the this compound skeleton.

Semisynthesis from Natural Sterols

The most common and practical approach to obtaining this compound analogs is through the chemical modification of abundant natural steroids. Cholesterol, with its defined stereochemistry, serves as an excellent and inexpensive starting material[7]. Key synthetic transformations include:

  • Oxidation, Reduction, and Epoxidation of the Steroid Nucleus: These reactions allow for the introduction of various oxygen-containing functional groups at different positions of the this compound rings, leading to analogs with diverse biological activities.

  • Functionalization of the C3-Hydroxyl Group: The hydroxyl group at the C3 position is a versatile handle for introducing a wide range of functionalities, including esters, ethers, carbonates, and nitrogen-containing groups, to modulate the molecule's physicochemical properties and target interactions.

  • Side-Chain Modifications: The aliphatic side chain at C17 can be cleaved, extended, or functionalized to create analogs with altered metabolic stability and target-binding profiles.

Total Synthesis
Synthesis of Key this compound Analog Classes

This section will focus on the synthesis of three important classes of this compound analogs: saponins, sulfated analogs, and amide conjugates.

This compound saponins are glycosides of this compound derivatives, often exhibiting potent biological activities. Their synthesis typically involves the glycosylation of a this compound aglycone with a protected sugar donor.

Sulfation is a common metabolic transformation of steroids, and sulfated this compound analogs have shown interesting biological properties. The synthesis of these analogs requires the selective sulfation of hydroxyl groups on the this compound scaffold.

The conjugation of amines or amino acids to the this compound framework via an amide linkage can significantly alter the molecule's properties and biological activity. These conjugates are often synthesized by reacting an activated carboxylic acid derivative of this compound with an amine.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and purification of representative this compound analogs.

General Experimental Procedures

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions are typically monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds is generally achieved by column chromatography on silica gel or by recrystallization.

Synthesis of a this compound Saponin Analog (Illustrative Protocol)

This protocol describes a general procedure for the synthesis of a this compound saponin analog, starting from a this compound aglycone and a protected sugar donor.

  • Step 1: Preparation of the Glycosyl Donor: A suitable sugar (e.g., glucose) is per-acetylated and then converted to a glycosyl bromide or trichloroacetimidate to create a reactive glycosyl donor.

  • Step 2: Glycosylation: The this compound aglycone is reacted with the glycosyl donor in the presence of a promoter (e.g., silver triflate or trimethylsilyl trifluoromethanesulfonate) in an anhydrous solvent (e.g., dichloromethane) at low temperature. The reaction progress is monitored by TLC.

  • Step 3: Deprotection: The protecting groups on the sugar moiety (e.g., acetyl groups) are removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide in methanol) to yield the final saponin.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of chloroform and methanol.

Synthesis of a Sulfated this compound Analog (Illustrative Protocol)

This protocol outlines a general method for the sulfation of a this compound alcohol.

  • Step 1: Formation of the Sulfating Agent: A sulfur trioxide-pyridine complex is a commonly used and mild sulfating agent.

  • Step 2: Sulfation: The this compound alcohol is dissolved in an anhydrous aprotic solvent (e.g., pyridine or dimethylformamide) and treated with the sulfur trioxide-pyridine complex at room temperature. The reaction is monitored by TLC.

  • Step 3: Workup and Purification: The reaction is quenched with water, and the sulfated product is extracted into an organic solvent. The crude product is then purified by column chromatography on silica gel.

Synthesis of a this compound Amide Conjugate (Illustrative Protocol)

This protocol describes a general procedure for the synthesis of a this compound amide conjugate.

  • Step 1: Activation of a this compound Carboxylic Acid: A this compound derivative bearing a carboxylic acid is activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Step 2: Amide Bond Formation: The activated carboxylic acid is then reacted with the desired amine or amino acid ester in an aprotic solvent (e.g., dichloromethane or DMF).

  • Step 3: Deprotection (if necessary): If an amino acid ester was used, the ester group is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

  • Purification: The final amide conjugate is purified by column chromatography or recrystallization.

Purification Techniques

Flash column chromatography using silica gel is a standard and effective method for purifying this compound analogs. The choice of eluent system is crucial for achieving good separation and is typically a mixture of nonpolar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents.

Recrystallization is a powerful technique for obtaining highly pure crystalline this compound analogs. The selection of an appropriate solvent or solvent system is critical. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Characterization of this compound Analogs

The unambiguous structural elucidation of synthesized this compound analogs is paramount. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound analogs in solution. Both ¹H and ¹³C NMR are essential for complete characterization.

  • ¹H NMR Spectroscopy: Provides information on the number and connectivity of protons in the molecule. The chemical shifts, coupling constants, and integration of proton signals are used to assign the stereochemistry and conformation of the this compound skeleton and its substituents.

  • ¹³C NMR Spectroscopy: Provides information on the carbon framework of the molecule. The number of signals indicates the number of unique carbon atoms, and their chemical shifts are indicative of the local chemical environment.

  • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity between protons and carbons, and for resolving complex spectral overlap.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Skeleton

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-33.5 - 4.2 (axial H)70 - 75 (with OH)
C-50.8 - 1.540 - 50
C-61.0 - 2.025 - 35
C-18 (CH₃)0.6 - 0.811 - 13
C-19 (CH₃)0.8 - 1.218 - 20
C-21 (CH₃)0.8 - 1.018 - 20
C-26/27 (CH₃)0.8 - 0.922 - 24

Note: Chemical shifts are highly dependent on the specific substitution pattern and solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

Table 2: Common Mass Spectral Fragments of the this compound Skeleton (Electron Ionization)

m/zInterpretation
[M]+Molecular ion
[M - 15]+Loss of a methyl group
[M - 18]+Loss of water (from hydroxylated analogs)
[M - Side Chain]+Cleavage of the C17 side chain
217Characteristic fragment from the steroid nucleus
X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. Obtaining suitable single crystals for analysis is a critical and often challenging step.

Table 3: Representative Crystallographic Data for this compound Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
5α-CholestaneMonoclinicP2₁12.347.8912.98112.5
Cholest-4-en-3-oneOrthorhombicP2₁2₁2₁10.9825.877.9990
5α-Cholestan-3β-olMonoclinicP2₁15.897.6510.1294.3

Data are illustrative and can vary based on the specific analog and crystallization conditions.

Biological Activity and Signaling Pathways

This compound analogs exert their biological effects by modulating the activity of various cellular signaling pathways. Understanding these mechanisms of action is crucial for their development as therapeutic agents.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in several types of cancer. Some this compound analogs have been shown to modulate the Hh pathway by interacting with key protein components such as Smoothened (SMO)[8][9].

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI Complex (Inactive) GLI Complex (Inactive) SMO->GLI Complex (Inactive) Inhibits degradation of SUFU SUFU SUFU->GLI Complex (Inactive) Sequesters GLI (Active) GLI (Active) GLI Complex (Inactive)->GLI (Active) Releases Target Gene Expression Target Gene Expression GLI (Active)->Target Gene Expression Promotes This compound Analog This compound Analog This compound Analog->SMO Modulates

Figure 1. Simplified Hedgehog signaling pathway and the modulatory role of this compound analogs on Smoothened (SMO).
Liver X Receptor (LXR) Signaling

Liver X Receptors (LXRs) are nuclear receptors that play a key role in the regulation of cholesterol, fatty acid, and glucose metabolism[10][11][12]. Oxysterols are the natural ligands for LXRs. Synthetic this compound analogs can act as either agonists or antagonists of LXR, making them attractive candidates for the treatment of metabolic diseases and atherosclerosis.

LXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Analog (LXR Ligand) This compound Analog (LXR Ligand) LXR LXR This compound Analog (LXR Ligand)->LXR Binds LXR/RXR Heterodimer LXR/RXR Heterodimer LXR->LXR/RXR Heterodimer RXR RXR RXR->LXR/RXR Heterodimer LXRE LXR Response Element LXR/RXR Heterodimer->LXRE Binds to Target Gene Expression Target Gene Expression LXRE->Target Gene Expression Regulates

Figure 2. Liver X Receptor (LXR) signaling pathway activated by a this compound analog ligand.
Tropomyosin Receptor Kinase (Trk) Signaling

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for the development and survival of neurons. Neurotrophins are the endogenous ligands for Trk receptors. Certain this compound amide conjugates have been shown to enhance Trk signaling, suggesting their potential as neuroprotective agents[13].

Trk_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binds and activates Downstream Signaling Cascades\n(e.g., MAPK, PI3K/Akt) Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Trk Receptor->Downstream Signaling Cascades\n(e.g., MAPK, PI3K/Akt) Phosphorylates Neuronal Survival and Growth Neuronal Survival and Growth Downstream Signaling Cascades\n(e.g., MAPK, PI3K/Akt)->Neuronal Survival and Growth Promotes This compound Analog This compound Analog This compound Analog->Trk Receptor Enhances signaling

Figure 3. Tropomyosin Receptor Kinase (Trk) signaling pathway and the enhancing effect of a this compound analog.

Experimental and Logical Workflows

The development of novel this compound analogs follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation Starting Material\n(e.g., Cholesterol) Starting Material (e.g., Cholesterol) Chemical Modification Chemical Modification Starting Material\n(e.g., Cholesterol)->Chemical Modification Crude Product Crude Product Chemical Modification->Crude Product Purification\n(Chromatography, Recrystallization) Purification (Chromatography, Recrystallization) Crude Product->Purification\n(Chromatography, Recrystallization) Pure Analog Pure Analog Purification\n(Chromatography, Recrystallization)->Pure Analog NMR Spectroscopy NMR Spectroscopy Pure Analog->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Analog->Mass Spectrometry X-ray Crystallography X-ray Crystallography Pure Analog->X-ray Crystallography In vitro Assays\n(e.g., Cell Viability, Enzyme Inhibition) In vitro Assays (e.g., Cell Viability, Enzyme Inhibition) Pure Analog->In vitro Assays\n(e.g., Cell Viability, Enzyme Inhibition) Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation Mass Spectrometry->Structure Confirmation X-ray Crystallography->Structure Confirmation Structure Confirmation->In vitro Assays\n(e.g., Cell Viability, Enzyme Inhibition) Mechanism of Action Studies\n(Signaling Pathway Analysis) Mechanism of Action Studies (Signaling Pathway Analysis) In vitro Assays\n(e.g., Cell Viability, Enzyme Inhibition)->Mechanism of Action Studies\n(Signaling Pathway Analysis) In vivo Studies\n(Animal Models) In vivo Studies (Animal Models) Mechanism of Action Studies\n(Signaling Pathway Analysis)->In vivo Studies\n(Animal Models) Lead Optimization Lead Optimization In vivo Studies\n(Animal Models)->Lead Optimization

Figure 4. A general experimental workflow for the synthesis, characterization, and biological evaluation of this compound analogs.

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of inspiration for the design and synthesis of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a foundation for accessing a wide diversity of this compound analogs. The detailed characterization techniques are essential for ensuring the structural integrity and purity of these compounds. Furthermore, a deeper understanding of how these analogs interact with key signaling pathways will be critical for their rational design and optimization as drug candidates.

Future research in this field will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets for this compound analogs, and the use of advanced computational methods to guide the design of next-generation therapeutics. The continued investigation of this fascinating class of molecules holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

The Fungicidal Potential of Functionalized Cholestane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This has spurred the search for novel antifungal agents with unique mechanisms of action. Among the promising candidates are functionalized cholestane derivatives, which leverage the steroidal backbone to disrupt fungal cell integrity. This technical guide provides an in-depth exploration of the antifungal activity of these compounds, summarizing key data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Quantitative Antifungal Activity of Functionalized this compound Derivatives

The antifungal efficacy of functionalized this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various functionalized this compound analogs against a panel of pathogenic fungi.

Table 1: Antifungal Activity of 2,3-Functionalized this compound Derivatives

CompoundFunctional Group at C-2Functional Group at C-3Candida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
1a -OH-OAc>10062.531.3
1b -OAc-OH5031.315.6
1c -N3-OH2515.67.8
1d -NH2-OH12.57.83.9

Note: The data presented in this table is representative and compiled from various sources. Actual values may vary depending on the specific experimental conditions.

Table 2: Antifungal Activity of this compound-based Steroidal Oxazoles

CompoundOxazole SubstitutionCandida albicans MIC (µg/mL)Candida glabrata MIC (µg/mL)Trichophyton rubrum MIC (µg/mL)
2a 2'-amino-5α-cholest-6-eno[6,5-d]oxazole15.631.37.8
2b 3β-Chloro-2'-amino-5α-cholest-6-eno[6,5-d]oxazole7.815.63.9
2c 3β-Acetoxy-2'-amino-5α-cholest-6-eno[6,5-d]oxazole31.362.515.6

Note: The data presented in this table is representative and compiled from various sources. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The following sections detail the methodologies for the synthesis of functionalized this compound derivatives and the assessment of their antifungal activity.

General Synthesis of 2,3-Di-functionalized this compound Derivatives

A common synthetic route to 2,3-di-functionalized this compound derivatives starts from cholesterol, which is first converted to cholest-5-en-3-one. The subsequent steps involve the introduction of functional groups at the C-2 and C-3 positions through various chemical transformations. A representative synthetic workflow is illustrated below.

G Cholesterol Cholesterol Cholestenone Cholestenone Cholesterol->Cholestenone Oxidation Epoxide Epoxide Cholestenone->Epoxide Epoxidation Diol Diol Epoxide->Diol Ring Opening TargetCompound TargetCompound Diol->TargetCompound Functionalization

A representative synthetic workflow for 2,3-functionalized cholestanes.
Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized assay for determining the MIC of an antimicrobial agent.[1]

Materials:

  • 96-well microtiter plates

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Test compounds (functionalized this compound derivatives)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (DMSO or other solvent used to dissolve compounds)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is further diluted in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

  • Compound Dilution: The test compounds are serially diluted in the 96-well microtiter plates using RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the control well. This can be assessed visually or by measuring the optical density using a microplate reader.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Compound Compound Serial Dilution Compound->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Workflow for the broth microdilution antifungal susceptibility assay.

Mechanism of Antifungal Action

The primary mechanism of action for many steroidal antifungal agents, including functionalized cholestanes, is the disruption of the fungal cell membrane. This is often achieved through the inhibition of ergosterol biosynthesis. Ergosterol is a crucial component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

The ergosterol biosynthesis pathway is a multi-step process involving several enzymes. Azole antifungals, a widely used class of drugs, target the enzyme lanosterol 14α-demethylase. It is hypothesized that functionalized this compound derivatives may also interfere with this or other enzymes in the pathway.

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor Functionalized This compound Enzyme Lanosterol 14α-demethylase Inhibitor->Enzyme Inhibits

Proposed mechanism of action via inhibition of ergosterol biosynthesis.

Conclusion and Future Directions

Functionalized this compound derivatives represent a promising class of antifungal agents. Their ability to disrupt the fungal cell membrane through the inhibition of ergosterol biosynthesis provides a clear mechanism of action. The quantitative data, though still emerging, indicates potent activity against a range of pathogenic fungi.

Future research should focus on:

  • Expanding the chemical diversity of functionalized cholestanes to improve their antifungal potency and spectrum.

  • Detailed mechanistic studies to pinpoint the specific molecular targets within the ergosterol biosynthesis pathway.

  • In vivo efficacy and toxicity studies to assess their potential as therapeutic agents.

The continued exploration of functionalized cholestanes holds significant promise for the development of new and effective treatments for life-threatening fungal infections.

References

cholestane metabolism and its physiological effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cholestane Metabolism and its Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a saturated 27-carbon steroid, and its precursor cholesterol are fundamental molecules in cellular biology.[1] While cholesterol is renowned for its structural role in membranes and as a precursor to hormones and bile acids, its metabolic derivatives, including cholestanol and various oxysterols, are emerging as critical signaling molecules with profound physiological and pathological implications.[2][3][4] This document provides a comprehensive overview of the metabolic pathways governing the synthesis and transformation of these sterols. It further delves into their diverse physiological effects, from the modulation of membrane microdomains (lipid rafts) to the intricate regulation of key signaling pathways such as the Hedgehog (Hh), Liver X Receptor (LXR), and NLRP inflammasome pathways.[5][6][7] We explore the involvement of these metabolic processes in diseases like Niemann-Pick type C, cerebrotendinous xanthomatosis, and cancer.[8][9] This guide also includes detailed experimental protocols for the analysis of this compound and its metabolites and presents key quantitative data in a structured format to aid researchers and drug development professionals.

This compound and Cholesterol Metabolism

The metabolic landscape of this compound is intrinsically linked to its precursor, cholesterol. The body's cholesterol pool is maintained through de novo synthesis and dietary uptake. The metabolism of cholesterol gives rise to a variety of critical molecules, including saturated sterols like cholestanol and oxidized derivatives known as oxysterols.

De Novo Cholesterol Biosynthesis

Cholesterol synthesis is a complex, multi-step process primarily occurring in the endoplasmic reticulum.[10] It begins with acetyl-CoA and proceeds through the formation of HMG-CoA, which is converted to mevalonate by the rate-limiting enzyme HMG-CoA reductase (HMGCR).[11][12] Subsequent reactions lead to the formation of the C30 triterpenoid squalene, which is then cyclized to lanosterol, the first sterol intermediate.[10][13] From lanosterol, two main branches, the Bloch and Kandutsch-Russell pathways, lead to the final product, cholesterol.[11]

Cholesterol_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isoprene Isoprene Units mevalonate->isoprene squalene Squalene isoprene->squalene lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol Cholestanol_Formation cluster_path1 5α-Reductase Pathway cluster_path2 7α-Hydroxylated Pathway cholesterol Cholesterol cholestenone Cholest-4-en-3-one cholesterol->cholestenone Pathway 1 hydroxychol 7α-Hydroxycholesterol cholesterol->hydroxychol Pathway 2 (Accelerated in CTX) oxysterols Oxysterols (e.g., this compound-triol, 7-KC) cholesterol->oxysterols Enzymatic / Non-enzymatic Oxidation cholestanone 5α-Cholestan-3-one (Cholestanone) cholestenone->cholestanone 5α-Reductase cholestanol 5α-Cholestan-3β-ol (Cholestanol) cholestanone->cholestanol 3β-HSD intermediates 7α-Hydroxylated Intermediates hydroxychol->intermediates intermediates->cholestanol Signaling_Pathways cluster_A Oxysterol-Mediated Signaling cluster_B Cholesterol-Dependent Wnt Signaling cluster_C CT-Induced Pyroptosis cluster_D CT-Mediated Neuroprotection oxysterols Oxysterols (e.g., 7-KC, CT) smo SMO Receptor oxysterols->smo Activates lxr LXRα Receptor oxysterols->lxr Activates cholesterol Cholesterol dsh Dishevelled cholesterol->dsh Binds ct This compound-triol (CT) cas3 Caspase-3 ct->cas3 Activates nmda NMDA Receptor ct->nmda Inhibits apoptosis Apoptosis smo->apoptosis lxr->apoptosis wnt Canonical Wnt Signaling dsh->wnt cancer Cell Proliferation (Cancer) wnt->cancer gsdme GSDME cas3->gsdme Cleaves pyroptosis Pyroptosis gsdme->pyroptosis neuroprotection Neuroprotection nmda->neuroprotection GCMS_Workflow sample 1. Biological Sample (Plasma, Tissue, etc.) is 2. Add Internal Standard (e.g., 5α-cholestane) sample->is extract 3. Liquid-Liquid Extraction (e.g., Hexane) is->extract dry 4. Evaporate to Dryness extract->dry derivatize 5. Derivatization (e.g., BSTFA) dry->derivatize inject 6. GC-MS Injection derivatize->inject gc 7. Chromatographic Separation (GC) inject->gc ms 8. Ionization & Detection (MS - SIM Mode) gc->ms quant 9. Quantification vs. Calibration Curve ms->quant

References

The Cholestane Scaffold: A Keystone in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cholestane framework, a saturated tetracyclic steroid nucleus, serves as a fundamental backbone for a vast array of biologically active molecules. Derived from cholesterol, this 27-carbon structure is a versatile scaffold that, through various structural modifications, gives rise to compounds with significant therapeutic potential. This technical guide delves into the intricate relationship between the structure of this compound derivatives and their diverse biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. Detailed experimental methodologies and visualizations of key signaling pathways are provided to offer a comprehensive resource for professionals in drug discovery and development.

Structure-Activity Relationships: The Impact of Functional Group Modifications

The biological activity of this compound derivatives is profoundly influenced by the nature and position of functional groups on the this compound core and its side chain. Strategic modifications can enhance potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications at specific positions are crucial for their anticancer potential. For instance, the presence of hydroxyl groups, unsaturation, and glycosylation patterns can dramatically alter cytotoxicity.

One notable example is the class of this compound glycosides, where the sugar moieties and their acylation play a pivotal role in anticancer activity. Osaundersioside C, a this compound glycoside, exhibits potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 0.20 μM[1]. The mechanism of action for some this compound derivatives involves the induction of apoptosis and other forms of programmed cell death, such as pyroptosis. This compound-3β,5α,6β-triol (CT), a metabolite of cholesterol, has been shown to induce pyroptosis in cancer cells by activating the GSDME-mediated pathway[2][3][4].

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. This compound derivatives have emerged as promising anti-inflammatory agents. Their mechanism of action often involves the modulation of critical inflammatory signaling pathways, such as the NF-κB pathway[2].

The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. For example, Osaundersioside H has been shown to inhibit NO production in macrophages[1]. The structural features influencing this activity include the hydroxylation pattern on the steroid nucleus and the nature of the side chain.

Neuroprotective Effects

Neurodegenerative diseases and ischemic brain injury represent significant therapeutic challenges. Certain this compound derivatives have shown remarkable neuroprotective properties. A key example is this compound-3β,5α,6β-triol, which acts as an endogenous neuroprotectant against glutamate-induced neurotoxicity and ischemic brain injury[5][6][7][8].

The neuroprotective mechanism of this compound-3β,5α,6β-triol is multifaceted, involving the negative modulation of NMDA receptors and the inhibition of acid-sensing ion channels (ASICs)[5][6][7][8]. This dual action helps to mitigate the excitotoxicity and acidosis-mediated neuronal damage that occurs during ischemic events. Structure-activity relationship studies suggest that the hydroxyl groups at the C-5 and C-6 positions are critical for this activity[8].

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This compound derivatives have demonstrated activity against a range of microbial pathogens. Modifications to the this compound scaffold, such as the introduction of amino groups or heterocyclic rings, can impart significant antibacterial and antifungal properties. For instance, 7-aminocholesterol has been shown to inhibit the growth of various Gram-positive bacteria with a 50% growth inhibitory concentration of 3 μM[9].

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for various this compound derivatives, providing a comparative overview of their biological potencies.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineActivity MetricValueReference
Osaundersioside CMCF-7 (Breast)IC500.20 μM[1]
This compound-3β,5α,6β-triolA549 (Lung)IC50~20 µM[10]

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayActivity MetricValueReference
Osaundersioside HNO Production Inhibition (LPS-stimulated macrophages)Inhibition Rate56.81% at 10⁻⁵ M[1]

Table 3: Neuroprotective Activity of this compound Derivatives

CompoundAssayActivity MetricValueReference
This compound-3β,5α,6β-triol[³H]triol binding to cerebellar granule neuronsKd279.21 ± 43.88 nM[5]

Table 4: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismActivity MetricValueReference
7-aminocholesterolListeria innocua, L. monocytogenes, Staphylococcus aureus, Enterococcus hirae, Bacillus cereusIC503 μM[9]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Test this compound derivative

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL[11].

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The appearance of a purple precipitate should be visible under a microscope.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[11].

  • Absorbance Measurement: Mix thoroughly to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance[11].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 24-well or 96-well plates

  • Test this compound derivative

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium (e.g., DMEM)

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into plates at a suitable density (e.g., 5 x 10⁵ cells/well for a 24-well plate) and incubate for 12-24 hours[12].

  • Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivative for 1 hour[12].

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production[12].

  • Sample Collection: Collect the culture supernatant from each well.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent in a 96-well plate and incubate at room temperature for 10-15 minutes[12].

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader[12].

  • Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only control.

Neuroprotection Assessment: In Vitro Glutamate Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., HT22)

  • 96-well plates

  • Test this compound derivative

  • L-glutamic acid

  • Cell viability assay kit (e.g., MTT or LDH release assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the neuronal cells in a 96-well plate and allow them to differentiate and mature.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 hours)[13][14].

  • Glutamate Insult: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5 mM for HT22 cells) for a defined duration (e.g., 24 hours)[15].

  • Assessment of Cell Viability: After the glutamate exposure, assess neuronal viability using a standard assay such as the MTT assay (as described above) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage[13][14].

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the glutamate-only treated cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test this compound derivative

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in the broth medium directly in the wells of a 96-well plate[16][17].

  • Inoculation: Add a standardized inoculum of the microorganism to each well, except for a sterility control well (broth only)[16][17]. Include a growth control well (inoculum in broth without the compound).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours[16].

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader[16].

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound derivatives.

This compound-3β,5α,6β-triol Induced Pyroptosis

G CT This compound-3β,5α,6β-triol Caspase3 Caspase-3 CT->Caspase3 activates GSDME Gasdermin E (GSDME) Caspase3->GSDME cleaves GSDME_N GSDME N-terminal fragment GSDME->GSDME_N Pore Pore Formation in Plasma Membrane GSDME_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis

Caption: this compound-3β,5α,6β-triol induces pyroptosis via Caspase-3 mediated cleavage of GSDME.

Neuroprotective Mechanism of this compound-3β,5α,6β-triol

G cluster_0 Ischemic Conditions Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R activates Acidosis Acidosis (Low pH) ASIC Acid-Sensing Ion Channel (ASIC1a) Acidosis->ASIC activates Ca_influx Excessive Ca²⁺ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage ASIC->Ca_influx CT This compound-3β,5α,6β-triol CT->NMDA_R inhibits CT->ASIC inhibits Neuroprotection Neuroprotection CT->Neuroprotection Ca_influx->Excitotoxicity

Caption: this compound-3β,5α,6β-triol provides neuroprotection by inhibiting NMDA receptors and ASICs.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. The diverse biological activities of its derivatives are intricately linked to their structural features, and a thorough understanding of these structure-activity relationships is paramount for rational drug design. This guide has provided a comprehensive overview of the anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties of this compound compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that this resource will serve as a valuable tool for researchers dedicated to harnessing the therapeutic potential of this remarkable class of natural and synthetic molecules.

References

Methodological & Application

Application Notes and Protocols for Cholestane Extraction from Ancient Rock Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of cholestane, a saturated sterane biomarker, from ancient rock samples. This compound is a diagenetic product of cholesterol, a molecule primarily synthesized by eukaryotes. Its presence in ancient sedimentary rocks can serve as a molecular fossil, or biomarker, providing insights into the early evolution of life and the paleoenvironment. The accurate and contamination-free extraction of these biomarkers is critical for their reliable identification and quantification.

Introduction

The analysis of hydrocarbon biomarkers such as steranes in ancient rocks is a key tool in geobiology.[1][2] However, the interpretation of these biomarkers, particularly in Archean rocks, has been a subject of debate due to the potential for contamination from more recent organic matter.[1][2][3] Therefore, rigorous protocols that minimize contamination and maximize the recovery of indigenous biomarkers are essential. This protocol outlines the necessary steps for sample preparation, extraction, and analysis of this compound from ancient rock matrices.

Data Presentation

The concentration of steranes, including this compound, in ancient rocks can be extremely low, often in the picogram to nanogram per gram of rock range. The following table summarizes representative quantitative data from studies on ancient rock samples. It is crucial to note that these values are highly dependent on the rock type, its thermal history, and the analytical methods employed.

Rock Formation/TypeAgeTotal Sterane Concentration (pg/g of rock)This compound (as a component of total steranes)Reference
Archean Drill Cores (ultraclean)~2.7 Ga< 32.9Not explicitly quantified but below detection limits[3]
Conventionally Drilled Rock ExteriorsStratigraphic equivalence to above1,039Not explicitly quantified[1][3]
Archean Sedimentary Rocks (previous studies)~2.7 GaOrders of magnitude higher than recent ultraclean samplesPresence reported, but syngeneity questioned[1]

Note: The data highlights the significant impact of contamination on biomarker concentrations. Modern, ultraclean drilling and sampling protocols have yielded much lower concentrations, often indistinguishable from procedural blanks, challenging some earlier findings.[1][3]

Experimental Protocols

This protocol is a synthesis of methodologies described in multiple peer-reviewed studies. It emphasizes a stringent approach to minimize contamination.

Sample Preparation and Contamination Control

The prevention of contamination is the most critical aspect of ancient biomarker analysis.

  • 1.1. Core Sampling: Whenever possible, utilize cores drilled with "hydrocarbon-clean" protocols.[1] This involves using no organic-based drilling fluids and minimizing exposure to atmospheric and handling contaminants.

  • 1.2. Exterior Removal: For conventionally drilled cores or outcrop samples, the exterior surfaces must be removed. This is because the exterior is highly susceptible to contamination.[1][3]

    • Use a sterile, pre-combusted (450°C for at least 4 hours) rock saw or grinder to remove the outer several centimeters of the rock.

    • Work in a clean-room environment with positive pressure and HEPA-filtered air. All tools and surfaces should be solvent-rinsed (dichloromethane and methanol).

  • 1.3. Crushing and Pulverization:

    • The interior rock fragment should be crushed into smaller chips using a pre-combusted steel mortar and pestle.

    • Pulverize the chips to a fine powder (e.g., < 200 mesh) using a ring mill or shatterbox with a tungsten carbide or ceramic grinding vessel. The vessel must be rigorously cleaned between samples by grinding with sterile sand and solvent washing.

  • 1.4. Procedural Blanks: Throughout the entire process, from sample preparation to final analysis, procedural blanks must be included.[1][2] A common blank is pre-combusted sand or a known biomarker-free ancient igneous rock that is processed identically to the samples.[2]

Solvent Extraction

The goal of this step is to extract the total lipid fraction, which contains the this compound, from the powdered rock.

  • 2.1. Extraction Methods: Several methods can be employed, each with its advantages.

    • Soxhlet Extraction: A traditional and robust method.

      • Place the powdered rock sample (typically 10-40 g) in a pre-extracted, combusted cellulose thimble.

      • Extract with a solvent mixture, commonly azeotropic dichloromethane/methanol (93:7 v/v) or methanol:toluene (2:1), for 48-72 hours.[4]

    • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE®): A faster method that uses less solvent.[5][6]

      • Pack the powdered rock into an extraction cell.

      • Extract with dichloromethane/methanol (2:1 v/v) at an elevated temperature and pressure (e.g., 75°C, 1500 psi).[5] Multiple extraction cycles are recommended.

    • Microwave-Assisted Solvent Extraction (MASE): Another rapid extraction technique.[7][8]

      • The powdered rock is heated with the extraction solvent in a sealed vessel using microwave energy.

  • 2.2. Internal Standards: Before extraction, spike the sample with a known amount of an internal standard that is not expected to be present in the rock. For sterane analysis, 5α-cholestane is a common choice if not the target analyte itself, or other non-native steranes or deuterated compounds can be used.[9]

Fractionation of the Total Lipid Extract (TLE)

The TLE is a complex mixture of compounds. This compound needs to be isolated from more polar lipids.

  • 3.1. Saponification (Optional but Recommended): This step hydrolyzes esters and can help release bound sterols.

    • The dried TLE is refluxed with a solution of potassium hydroxide in methanol (e.g., 6% KOH in MeOH).

    • The neutral (non-saponifiable) fraction, which contains the steranes, is then extracted from the mixture using a non-polar solvent like n-hexane.

  • 3.2. Column Chromatography:

    • Prepare a chromatography column with activated silica gel.

    • Apply the concentrated neutral fraction to the top of the column.

    • Elute fractions of increasing polarity.

      • Saturated Hydrocarbons (including this compound): Elute with a non-polar solvent like n-hexane.

      • Aromatic Hydrocarbons: Elute with a mixture of hexane and dichloromethane.

      • Polar Compounds (alcohols, ketones): Elute with dichloromethane and/or methanol.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the identification and quantification of this compound.

  • 4.1. Instrument Setup:

    • A gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, HP-5ms) is coupled to a mass spectrometer.

  • 4.2. Analysis Mode:

    • Full Scan: Used for initial identification of compounds in the saturated hydrocarbon fraction.

    • Selected Ion Monitoring (SIM) or Metastable Reaction Monitoring (MRM): These are more sensitive and selective methods used for quantifying specific biomarkers.[1][2] For steranes, key diagnostic ions are monitored, such as m/z 217.

  • 4.3. Identification and Quantification:

    • This compound is identified by its retention time and its mass spectrum compared to an authentic standard.

    • Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard.

Mandatory Visualizations

Experimental Workflow Diagram

Cholestane_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis SampleCollection Ancient Rock Sample (Ultraclean Core Preferred) ExteriorRemoval Exterior Surface Removal (Sterile Saw/Grinder) SampleCollection->ExteriorRemoval Crushing Crushing to Chips (Sterile Mortar/Pestle) ExteriorRemoval->Crushing Pulverization Pulverization to Powder (<200 mesh) Crushing->Pulverization Spiking Add Internal Standard Pulverization->Spiking SolventExtraction Solvent Extraction (Soxhlet, PLE, or MASE) Spiking->SolventExtraction TLE Total Lipid Extract (TLE) SolventExtraction->TLE Fractionation Column Chromatography (Silica Gel) TLE->Fractionation Saturates Saturated Hydrocarbon Fraction Fractionation->Saturates Elute with Hexane GCMS GC-MS Analysis (SIM or MRM) Saturates->GCMS Data Identification & Quantification of this compound GCMS->Data Blank Procedural Blank (Combusted Sand) Blank->SolventExtraction

Caption: Workflow for the extraction and analysis of this compound from ancient rock samples.

This detailed protocol provides a robust framework for the extraction of this compound from ancient rock samples. Adherence to strict anti-contamination measures and the consistent use of procedural blanks are paramount for generating reliable and defensible data in the field of molecular paleontology.

References

Quantitative Analysis of Cholestane using GC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of cholestane in biological and environmental matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This compound, a saturated sterane, serves as a crucial biomarker in geochemical studies and is frequently used as an internal standard in the analysis of cholesterol and other sterols due to its chemical stability and structural similarity.[1][2][3] Accurate quantification of this compound is paramount for the reliability of these analyses.

Principle and Application

Gas chromatography-tandem mass spectrometry is a highly sensitive and selective technique ideal for the quantification of this compound. The method involves the separation of this compound from other matrix components using a gas chromatograph, followed by its ionization and fragmentation in the mass spectrometer. By operating in the Multiple Reaction Monitoring (MRM) mode, the instrument specifically detects the transition of a precursor ion to a product ion, which is unique to this compound. This specificity minimizes interferences from the sample matrix, enabling accurate and precise quantification.

This method is applicable for the determination of this compound in various samples, including plasma, serum, tissues, and sediments.

Experimental Protocols

Materials and Reagents
  • This compound (5α-cholestane) standard

  • Internal Standard (IS): Deuterated this compound (e.g., this compound-d4) or another suitable non-endogenous sterane

  • Solvents: Hexane, isopropanol, chloroform, methanol (all HPLC or GC grade)

  • Reagents for saponification: Potassium hydroxide (KOH)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup)

Sample Preparation

The following is a general protocol for the extraction of this compound from a biological matrix (e.g., plasma). The procedure may require optimization based on the specific sample type.

  • Spiking with Internal Standard: To a known volume or weight of the sample (e.g., 1 mL of plasma), add a precise amount of the internal standard solution.

  • Saponification: To hydrolyze any esterified forms and release free sterols, add 2 mL of 1 M ethanolic KOH solution. Vortex the mixture and incubate at 60°C for 1 hour.

  • Liquid-Liquid Extraction:

    • After cooling the sample to room temperature, add 5 mL of hexane and 1 mL of water.

    • Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean glass tube.

    • Repeat the extraction step twice more with 5 mL of hexane.

    • Combine the hexane extracts.

  • Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent like hexane or acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes to convert this compound to its more volatile trimethylsilyl (TMS) derivative.

    • After cooling, the sample is ready for GC-MS/MS analysis.

GC-MS/MS Instrumentation and Conditions

The following are typical instrument parameters. These should be optimized for the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 280°C
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 min.
Mass Spectrometer Agilent 7010 Triple Quadrupole GC/MS or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temperature 230°C
Transfer Line Temperature 280°C
Quadrupole Temperature 150°C
Ionization Energy 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound (TMS Derivative)

The molecular ion of TMS-derivatized this compound is not typically observed. Therefore, prominent fragment ions are selected as precursors. The following are proposed MRM transitions for the TMS derivative of this compound. Note: These transitions are theoretical and require experimental verification and optimization of collision energies for the specific instrument being used.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
This compound (TMS)372217To be optimizedQuantifier
This compound (TMS)372357To be optimizedQualifier
  • Precursor Ion (m/z 372): This corresponds to the molecular ion of underivatized this compound, which can be a prominent ion in the EI spectrum.

  • Product Ions (m/z 217 and 357): These are characteristic fragment ions resulting from the cleavage of the sterane ring structure and loss of the side chain.

Data Presentation

The quantitative performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results should be summarized in a clear and structured table.

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (Intra-day, %RSD) < 15%
Precision (Inter-day, %RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualization of the Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Add_IS Spike with Internal Standard Sample->Add_IS Saponification Saponification (1M KOH, 60°C) Add_IS->Saponification LLE Liquid-Liquid Extraction (Hexane) Saponification->LLE Dry_down Evaporation under Nitrogen LLE->Dry_down Derivatization Derivatization (BSTFA, 70°C) Dry_down->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MRM MRM Detection Ionization->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS/MS.

Conclusion

The described GC-MS/MS method provides a robust, sensitive, and selective approach for the quantitative analysis of this compound. The detailed protocol for sample preparation and the optimized instrument parameters ensure reliable and reproducible results. Proper method validation is crucial to guarantee the quality of the data for research and drug development applications.

References

Application Notes and Protocols for the HPLC Separation of Cholestane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestane, a saturated tetracyclic steroid, serves as a fundamental biomarker in geochemical and environmental studies. Its isomeric composition, particularly the ratio of different stereoisomers, can provide critical information regarding the origin and thermal maturity of organic matter. The subtle structural differences between this compound isomers, such as 5α-cholestane and 5β-cholestane (coprostane), present a significant analytical challenge. High-performance liquid chromatography (HPLC) offers a powerful and versatile technique for the high-resolution separation of these closely related compounds.

This document provides detailed application notes and experimental protocols for the separation of this compound isomers using HPLC, with a focus on leveraging the shape selectivity of specialized stationary phases.

Principles of Separation

The separation of this compound isomers by HPLC is primarily based on differences in their three-dimensional structure. Isomers with different stereochemistry at the A/B ring junction (5α and 5β) or at other chiral centers possess distinct molecular shapes. This difference in shape governs their interaction with the HPLC stationary phase.

  • Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. While standard C18 columns can provide some separation, specialized stationary phases with enhanced shape selectivity are often required for baseline resolution of this compound isomers.

  • Normal-Phase HPLC (NP-HPLC): NP-HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, is also a viable option and is particularly effective for separating isomers.[1] The choice between reversed-phase and normal-phase depends on the specific isomers of interest and the desired elution order.

Cholesterol-Based Stationary Phases: A Key to Isomer Resolution

Stationary phases functionalized with cholesterol moieties have demonstrated exceptional capabilities in separating structurally similar compounds, including various isomers.[2][3][4] The rigid, planar structure of the cholesterol ligand facilitates differential interactions with analytes based on their molecular shape, a property known as shape selectivity.[5][6] For this compound isomers, which differ in their overall planarity and shape, these cholesterol-based columns can provide significantly improved resolution compared to traditional alkyl-bonded phases.[2][3]

Experimental Protocols

The following protocols are designed as a starting point for the separation of this compound isomers. Optimization of mobile phase composition, flow rate, and temperature may be necessary to achieve the desired resolution for specific applications.

Protocol 1: Reversed-Phase HPLC using a Cholesterol-Based Column

This protocol is recommended for the separation of 5α-cholestane and 5β-cholestane.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Refractive Index, or Mass Spectrometer).

  • Cholesterol-based HPLC column (e.g., COSMOSIL Cholester, Cogent UDC Cholesterol™).

  • HPLC-grade methanol, acetonitrile, and water.

  • 5α-cholestane and 5β-cholestane standards.

Chromatographic Conditions:

ParameterRecommended Condition
Column COSMOSIL 2.5Cholester (4.6 x 150 mm, 2.5 µm)
Mobile Phase Methanol/Water (95:5, v/v)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection Refractive Index (RI) or Mass Spectrometry (MS)
Injection Volume 10 µL
Sample Preparation Dissolve standards in the mobile phase.

Expected Results:

The cholesterol-based stationary phase is expected to provide good separation between the more planar 5α-cholestane and the more bent 5β-cholestane. The elution order will depend on the specific interactions with the stationary phase.

Protocol 2: Normal-Phase HPLC using a Silica Column

This protocol offers an alternative approach for the separation of this compound isomers.

Instrumentation and Materials:

  • HPLC system as described in Protocol 1.

  • Silica-based HPLC column (e.g., Supelcosil™ LC-SI).

  • HPLC-grade n-hexane and isopropanol.

  • This compound isomer standards.

Chromatographic Conditions:

ParameterRecommended Condition
Column Supelcosil™ LC-SI (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (99:1, v/v)
Flow Rate 1.0 mL/min
Temperature 40°C
Detection Refractive Index (RI) or Mass Spectrometry (MS)
Injection Volume 10 µL
Sample Preparation Dissolve standards in n-hexane.

Expected Results:

In normal-phase mode, the separation is based on the polarity of the isomers. Although this compound itself is nonpolar, subtle differences in the accessibility of the steroid backbone to the polar silica surface can lead to separation.

Data Presentation

The following table summarizes hypothetical quantitative data for the separation of 5α-cholestane and 5β-cholestane using a cholesterol-based column, illustrating the expected performance.

IsomerRetention Time (min)Peak AsymmetryResolution (Rs)
5α-Cholestane12.51.1-
5β-Cholestane14.21.2> 2.0

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Isomer Mixture Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Column Cholesterol-Based Column HPLC_System->Column Detection Detector (RI or MS) Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: Experimental workflow for the HPLC separation of this compound isomers.

Conclusion

The separation of this compound isomers is a critical analytical task in various scientific disciplines. The use of HPLC, particularly with cholesterol-based stationary phases, provides an effective solution for achieving high-resolution separation based on the principle of shape selectivity. The protocols and information presented in this document serve as a comprehensive guide for researchers and professionals in developing and implementing robust analytical methods for this compound isomer analysis.

References

Application Notes and Protocols for Trimethylsilyl Derivatization of Cholestane for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the trimethylsilyl (TMS) derivatization of cholestane, a critical step for its analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is essential to increase the volatility and thermal stability of this compound, enabling its successful separation and detection.

Introduction

This compound, a saturated steroid, is a biomarker of significant interest in various fields, including geochemistry and clinical research. Its analysis by GC-MS often requires derivatization to block polar functional groups, primarily hydroxyl groups, which can otherwise lead to poor chromatographic peak shape and thermal degradation. Trimethylsilylation is a robust and widely used derivatization technique that replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This process yields a more volatile and thermally stable TMS-cholestane derivative, which is amenable to GC-MS analysis.

Quantitative Data Presentation

The electron ionization (EI) mass spectrum of trimethylsilyl-cholestane is characterized by a distinct fragmentation pattern that is crucial for its identification and quantification. The following table summarizes the expected key ions and their relative abundances.

m/z (Mass-to-Charge Ratio)Proposed Fragment AssignmentRelative Abundance (Approximate)
460Molecular Ion [M]+Moderate
445[M - CH3]+High
370[M - (CH3)3SiOH]+Moderate
355[M - CH3 - (CH3)3SiOH]+High
129[(CH3)3Si-O=CH-CH=CH2]+High
75[(CH3)2Si=OH]+Moderate
73[(CH3)3Si]+High (Often Base Peak)

Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step procedure for the efficient trimethylsilyl derivatization of this compound.

Materials and Reagents:

  • This compound standard

  • Silylating reagent: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is recommended.[1] Alternatively, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used.

  • Anhydrous pyridine (as a catalyst and solvent)[1][2]

  • Anhydrous hexane or dichloromethane (for sample dilution)

  • Reacti-Vials™ or other suitable small reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Protocol for Trimethylsilyl Derivatization of this compound:

  • Sample Preparation: Accurately weigh a known amount of this compound standard (e.g., 1 mg) and dissolve it in a suitable anhydrous solvent (e.g., 1 mL of anhydrous hexane or dichloromethane) to create a stock solution. If the sample is in a complex matrix, appropriate extraction and clean-up procedures must be performed prior to derivatization. Ensure the sample is free of water, as moisture will deactivate the silylating reagent.[1]

  • Derivatization Reaction:

    • Transfer a specific volume of the this compound solution (e.g., 100 µL) into a clean, dry reaction vial.

    • Under a fume hood, add 50 µL of anhydrous pyridine to the vial.

    • Add 100 µL of the BSTFA + 1% TMCS silylating reagent to the vial.[1]

    • Tightly cap the vial and briefly vortex the mixture to ensure homogeneity.

  • Reaction Incubation:

    • Place the reaction vial in a heating block or oven set to 60-70°C.[1]

    • Incubate the reaction mixture for 30-60 minutes. The elevated temperature facilitates the completion of the derivatization reaction.

  • Sample Analysis by GC-MS:

    • After incubation, allow the vial to cool to room temperature.

    • The derivatized sample can be directly injected into the GC-MS system. Alternatively, the sample can be diluted with an anhydrous solvent if necessary.

    • Typical GC-MS conditions for steroid analysis should be employed, including a suitable capillary column (e.g., DB-5ms or equivalent) and a temperature program that allows for the elution of TMS-cholestane.

Visualizations

Diagram of the Trimethylsilyl Derivatization Reaction:

G This compound Derivatization This compound This compound (with -OH group) TMS_this compound TMS-Cholestane (Derivatized Product) This compound->TMS_this compound Reaction at 60-70°C in Pyridine BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->TMS_this compound Byproducts Volatile Byproducts TMS_this compound->Byproducts Formation of

Caption: Chemical transformation of this compound to its TMS derivative.

Experimental Workflow for this compound Analysis:

G GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Add_Reagents Add Pyridine and BSTFA + 1% TMCS Dissolve->Add_Reagents Incubate Incubate at 60-70°C Add_Reagents->Incubate GCMS_Inject Inject into GC-MS Incubate->GCMS_Inject Data_Acquisition Data Acquisition (Mass Spectrum) GCMS_Inject->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis Identify TMS-Cholestane by Fragment Ions

Caption: Workflow for this compound analysis via TMS derivatization and GC-MS.

References

Application Notes and Protocols for Paleoenvironment Reconstruction Using Cholestane Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestane, a saturated tetracyclic steroid, serves as a robust biomarker in paleoenvironmental studies.[1] Derived from the diagenesis of cholesterol, its abundance and isomeric distribution in sediments and source rocks provide critical insights into the origin of organic matter, depositional environments, and thermal maturity. Cholesterol is predominantly synthesized by animals, making this compound a key indicator of past animal life.[1] However, other organisms like rhodophytes and land plants also produce cholesterol, albeit in lower amounts, necessitating a multi-proxy approach for conclusive interpretations.[1] This document provides detailed application notes and experimental protocols for utilizing this compound abundance to reconstruct paleoenvironments.

Principles and Applications

The fundamental principle behind using this compound is that its precursor, cholesterol, is a primary sterol in animals.[1] Upon deposition in sediments, cholesterol undergoes a series of diagenetic transformations, including reduction and isomerization, to form the more stable this compound. The relative abundance of this compound compared to other steranes, such as those derived from plant sterols (e.g., sitostane from sitosterol), can indicate the contribution of marine (zooplankton) versus terrestrial (higher plants) organic matter.

Furthermore, the stereochemistry of this compound isomers can be altered by thermal maturation, providing a proxy for the thermal history of the sediment.[1] Ratios of different isomers, such as the 20S/20S+20R and αββ/ααα+αββ C29 sterane ratios, are commonly used to assess thermal maturity.

Key applications of this compound analysis in paleoenvironmental reconstruction include:

  • Identifying the source of organic matter: Distinguishing between marine (zooplankton-rich) and terrestrial (plant-rich) inputs.[2]

  • Assessing depositional conditions: Providing insights into the oxygen levels (oxic, suboxic, anoxic) of the depositional environment.[2]

  • Determining thermal maturity: Evaluating the thermal history of sedimentary basins, which is crucial for petroleum exploration.

  • Investigating fecal pollution: While this compound itself is a general biomarker, related stanols like coprostanol (a 5β isomer of cholestanol) are direct indicators of fecal matter from mammals, including humans.[3][4][5]

Data Presentation

Quantitative data from this compound and related biomarker analyses are typically presented as concentrations or ratios. These values are often compiled into tables to facilitate comparison across different samples or stratigraphic layers.

Sample IDDepth (m)TOC (%)Cholesterol (ng/g)Cholestanol (ng/g)Coprostanol (ng/g)This compound (ng/g)Coprostanol/(Coprostanol + Cholestanol) Ratio
Core A-10.52.115080251200.238
Core A-21.51.812065101100.133
Core B-10.83.52501201501800.556
Core B-22.12.918090801600.471

Table 1: Example of quantitative data presentation for sterol and stanol analysis in sediment cores. TOC refers to Total Organic Carbon. The ratio of coprostanol to total cholestanol can be an indicator of fecal pollution, with higher values suggesting greater input.[5]

Sample IDPr/Ph RatioHopane/Sterane RatioC29 20S/(20S+20R) Sterane Ratio
Rock-11.22.50.35
Rock-20.83.10.52
Rock-31.51.90.28

Table 2: Illustrative biomarker ratios used in paleoenvironmental and thermal maturity assessment. Pr/Ph is the Pristane/Phytane ratio, indicative of redox conditions. The Hopane/Sterane ratio can suggest the relative input of bacterial versus eukaryotic organic matter. The C29 sterane ratio is a maturity parameter.[2]

Experimental Protocols

The following protocols outline the key steps for the analysis of this compound and related sterols from sediment or rock samples.

Sample Preparation and Lipid Extraction

This protocol describes the extraction of total lipids from sediment samples.

Materials:

  • Freeze-dryer

  • Mortar and pestle or ball mill

  • Soxhlet extraction apparatus

  • Dichloromethane (DCM):Methanol (MeOH) (2:1 v/v)

  • Internal standards (e.g., 5α-cholestane, 13C-labeled this compound)[3][6]

  • Rotary evaporator

  • Glass vials

Procedure:

  • Freeze-dry the sediment samples to remove water.

  • Homogenize the dried samples by grinding to a fine powder (< 100 mesh).

  • Accurately weigh approximately 10-50 g of the powdered sample into a pre-extracted cellulose thimble.

  • Add a known amount of internal standard to each sample for quantification.

  • Place the thimble in the Soxhlet extractor.

  • Extract the lipids with a DCM:MeOH (2:1 v/v) solvent mixture for 24-48 hours.

  • After extraction, concentrate the total lipid extract (TLE) using a rotary evaporator at a temperature below 40°C.

  • Transfer the TLE to a pre-weighed vial and dry under a gentle stream of nitrogen.

  • Determine the total weight of the extracted lipid.

Fractionation of the Total Lipid Extract

This protocol separates the TLE into different compound classes (saturates, aromatics, and polars). This compound is found in the saturate fraction.

Materials:

  • Glass column for chromatography

  • Silica gel (activated at 120°C for at least 4 hours)

  • Alumina (activated at 120°C for at least 4 hours)

  • n-hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Collection vials

Procedure:

  • Prepare a chromatography column by packing it with activated silica gel or a combination of silica gel and alumina.[7]

  • Dissolve the TLE in a minimal amount of n-hexane and load it onto the top of the column.

  • Elute the saturate fraction (containing this compound and other alkanes) with n-hexane.

  • Elute the aromatic fraction with a mixture of n-hexane and DCM.

  • Elute the polar fraction (containing sterols like cholesterol and cholestanol) with a mixture of DCM and MeOH.[3]

  • Collect each fraction in a separate vial and concentrate under a stream of nitrogen.

Derivatization of the Polar Fraction (for Sterol Analysis)

To analyze the underivatized sterols by GC-MS, they must be converted to more volatile derivatives.

Materials:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[3]

  • Pyridine

  • Heating block or oven

  • GC vials

Procedure:

  • Dry the polar fraction completely under nitrogen.

  • Add a mixture of BSTFA and pyridine (e.g., 50 µL of each) to the dried extract.

  • Seal the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental analysis for the identification and quantification of this compound and derivatized sterols.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., 60 m x 0.25 mm ID, SLB-5ms or similar).[3]

GC Conditions (Example):

  • Injector Temperature: 280-300°C

  • Carrier Gas: Helium

  • Oven Program: Start at 80°C (hold 1 min), ramp to 160°C at 6°C/min, then to 310°C at 4°C/min (hold 10-20 min).[8]

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.

  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For enhanced sensitivity and specificity, monitor characteristic ions. For this compound, the molecular ion is at m/z 372 and a key fragment is at m/z 217.[1] For derivatized sterols, the specific ions will depend on the derivative formed.

Quantification:

  • Quantification is performed by comparing the peak area of the target analyte to the peak area of the internal standard.[9][10] Calibration curves using authentic standards should be prepared to ensure accurate quantification.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_fractionation Fractionation cluster_analysis Analysis cluster_data Data Interpretation sample Sediment/Rock Sample freeze_dry Freeze-Drying sample->freeze_dry grinding Grinding freeze_dry->grinding add_is Add Internal Standard grinding->add_is soxhlet Soxhlet Extraction (DCM:MeOH) tle Total Lipid Extract (TLE) soxhlet->tle add_is->soxhlet column_chrom Column Chromatography (Silica/Alumina) tle->column_chrom saturates Saturate Fraction (this compound) column_chrom->saturates n-hexane aromatics Aromatic Fraction column_chrom->aromatics n-hexane/DCM polars Polar Fraction (Sterols) column_chrom->polars DCM/MeOH gcms_sat GC-MS Analysis saturates->gcms_sat derivatization Derivatization (BSTFA) polars->derivatization quantification Quantification & Identification gcms_sat->quantification gcms_pol GC-MS Analysis derivatization->gcms_pol gcms_pol->quantification interpretation Paleoenvironment Reconstruction quantification->interpretation

Caption: Experimental workflow for this compound and sterol analysis.

This compound Formation and Paleoenvironmental Significance

logical_relationship cluster_source Biological Source cluster_diagenesis Diagenesis in Sediments cluster_interpretation Paleoenvironmental Interpretation cholesterol Cholesterol This compound This compound cholesterol->this compound Reduction & Isomerization phytosterols Phytosterols (e.g., Sitosterol) sitostane Sitostane phytosterols->sitostane Reduction & Isomerization animals Animals (Zooplankton) animals->cholesterol plants Higher Plants plants->phytosterols marine_env Marine Environment (High Animal Input) This compound->marine_env High Abundance thermal_maturity Thermal Maturity This compound->thermal_maturity Isomer Ratios terrestrial_env Terrestrial Environment (High Plant Input) sitostane->terrestrial_env High Abundance

Caption: Formation of this compound and its use in paleoenvironments.

References

Application Notes and Protocols for Cholestane Analysis in Biological Fluids for Disease Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestane and its oxidized derivatives, collectively known as oxysterols, are gaining significant attention as potential biomarkers for a range of pathological conditions. These molecules are intermediates in cholesterol metabolism and can also be formed through non-enzymatic oxidation. Alterations in the profiles of this compound derivatives in biological fluids such as blood, cerebrospinal fluid (CSF), and urine have been linked to neurodegenerative diseases, cancer, and metabolic disorders. This document provides detailed application notes on the clinical significance of this compound analysis and comprehensive protocols for the extraction and quantification of these biomarkers from various biological matrices.

Clinical Significance of this compound Derivatives

The diagnostic and prognostic value of specific this compound derivatives is an active area of research. Elevated levels of certain oxysterols are often indicative of increased oxidative stress and inflammation, which are hallmarks of many diseases.

  • Neurodegenerative Diseases: Disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and Niemann-Pick type C (NPC) disease are associated with disturbed cholesterol metabolism in the central nervous system.[1][2][3] Specific oxysterols, like 24S-hydroxycholesterol, are almost exclusively produced in the brain and their levels in CSF and plasma can reflect cerebral cholesterol turnover.[4][5] For instance, this compound-3β,5α,6β-triol (C-triol) and 7-ketocholesterol (7-KC) are established biomarkers for the diagnosis of NPC disease.[6][7]

  • Cancer: Cholesterol metabolism is often reprogrammed in cancer cells to support rapid proliferation and membrane synthesis. Oxysterols can modulate the activity of various signaling pathways implicated in cancer progression, such as the Wnt signaling pathway.[8] While research is ongoing, altered levels of specific this compound derivatives in serum have been observed in patients with different types of cancer.[9]

  • Metabolic Syndrome: Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Dyslipidemia, a key feature of metabolic syndrome, is characterized by abnormal levels of lipids, including cholesterol. Urinary metabolomics studies have identified changes in the profiles of lipids and other metabolites in individuals with metabolic syndrome.[10]

Quantitative Data Summary

The following tables summarize the reported concentrations of key this compound derivatives in various biological fluids from healthy individuals and patients with specific diseases. It is important to note that these values can vary depending on the analytical method, cohort characteristics, and sample handling procedures.

Table 1: this compound Derivatives in Serum/Plasma (ng/mL)

AnalyteDisease StateConcentration Range (ng/mL)Reference(s)
This compound-3β,5α,6β-triol (C-triol) Healthy Controls10.00 ± 3.90[11]
Niemann-Pick type C (NPC)Significantly elevated[6][7]
Lysosomal Acid Lipase Deficiency (LALD)Gross elevations at diagnosis[6]
Cerebrotendinous Xanthomatosis (CTX)Elevated[7]
Allergic Asthma25.61 ± 10.13[11]
7-Ketocholesterol (7-KC) Healthy Controls17.84 ± 4.26[11]
Niemann-Pick type C (NPC)Elevated (unspecific biomarker)[7][12]
Allergic Asthma39.45 ± 20.37[11]
24S-Hydroxycholesterol Healthy Controls12.3 ± 4.79[4][13]
Alzheimer's DiseaseIncreased in early stages[1]
27-Hydroxycholesterol Healthy Controls17.7 ± 8.5[4][13]

Table 2: this compound Derivatives in Cerebrospinal Fluid (CSF) (ng/mL)

AnalyteDisease StateConcentration Range (ng/mL)Reference(s)
7-Ketocholesterol (7-KC) Healthy Controls~0.0009 (0.3-2.3 µg/L)[14]
Multiple Sclerosis~0.0012 (0.4-4.6 µg/L)[14]
Alzheimer's DiseaseHigher levels related to lower Aβ42[15]
24S-Hydroxycholesterol Healthy Controls0.025 - 5 (Linear range of assay)[5][16]
Alzheimer's DiseaseIncreased[1]
Parkinson's DiseaseNo significant change[17]
7α,(25R)26-dihydroxycholesterol Parkinson's DiseaseSignificantly elevated[1][3]

Table 3: this compound Derivatives in Urine

AnalyteDisease StateObservationReference(s)
Conjugated Cholesterol Metabolites Niemann-Pick type C (NPC)Significantly higher concentrations[14]
Lipids Metabolic SyndromeAltered metabolic signature[10]
Cholesteryl Esters Renal DiseaseDistinct profile in urinary sediment[18]

Signaling Pathways

Cholesterol Regulation of Wnt Signaling

Cholesterol has been shown to selectively activate the canonical Wnt signaling pathway.[5] It facilitates the membrane recruitment of the Dishevelled (Dvl) protein, a key component in the Wnt signaling cascade. This interaction is crucial for the formation and maintenance of the Wnt signaling complex, which ultimately leads to the nuclear accumulation of β-catenin and the transcription of target genes involved in cell proliferation and differentiation.[5]

Wnt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 Axin Axin Dvl->Axin Inhibits Cholesterol Cholesterol Cholesterol->Dvl Recruits to membrane GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation Destruction_Complex Destruction Complex Axin->GSK3b APC APC APC->beta_catenin beta_catenin->Destruction_Complex Targeted by TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters nucleus and binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Wnt Wnt Wnt->Frizzled Binds Wnt->LRP5_6 Binds Pyroptosis_Pathway cluster_inflammasome NLRP3 Inflammasome Activation Cholesterol_Crystals Cholesterol Crystals NLRP3 NLRP3 Cholesterol_Crystals->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleaves Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves GSDMD_N GSDMD-N Terminal GSDMD->GSDMD_N Pore_Formation Pore Formation in Plasma Membrane GSDMD_N->Pore_Formation Cell_Lysis Cell Lysis (Pyroptosis) Pore_Formation->Cell_Lysis Inflammation Inflammation Cell_Lysis->Inflammation Release of inflammatory contents IL1b IL-1β Pro_IL1b->IL1b IL1b->Inflammation IL18 IL-18 Pro_IL18->IL18 IL18->Inflammation Experimental_Workflow Start Biological Sample (Serum, Plasma, CSF, Urine) Extraction Lipid Extraction (LLE or SPE) Start->Extraction Hydrolysis Saponification (Optional) (to measure total sterols) Extraction->Hydrolysis Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization For free sterols Hydrolysis->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Results and Interpretation Data_Processing->End

References

Application Notes & Protocols for Solid-Phase Extraction (SPE) of Cholestane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the isolation of cholestane from various sample matrices using solid-phase extraction (SPE). This compound, a saturated tetracyclic steroid, serves as a crucial biomarker in geochemical and environmental studies and is often used as an internal standard in the analysis of other sterols and steroids due to its stability. The methods outlined below focus on leveraging the non-polar nature of this compound for efficient separation from more polar matrix components.

Introduction to this compound Isolation via SPE

Solid-phase extraction is a cornerstone of modern sample preparation, offering a rapid, selective, and efficient alternative to traditional liquid-liquid extraction.[1][2] For a non-polar compound like this compound, which lacks functional groups, normal-phase SPE using a polar stationary phase like silica gel is the method of choice.[3][4]

The underlying principle involves the adsorption of polar and unsaturated compounds onto the silica sorbent while allowing the saturated, non-polar this compound to pass through with a non-polar solvent.[4][5] This approach effectively isolates this compound into a "saturates" fraction, free from more polar lipids, sterols with hydroxyl groups (like cholesterol), and aromatic hydrocarbons that may be present in the sample.[6][7][8]

Data Presentation: Recovery of Saturated Hydrocarbons

The following table summarizes representative recovery data for aliphatic/saturated hydrocarbon fractions using silica gel SPE, which is analogous to the expected recovery for this compound. High recovery rates are consistently achieved using this methodology.

SPE SorbentSample Matrix/FractionElution SolventAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Unbonded Silica GelC9-C18 Aliphatic Hydrocarbonsn-Hexane90.7< 3[6][7]
Unbonded Silica GelC19-C36 Aliphatic Hydrocarbonsn-Hexane94.6< 3[6][7]
Silver Nitrate-Impregnated SilicaAliphatic Hydrocarbons from Crude Oiln-HexaneHigh (not specified)Excellent (not specified)[9][10]

Experimental Protocols

Protocol 1: Isolation of this compound from a Non-Aqueous Organic Matrix

This protocol is designed for the separation of this compound from complex organic mixtures, such as petroleum extracts or lipid fractions obtained from a primary extraction (e.g., Bligh-Dyer or Folch).

1. Materials and Reagents

  • SPE Cartridge: Unbonded Silica Gel, 500 mg, 6 mL format

  • Conditioning Solvent: n-Hexane (HPLC grade)

  • Sample Solvent: n-Hexane (HPLC grade)

  • Elution Solvent 1 (Aliphatic Fraction): n-Hexane (HPLC grade)

  • Elution Solvent 2 (Aromatic/Polar Fraction): Dichloromethane (DCM, HPLC grade)

  • SPE Vacuum Manifold

  • Collection Vials (Glass)

  • Nitrogen Evaporation System

2. Sample Preparation

  • Ensure the crude sample or lipid extract is completely dry.

  • Reconstitute a known mass of the sample in a minimal volume of n-hexane (e.g., 1 mL). If the sample contains suspended particulates, centrifuge and use the supernatant.

3. SPE Cartridge Conditioning

  • Place the silica gel SPE cartridges onto the vacuum manifold.

  • Wash the cartridges with 10 mL of n-hexane to remove any potential impurities and to activate the sorbent bed. Allow the solvent to pass through by gravity or with very light vacuum.

  • Add a second 10 mL aliquot of n-hexane. Once the solvent level reaches the top of the sorbent bed, close the manifold stopcock to prevent the cartridge from drying out.[6][11]

4. Sample Loading

  • Load the 1 mL sample solution (from step 2) onto the conditioned cartridge.

  • Allow the sample to percolate through the sorbent by gravity.

  • Rinse the original sample vial with an additional 0.5 mL of n-hexane and add this rinse to the cartridge to ensure a quantitative transfer.[11]

5. Elution

  • Fraction 1 (Aliphatic - Contains this compound):

    • Place a clean collection vial under the cartridge outlet.

    • Elute the this compound and other saturated hydrocarbons by adding 10-20 mL of n-hexane to the cartridge in two aliquots.[11] Collect the entire eluate. This is the fraction containing the isolated this compound.

  • Fraction 2 (Aromatic and Polar Compounds - Optional):

    • To remove retained compounds from the cartridge, replace the collection vial with a new one.

    • Elute the aromatic and more polar compounds with 10-20 mL of dichloromethane (DCM).[11] This fraction can be analyzed separately or discarded.

6. Post-Elution Processing

  • Concentrate the collected aliphatic fraction (Fraction 1) to the desired final volume under a gentle stream of nitrogen.

  • The sample is now ready for analysis by Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS), or other suitable techniques.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solid-phase extraction protocol for isolating this compound.

SPE_Workflow cluster_prep Preparation cluster_spe SPE Process cluster_analysis Analysis SamplePrep Sample Dissolution in n-Hexane Load Sample Loading SamplePrep->Load Sample in Hexane Condition SPE Cartridge Conditioning (1. Wash with Hexane 2. Equilibrate with Hexane) Condition->Load Conditioned Cartridge Elute_Aliphatic Elute Aliphatic Fraction (with n-Hexane) Load->Elute_Aliphatic Saturated compounds pass Polar compounds retained Elute_Polar Elute Polar/Aromatic Fraction (with Dichloromethane) Elute_Aliphatic->Elute_Polar After Fraction 1 is collected Concentrate Concentrate Aliphatic Fraction (Nitrogen Evaporation) Elute_Aliphatic->Concentrate Fraction 1: Contains this compound Discard Discard or Analyze Separately Elute_Polar->Discard Fraction 2: Interferences Analysis GC or GC-MS Analysis Concentrate->Analysis

Caption: Workflow for the isolation of this compound using silica gel solid-phase extraction.

References

Application Notes and Protocols: Synthesis of Deuterated Cholestane for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative bioanalysis using mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving accurate and precise results.[1][2][3] An ideal internal standard co-elutes with the analyte of interest and has similar physicochemical properties, but is sufficiently mass-shifted to be distinguished by the mass spectrometer.[1][3] Stable isotope-labeled compounds, particularly deuterated analogs, are considered the gold standard for internal standards because they exhibit nearly identical chromatographic behavior and ionization efficiency to the unlabeled analyte.[1][2][] This application note provides a detailed protocol for the synthesis of deuterated cholestane, a widely used internal standard for the quantification of cholesterol and related sterols in various biological matrices.[5][6]

The use of a deuterated internal standard like deuterated this compound minimizes variability arising from sample preparation, extraction, and instrument response fluctuations, thereby enhancing the robustness and reliability of the analytical method.[1][3][7]

Synthesis of Heptadeuterated (d7)-Cholestane from Cholesterol

This protocol describes a chemical synthesis route to produce 2,2,4,4,5,7,7-d7-cholestane starting from cholesterol. The multi-step synthesis involves oxidation, deuteration, and reduction reactions.

Experimental Workflow

Synthesis_Workflow Cholesterol Cholesterol Intermediate1 Cholest-4-en-3,6-dione Cholesterol->Intermediate1 Oxidation Intermediate2 This compound-3,6-dione Intermediate1->Intermediate2 Reduction Intermediate3 2,2,4,4,5,7,7-d7-Cholestane-3,6-dione Intermediate2->Intermediate3 Deuterium Exchange FinalProduct 2,2,4,4,5,7,7-d7-Cholestane Intermediate3->FinalProduct Wolff-Kishner Reduction

Caption: Synthetic workflow for d7-cholestane.

Materials and Reagents
  • Cholesterol

  • Jones reagent (CrO₃ in H₂SO₄)

  • Palladium on carbon (Pd/C)

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Experimental Protocol

Step 1: Synthesis of Cholest-4-en-3,6-dione

  • Dissolve cholesterol in acetone.

  • Cool the solution in an ice bath.

  • Add Jones reagent dropwise with stirring until a persistent orange-brown color is observed.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Quench the reaction by adding isopropanol.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield cholest-4-en-3,6-dione.

Step 2: Synthesis of this compound-3,6-dione

  • Dissolve cholest-4-en-3,6-dione in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 12 hours.

  • Filter the catalyst through a pad of Celite.

  • Evaporate the solvent to obtain this compound-3,6-dione.

Step 3: Deuterium Exchange to form 2,2,4,4,5,7,7-d7-Cholestane-3,6-dione

  • Dissolve this compound-3,6-dione in a solution of NaOD in D₂O and methanol-d₄.

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture and neutralize with DCl in D₂O.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with D₂O and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution to yield the deuterated dione.

Step 4: Wolff-Kishner Reduction to 2,2,4,4,5,7,7-d7-Cholestane

  • To a flask containing diethylene glycol, add 2,2,4,4,5,7,7-d7-cholestane-3,6-dione, potassium hydroxide, and hydrazine hydrate.

  • Heat the mixture to 200 °C and reflux for 4 hours, allowing water and excess hydrazine to distill off.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with hexane.

  • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain 2,2,4,4,5,7,7-d7-cholestane.

Quantitative Data
StepStarting MaterialProductTypical Yield (%)Isotopic Purity (%)
1. OxidationCholesterolCholest-4-en-3,6-dione80-90N/A
2. ReductionCholest-4-en-3,6-dioneThis compound-3,6-dione90-95N/A
3. Deuterium ExchangeThis compound-3,6-dione2,2,4,4,5,7,7-d7-Cholestane-3,6-dione85-95>98 (d7)
4. Wolff-Kishner Reduction2,2,4,4,5,7,7-d7-Cholestane-3,6-dione2,2,4,4,5,7,7-d7-Cholestane70-80>98 (d7)

Yields and isotopic purity are approximate and may vary depending on reaction conditions and purification efficiency.

Application as an Internal Standard in GC-MS Analysis

Deuterated this compound is an excellent internal standard for the quantification of cholesterol and other sterols in biological samples. Its chemical properties and elution time are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis.

Logical Relationship for Quantification

Quantification_Logic cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike with known amount of Deuterated this compound (IS) Sample->IS_Spike Extraction Liquid-Liquid or Solid-Phase Extraction IS_Spike->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Inject Sample into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Integrate Peak Areas (Analyte and IS) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Quantification workflow using an internal standard.

Protocol for Sample Analysis
  • Sample Preparation:

    • To a known volume or weight of the biological sample (e.g., 100 µL of plasma), add a precise amount of deuterated this compound solution in a suitable solvent (e.g., 10 µL of a 10 µg/mL solution in ethanol).

    • Perform a liquid-liquid extraction (e.g., with hexane:isopropanol) or solid-phase extraction to isolate the sterols.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the sterols to their trimethylsilyl (TMS) ethers. This improves their volatility and chromatographic properties.

    • Heat the mixture at 60-70 °C for 30 minutes.

    • Evaporate the derivatizing agent and reconstitute the sample in a suitable solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that provides good separation of the sterols of interest.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both the analyte (e.g., cholesterol-TMS) and the internal standard (deuterated this compound).

Data Analysis
  • Integrate the peak areas of the analyte and the deuterated this compound internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Prepare a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. Plot the peak area ratio against the analyte concentration.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

The synthesis of deuterated this compound provides a reliable internal standard for the accurate quantification of cholesterol and related sterols in complex biological matrices. The use of a stable isotope-labeled internal standard is a best practice in quantitative mass spectrometry, leading to more precise and reproducible data, which is essential in research, clinical diagnostics, and drug development.

References

Cholestane-Based Stationary Phases in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol and its derivatives, rather than cholestane itself, have emerged as a unique class of stationary phases in high-performance liquid chromatography (HPLC) and gas chromatography (GC). These phases offer distinct selectivity compared to traditional alkyl (C8, C18) or phenyl phases, proving particularly advantageous for the separation of structurally similar compounds, isomers, and complex mixtures. The rigid, planar structure of the cholesterol moiety, combined with its hydrophobic nature, allows for shape-selective interactions with analytes. This document provides detailed application notes and experimental protocols for the use of cholesterol-based stationary phases in the separation of various classes of compounds. Commercially available columns such as the Cogent UDC-Cholesterol™ and COSMOSIL Cholester are prominent examples of such stationary phases utilized in the following applications.[1][2]

Application 1: Separation of siRNA Impurities

Short interfering RNA (siRNA) therapeutics are gaining prominence in drug development. Ensuring the purity of these oligonucleotide-based drugs is critical for their safety and efficacy. Cholesterol-based stationary phases have demonstrated excellent performance in the separation of siRNA and their impurities, often without the need for ion-pairing reagents.[1][3][4][5]

Experimental Protocol: HPLC-MS Analysis of siRNA Impurities

This protocol outlines a method for the separation and identification of siRNA impurities using a cholesterol-bonded stationary phase coupled with mass spectrometry.[3][4][5]

Table 1: Chromatographic Conditions for siRNA Impurity Analysis [3]

ParameterCondition
Column Cholesterol-bonded silica (e.g., home-made CHOL column, 125 x 2.1 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Formate (pH 6.3) in Water
Mobile Phase B Methanol / 20 mM Ammonium Formate (pH 6.3) in Water (9:1, v/v)
Gradient 10–45% B in 20 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 8 µL
Detection UV at 254 nm and Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve the siRNA sample in nuclease-free water to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Mass Spectrometry Parameters:

For impurity identification, a high-resolution mass spectrometer (e.g., Q-TOF MS) is recommended. Typical ESI-MS parameters in negative ion mode would be:

  • Ion Spray Voltage: -4500 V

  • Source Temperature: 550 °C

  • Nebulizer Gas: 90 psi

  • Heater Gas: 90 psi

  • Curtain Gas: 35 psi

Data Presentation:

The retention times of the main siRNA strand and its impurities should be recorded. The mass spectrometer will provide mass-to-charge ratios for identification.

Table 2: Exemplary Retention Data for siRNA and Impurities

CompoundRetention Time (min)
Main siRNA Strand~15.5
n-1 Impurity~14.8
n+1 Impurity~16.2

Note: Retention times are approximate and may vary depending on the specific siRNA sequence and exact chromatographic conditions.

Experimental Workflow: siRNA Impurity Analysis

siRNA_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-MS Analysis cluster_data Data Analysis Sample siRNA Sample Dissolve Dissolve in Nuclease-Free Water Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Column Cholesterol Stationary Phase Inject->Column Gradient Gradient Elution Column->Gradient Detect UV & MS Detection Gradient->Detect Chromatogram Obtain Chromatogram (UV & TIC) Detect->Chromatogram Identify Identify Impurities (Mass Spectra) Chromatogram->Identify Quantify Quantify Impurities (Peak Area) Identify->Quantify

Workflow for siRNA impurity analysis using a cholesterol stationary phase.

Application 2: Separation of Brevetoxins

Brevetoxins are a group of neurotoxins produced by the dinoflagellate Karenia brevis. Their analysis is crucial for monitoring seafood safety and for pharmacological research. Cholesterol-based stationary phases offer a reliable method for the separation of these complex polyether compounds.[3][6]

Experimental Protocol: Isocratic HPLC Separation of Brevetoxins

This protocol provides an isocratic method for the separation of brevetoxins using a commercially available cholesterol column.[6]

Table 3: Chromatographic Conditions for Brevetoxin Analysis [6]

ParameterCondition
Column Cogent UDC-Cholesterol™
Mobile Phase 20% DI Water + 0.1% Formic Acid (v/v) / 80% Methanol
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 215 nm

Sample Preparation:

  • Extract brevetoxins from the sample matrix (e.g., shellfish tissue) using an appropriate solvent (e.g., acetone or methanol).

  • Perform a solid-phase extraction (SPE) clean-up if necessary.

  • Reconstitute the final extract in the mobile phase before injection.

Data Presentation:

Table 4: Exemplary Retention Data for Brevetoxins

CompoundRetention Time (min)
Brevetoxin-A~8.5
Brevetoxin-B~10.2
Brevenal~5.1
Brevenol~6.8

Note: Retention times are approximate and can vary based on the specific column batch and system configuration.

Logical Relationship: Factors Affecting Brevetoxin Separation

Brevetoxin_Factors Separation Brevetoxin Separation StationaryPhase Stationary Phase (Cholesterol) Separation->StationaryPhase Shape Selectivity MobilePhase Mobile Phase Composition Separation->MobilePhase Polarity & pH Temperature Column Temperature Separation->Temperature Thermodynamics FlowRate Flow Rate Separation->FlowRate Efficiency

Key factors influencing the separation of brevetoxins on a cholesterol stationary phase.

Application 3: Separation of Steroid Hormones

The structural similarity of steroid hormones makes their separation challenging. Cholesterol-bonded stationary phases have shown superior performance in resolving these compounds compared to conventional C18 columns, primarily due to shape selectivity. Commercially available columns like COSMOSIL Cholester and Cogent UDC-Cholesterol™ are particularly effective.[1][2]

Performance Comparison: Cholesterol vs. C18 for Steroid Separation

Cholesterol phases exhibit different retention mechanisms compared to C18 phases. The rigid steroidal backbone of the stationary phase interacts with the steroid analytes, leading to enhanced separation based on subtle differences in their three-dimensional structure.

Table 5: Qualitative Comparison of Stationary Phases for Steroid Analysis

FeatureC18 Stationary PhaseCholesterol Stationary Phase
Primary Interaction Hydrophobic interactionsShape selectivity, hydrophobic interactions
Selectivity for Isomers ModerateHigh
Retention of Polar Steroids Generally lowerCan be higher due to secondary interactions
Mobile Phase Compatibility Wide range of reversed-phase solventsCompatible with reversed-phase and normal-phase solvents
Experimental Protocol: HPLC Separation of Steroid Hormones

The following is a general starting protocol for the separation of a mixture of steroid hormones. Optimization of the mobile phase composition and gradient may be required for specific applications.

Table 6: General Chromatographic Conditions for Steroid Hormone Analysis

ParameterSuggested Condition
Column COSMOSIL 5Cholester (4.6 x 150 mm, 5 µm) or Cogent UDC-Cholesterol™
Mobile Phase A Water
Mobile Phase B Methanol or Acetonitrile
Gradient Start with 50% B, increase to 90% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C
Injection Volume 10-20 µL
Detection UV at 240 nm (for conjugated steroids) or 200-220 nm (for others)

Other Applications

Cholesterol-based stationary phases have also shown promise in the separation of other classes of compounds, although detailed application notes with extensive quantitative data are less common in the readily available literature.

  • Flavonoids: The unique selectivity of cholesterol phases can be beneficial for the separation of structurally similar flavonoids.

  • Polycyclic Aromatic Hydrocarbons (PAHs): The shape selectivity of cholesterol stationary phases can aid in the resolution of isomeric PAHs.[7]

  • Benzodiazepines: While less documented, the potential for separating closely related benzodiazepines on cholesterol phases exists.

For these applications, the general steroid hormone protocol can be used as a starting point for method development.

Conclusion

Cholesterol-based stationary phases provide a valuable alternative to traditional reversed-phase and normal-phase columns, offering unique selectivity, particularly for structurally similar and isomeric compounds. The applications detailed in this document for siRNA impurities, brevetoxins, and steroid hormones highlight the utility of these phases in pharmaceutical analysis, natural product chemistry, and clinical research. Further method development is encouraged to explore the full potential of cholesterol stationary phases for other challenging separations.

References

Troubleshooting & Optimization

optimizing solvent mixture for cholestane extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cholestane extraction from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and detailed protocols to enhance the recovery and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex matrices?

A1: The primary methods for this compound extraction are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Accelerated Solvent Extraction (ASE), and Supercritical Fluid Extraction (SFE). LLE, using solvent systems like chloroform:methanol, is widely used for its simplicity.[1][2][3] SPE offers a more targeted cleanup, effectively removing interfering substances.[4] ASE is an automated technique using solvents at high temperatures and pressures for rapid extraction.[5][6][7] SFE, particularly with supercritical CO2, is a green and highly selective method.[8][9][10]

Q2: I'm experiencing low recovery of this compound. What are the potential causes and solutions?

A2: Low recovery can stem from several factors:

  • Inappropriate Solvent Polarity: The solvent system may not be optimal for the nonpolar nature of this compound. Ensure you are using a non-polar solvent like dichloromethane, chloroform, or hexane.[11] For complex samples, a mixture like chloroform:methanol (2:1 v/v) can be effective in disrupting matrix components.[1][3]

  • Insufficient Homogenization: The solvent may not be adequately penetrating the sample matrix. Ensure thorough homogenization of your sample before extraction. For solid samples, consider grinding to a fine powder.

  • Strong Matrix-Analyte Interactions: this compound may be tightly bound to other components in the matrix. For some food matrices, an acid hydrolysis step before saponification may be necessary to release bound sterols.[12]

  • Incomplete Elution in SPE: If using SPE, the elution solvent may not be strong enough to release this compound from the sorbent. You may need to increase the solvent strength or volume.[13]

Q3: My extract is contaminated with other lipids and interfering compounds. How can I improve its purity?

A3: To improve the purity of your this compound extract, consider the following:

  • Saponification: An alkaline hydrolysis (saponification) step can remove interfering glycerolipids by converting them to water-soluble soaps. This is a common step in sterol analysis from food and biological samples.[12]

  • Solid-Phase Extraction (SPE): SPE is an excellent technique for cleanup. A silica gel column can be used to separate this compound into a "saturates" fraction, removing more polar impurities.[11] For more targeted purification, molecularly imprinted polymers (MIPs) for cholesterol have shown high selectivity.[4]

  • Dispersive Solid-Phase Extraction (d-SPE): For rapid cleanup, particularly in methods like QuEChERS, d-SPE with sorbents like C18 can effectively remove nonpolar interferences such as fats.[14]

Q4: Can I use the same extraction method for different types of complex matrices (e.g., food, biological tissues, environmental samples)?

A4: While the fundamental principles of extraction apply across different matrices, the specific protocol often requires optimization. Food matrices can be high in fat, requiring a robust saponification step.[12] Biological tissues may necessitate cell lysis and protein precipitation before extraction.[2] Environmental samples like sediments might contain a wide range of organic compounds, making a multi-step cleanup process involving column chromatography essential.[11]

Q5: What are the advantages of using Supercritical Fluid Extraction (SFE) for this compound?

A5: SFE, typically using carbon dioxide, offers several advantages:

  • Selectivity: The solvating power of the supercritical fluid can be finely tuned by adjusting pressure and temperature, allowing for highly selective extraction.[9]

  • Green Chemistry: It reduces the use of organic solvents, making it an environmentally friendly option.[8][9]

  • Mild Conditions: SFE can be performed at low temperatures, which is ideal for thermally sensitive compounds.[9]

  • Efficiency: The addition of a co-solvent (modifier) like ethanol can enhance the extraction efficiency for more polar analytes.[9][15]

Data Presentation

Table 1: Comparison of Common Solvent Systems for this compound Extraction

Solvent SystemMatrix TypeTypical RecoveryNotes
Dichloromethane or ChloroformGeological/EnvironmentalGoodEffective for extracting steranes into a non-polar fraction.[11]
Chloroform:Methanol (2:1, v/v)Food, Biological Tissues76-103% (for related COPs)Widely used Folch method; effective for a broad range of lipids.[1][13]
n-Hexane or n-HeptaneFood, Oil Residues86.3% (cholesterol)Good for extracting non-saponifiable material after hydrolysis.[12][16]
Supercritical CO2Food (e.g., fish muscle)up to 97% (cholesterol)Highly selective and environmentally friendly.[15]
Supercritical CO2 with EthanolFood (e.g., fish muscle)up to 99% (cholesterol)Ethanol as a co-solvent significantly enhances recovery.[15]

Table 2: Troubleshooting Guide for Low this compound Recovery

ProblemPotential CauseRecommended Solution
Low Recovery (General) Inappropriate solvent polarityUse non-polar solvents like hexane or dichloromethane. For complex matrices, consider chloroform:methanol.[1][11]
Insufficient sample homogenizationGrind solid samples to a fine powder; use a mechanical homogenizer for tissues.[14]
Emulsion formation during LLECentrifuge at higher speed/longer duration; add brine to break the emulsion.[13]
Low Recovery (SPE) Incomplete elutionIncrease the volume or strength of the elution solvent.[13]
Sample overloadEnsure the amount of sample loaded does not exceed the cartridge capacity.
Inappropriate sorbentUse a non-polar sorbent like C18 for reversed-phase or silica for normal-phase chromatography.
Inconsistent Results Variability in manual extractionUse an automated system like ASE for better reproducibility.[5][6]
Analyte degradationStore samples properly and process them quickly. Consider adding an antioxidant like BHT.[12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Saponification for Food Matrices

This protocol is adapted from methods used for sterol analysis in various food matrices.[12]

  • Sample Preparation: Weigh a homogenized sample (e.g., 1-5 g) into a flask.

  • Internal Standard: Add an appropriate internal standard (e.g., 5α-cholestane-d4) to the sample.

  • Saponification: Add 50 mL of 2 M ethanolic potassium hydroxide. Reflux the mixture for 1 hour at 80°C to saponify lipids.

  • Extraction:

    • Cool the mixture and transfer it to a separatory funnel.

    • Add 50 mL of deionized water and 50 mL of n-hexane.

    • Shake vigorously for 2 minutes. Allow the layers to separate.

    • Collect the upper hexane layer.

    • Repeat the extraction of the aqueous layer twice more with 50 mL of n-hexane.

  • Washing: Combine the hexane extracts and wash them three times with 50 mL of deionized water to remove residual soap and alkali.

  • Drying and Evaporation: Dry the hexane extract over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., hexane or isooctane).

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound Extract

This protocol provides a general guideline for cleaning up a crude this compound extract using a silica SPE cartridge.[11]

  • Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) by passing 5 mL of n-hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Dissolve the crude extract from LLE in a small volume of n-hexane (e.g., 1 mL).

    • Load the dissolved sample onto the conditioned SPE cartridge.

  • Washing (Elution of Non-polar Interferences): If other non-polar compounds need to be separated, a less polar solvent can be used as a wash. For general cleanup, this step can often be omitted.

  • Elution of this compound:

    • Elute the this compound fraction with a solvent of slightly higher polarity. A common approach is to use a mixture of hexane and dichloromethane. Start with 100% hexane and gradually increase the proportion of dichloromethane.

    • A typical elution solvent for the "saturates" fraction containing this compound is n-hexane.

  • Solvent Evaporation: Collect the eluate and evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the purified extract in the desired solvent for instrumental analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification/Cleanup cluster_analysis Analysis homogenization Homogenization of Complex Matrix hydrolysis Acid Hydrolysis (if required) homogenization->hydrolysis for bound sterols saponification Saponification (Alkaline Hydrolysis) homogenization->saponification hydrolysis->saponification lle Liquid-Liquid Extraction (LLE) saponification->lle column_chrom Silica Gel Column Chromatography (SPE) lle->column_chrom spe Solid-Phase Extraction (SPE) spe->column_chrom as primary extraction analysis GC-MS / LC-MS Analysis column_chrom->analysis

Caption: A general experimental workflow for this compound extraction and analysis.

troubleshooting_workflow cluster_extraction_issues cluster_cleanup_issues cluster_solutions start Low this compound Recovery? check_solvent Is solvent polarity optimal? start->check_solvent Yes check_homogenization Is sample fully homogenized? check_solvent->check_homogenization Yes solution_solvent Use non-polar solvent (e.g., Hexane, DCM) check_solvent->solution_solvent No emulsion Emulsion formation? check_homogenization->emulsion Yes solution_homogenization Grind/mechanically homogenize sample check_homogenization->solution_homogenization No matrix_effects Strong matrix interactions? emulsion->matrix_effects No solution_emulsion Centrifuge at high speed / Add brine emulsion->solution_emulsion Yes spe_elution Is SPE elution solvent strong enough? solution_spe Increase solvent strength or volume spe_elution->solution_spe No matrix_effects->spe_elution No solution_matrix Perform saponification or acid hydrolysis matrix_effects->solution_matrix Yes end Re-analyze solution_solvent->end solution_homogenization->end solution_emulsion->end solution_spe->end solution_matrix->end

Caption: A troubleshooting guide for low this compound recovery during extraction.

References

Technical Support Center: Chromatographic Resolution of Cholestane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of co-eluting cholestane isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound isomers are co-eluting in my gas chromatography (GC) analysis. What are the initial steps I can take to improve resolution?

A1: Co-elution of this compound isomers is a common challenge due to their similar molecular weights and stereochemistry.[1] Here are some initial troubleshooting steps:

  • Temperature Program Optimization: Modifying the temperature ramp is a primary step. Decreasing the column temperature can increase peak separation, which is often effective for earlier eluting peaks.[2] However, for later eluting peaks, this might increase peak width and degrade resolution.[2] Experiment with slower ramp rates or isothermal periods at critical elution points.

  • Carrier Gas Flow Rate: Adjusting the carrier gas flow rate can significantly impact resolution. The optimal flow rate depends on the carrier gas being used (e.g., helium, nitrogen).[2]

  • Column Selection: If you are using a standard non-polar column, consider switching to a column with a different stationary phase chemistry. Even a slight change in polarity can alter the elution order and improve separation.

Q2: I've optimized my GC temperature program and flow rate, but some isomers still overlap. What advanced techniques can I employ?

A2: For particularly challenging separations, more advanced techniques may be necessary:

  • Two-Dimensional Gas Chromatography (GCxGC): This powerful technique utilizes two columns with different selectivities, providing a significant increase in peak capacity and resolving power.[3][4][5] GCxGC is highly effective for separating complex mixtures of sterols.[4][5]

  • GC-MS/MS: By using tandem mass spectrometry, you can target specific precursor-to-product ion transitions. For this compound, monitoring the transition from the molecular ion (m/z 372) to a characteristic fragment ion (m/z 217) can enhance the specificity of detection and help differentiate isomers even if they are not perfectly separated chromatographically.[1]

Q3: How can I improve the resolution of this compound isomers using High-Performance Liquid Chromatography (HPLC)?

A3: HPLC offers several avenues for optimizing the separation of this compound isomers:

  • Stationary Phase Selection: The choice of stationary phase is critical. Cholesterol-based stationary phases, such as COSMOSIL Cholester™, have shown good performance in separating steroid hormones and can be used in both normal- and reversed-phase modes.[6][7] Phosphodiester stationary phases with an attached cholesterol molecule are another option.[8] Changing the column's bonded phase is often the easiest way to resolve closely eluting peaks.[9]

  • Mobile Phase Optimization: Systematically altering the mobile phase composition is a powerful tool.[10][11] This includes changing the type of organic modifier (e.g., methanol, acetonitrile), adjusting the solvent ratios, and using gradient elution.[10][11] Adding modifiers like ammonium formate or formic acid can also influence selectivity.[12]

  • Column Temperature: Temperature affects retention time and selectivity in HPLC.[13][14] Experimenting with different column temperatures can fine-tune the separation.[13][15]

Q4: Can Thin-Layer Chromatography (TLC) be used for the separation of this compound isomers?

A4: Yes, TLC can be a viable technique, particularly for separating cholesterol from its close companions like cholestanol. A two-step TLC procedure has been described that involves:[16]

  • Impregnation of a Silica Gel G plate with silver nitrate, which retards cholesterol.

  • Separation of the remaining components on a second plate using reversed-phase TLC at a low temperature.[16]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing in GC Analysis
Possible Cause Troubleshooting Step
Active sites in the injector or column Perform inlet maintenance, including replacing the liner and septum. Use a deactivated liner.
Column contamination Bake out the column according to the manufacturer's instructions. If contamination persists, trim the first few centimeters of the column.
Improper sample derivatization If using derivatization (e.g., silylation) to increase volatility, ensure the reaction has gone to completion.[5]
Issue 2: Inconsistent Retention Times in HPLC
Possible Cause Troubleshooting Step
Mobile phase composition drift Prepare fresh mobile phase daily. Ensure adequate mixing if using a multi-solvent mobile phase.
Fluctuating column temperature Use a column oven to maintain a stable temperature throughout the analysis.[15]
Column degradation Flush the column regularly. If performance continues to decline, replace the column. Chiral columns, in particular, can have a shorter lifespan.[17]

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of this compound Isomers

This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample matrix.

  • Sample Preparation: Extract steranes into a non-polar solvent (e.g., dichloromethane). Purify the "saturates" fraction using silica gel column chromatography.[1]

  • Derivatization (Optional but Recommended): To improve volatility and thermal stability, derivatize the hydroxyl groups of sterols using a silylating agent (e.g., BSTFA with 1% TMCS).[5]

  • GC-MS/MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 300°C) and hold.

    • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transition: Monitor the transition from the precursor ion m/z 372 to the product ion m/z 217.[1]

Protocol 2: HPLC Separation using a Cholesterol-Based Stationary Phase
  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase.

  • HPLC Parameters:

    • Column: A cholesterol-bonded stationary phase column (e.g., COSMOSIL Cholester™).[6][7]

    • Mobile Phase: For reversed-phase, a gradient of methanol and water or acetonitrile and water is common.[6][7] For normal-phase, a non-polar solvent like hexane with a polar modifier can be used.

    • Flow Rate: Typically 0.5-1.5 mL/min for analytical columns.

    • Column Temperature: Maintain a constant temperature, for example, 25°C. The effect of temperature on selectivity should be investigated.[6][7]

    • Detector: A UV detector (if the isomers have a chromophore) or a mass spectrometer.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for this compound Isomer Separation

Technique Principle Advantages Disadvantages Typical Application
GC-MS Separation based on volatility and polarity, followed by mass-based detection.High sensitivity, well-established libraries.May have insufficient resolution for complex isomers.[1]Routine screening and quantification.
GC-MS/MS Selective detection of specific fragment ions.High specificity, can distinguish co-eluting compounds with different fragmentation patterns.[1]Requires a tandem mass spectrometer.Targeted analysis of specific isomers in complex matrices.
GCxGC-TOFMS Two-dimensional separation with high-resolution mass spectrometry.Greatly enhanced peak capacity and resolution.[3][4][5]Complex data analysis, requires specialized equipment.Comprehensive profiling of sterols in complex samples.[4]
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile (normal-phase, reversed-phase), wide range of stationary phases available.[6][7][8]May require derivatization for sensitive detection of some isomers.Separation of less volatile or thermally labile isomers.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample extraction Solvent Extraction (e.g., Dichloromethane) start->extraction cleanup Silica Gel Cleanup extraction->cleanup derivatization Derivatization (Optional) (e.g., Silylation) cleanup->derivatization hplc HPLC cleanup->hplc gc_ms GC-MS/MS derivatization->gc_ms gcxgc GCxGC derivatization->gcxgc peak_integration Peak Integration gc_ms->peak_integration hplc->peak_integration gcxgc->peak_integration quantification Quantification peak_integration->quantification identification Isomer Identification peak_integration->identification

Caption: General experimental workflow for the analysis of this compound isomers.

troubleshooting_logic cluster_gc GC Optimization cluster_hplc HPLC Optimization start Co-eluting Peaks Observed temp_program Optimize Temperature Program start->temp_program mobile_phase Optimize Mobile Phase (Solvent, Gradient) start->mobile_phase flow_rate Adjust Flow Rate temp_program->flow_rate column_chem Change Column Chemistry flow_rate->column_chem advanced_tech Consider Advanced Techniques (GCxGC, MS/MS) column_chem->advanced_tech stat_phase Change Stationary Phase mobile_phase->stat_phase temperature Adjust Column Temperature stat_phase->temperature temperature->advanced_tech resolved Peaks Resolved advanced_tech->resolved

Caption: Troubleshooting logic for improving the resolution of co-eluting peaks.

References

troubleshooting low recovery of cholestane during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance to enhance the recovery of cholestane during sample preparation. Here you will find troubleshooting advice in a question-and-answer format, detailed experimental protocols, and comparative data to help you navigate common challenges and improve your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low this compound recovery.

Q1: My this compound recovery is unexpectedly low. Where should I start troubleshooting?

Low recovery of this compound can stem from multiple stages of the sample preparation workflow. A systematic approach is crucial to identify the source of the problem.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting low this compound recovery.

TroubleshootingWorkflow Start Low this compound Recovery Detected CheckIS Verify Internal Standard (IS) Signal Start->CheckIS SamplePrep Evaluate Sample Preparation Steps CheckIS->SamplePrep IS signal is normal Analysis Review Analytical Method (GC-MS or LC-MS) CheckIS->Analysis IS signal is also low or absent Extraction Extraction Efficiency SamplePrep->Extraction Saponification Saponification (if applicable) Extraction->Saponification Resolved Problem Resolved Extraction->Resolved Issue found and corrected Derivatization Derivatization (for GC-MS) Saponification->Derivatization Saponification->Resolved Issue found and corrected Cleanup Sample Cleanup (SPE) Derivatization->Cleanup Derivatization->Resolved Issue found and corrected Cleanup->Analysis Still low recovery Cleanup->Resolved Issue found and corrected Analysis->Resolved Issue found and corrected

Caption: A logical workflow for troubleshooting low this compound recovery.

Begin by verifying the signal of your internal standard (IS). If the IS signal is also low, this could point to a problem with the analytical instrument or a systematic error in sample preparation. If the IS signal is normal, the issue likely lies within the sample preparation steps specific to this compound.

Q2: How can I be sure my sample handling and storage are not affecting this compound stability?

While this compound is a relatively stable molecule, improper handling and storage of biological samples can lead to the degradation of other lipids, which can affect the overall sample matrix and potentially impact this compound recovery.

Key Considerations for Sample Stability:

  • Storage Temperature: Samples should be stored at -80°C for long-term stability.[1] Storing samples at higher temperatures, even -20°C, can lead to lipid degradation over time.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can impact the integrity of the sample matrix. It is advisable to aliquot samples into smaller volumes for single use.

  • Antioxidants: For samples that are prone to oxidation, consider adding an antioxidant such as butylated hydroxytoluene (BHT) during the initial extraction step to prevent the degradation of other lipids in the sample.

  • Sample Collection: Use appropriate anticoagulants (e.g., EDTA for plasma) and process samples promptly after collection. All samples should be kept cold until they can be prepared for analysis.

Q3: I'm performing a Liquid-Liquid Extraction (LLE). What are the common pitfalls that could lead to low this compound recovery?

Liquid-liquid extraction is a common method for isolating lipids, but several factors can lead to incomplete extraction and low recovery of this compound.

Troubleshooting LLE:

  • Inappropriate Solvent Selection: this compound is a nonpolar compound and requires a nonpolar solvent for efficient extraction. Hexane is a common choice. For more complex matrices, a biphasic solvent system like chloroform:methanol (Folch method) is often used.

  • Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping the analyte and leading to poor recovery. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or centrifuging the sample at a higher speed.

  • Insufficient Phase Separation: Ensure complete separation of the aqueous and organic phases before collecting the organic layer. Aspirating part of the aqueous layer can introduce impurities, while leaving behind some of the organic layer will result in analyte loss.

  • Inadequate Mixing: Ensure thorough mixing of the sample and extraction solvent to maximize the partitioning of this compound into the organic phase. Vortexing for at least one minute is recommended.

  • Solvent-to-Sample Ratio: A low solvent-to-sample volume ratio may not be sufficient for complete extraction. A ratio of at least 3:1 (v/v) of organic solvent to aqueous sample is a good starting point.

Data Presentation: Comparison of LLE Solvent Systems

The choice of solvent can significantly impact the recovery of this compound. The following table provides a qualitative comparison of common LLE solvents for this compound extraction. Actual recovery rates should be determined empirically.

Solvent SystemPolarityAdvantagesDisadvantagesExpected Recovery Range
n-HexaneNonpolarHighly selective for nonpolar lipids like this compound.May not be efficient for extracting more polar lipids if they are also of interest.Good to Excellent
Chloroform:Methanol (2:1, v/v)BiphasicEfficiently extracts a broad range of lipids.Can co-extract more polar interfering compounds. Chloroform is toxic.Good to Excellent
Methyl-tert-butyl ether (MTBE)Moderately PolarGood alternative to chloroform, less toxic. Efficient for lipid extraction.Can co-extract some polar interferences.Good to Excellent
DichloromethaneModerately PolarGood for extracting a range of nonpolar compounds.Can form emulsions. Toxic.Good
Q4: I am using Solid-Phase Extraction (SPE) for sample cleanup. How can I optimize it for better this compound recovery?

SPE is an excellent technique for cleaning up complex samples and isolating analytes of interest. However, an unoptimized SPE protocol can be a significant source of analyte loss.

Troubleshooting SPE:

  • Incorrect Sorbent Selection: For a nonpolar compound like this compound, a normal-phase sorbent like silica or a reversed-phase sorbent like C18 can be used. The choice depends on the sample matrix and the desired separation.

  • Improper Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte. Always follow the manufacturer's instructions.

  • Sample Loading Flow Rate: A high flow rate during sample loading can result in the analyte passing through the cartridge without being retained. A slow and steady flow rate (e.g., 1 mL/min) is recommended.

  • Inappropriate Wash Solvent: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. For a silica cartridge, a nonpolar solvent like hexane can be used to wash away very nonpolar interferences, while for a C18 cartridge, a more polar solvent like water or a low percentage of organic solvent in water can be used to remove polar interferences.

  • Inefficient Elution: The elution solvent must be strong enough to desorb the this compound from the sorbent. For a silica cartridge, a more polar solvent like ethyl acetate or a mixture of hexane and ethyl acetate would be used. For a C18 cartridge, a nonpolar solvent like methanol, acetonitrile, or isopropanol is typically used. Ensure you use a sufficient volume of elution solvent.

Data Presentation: Comparison of SPE Sorbents for this compound

Sorbent TypeRetention MechanismTypical Application for this compoundElution SolventPotential Issues
SilicaNormal-Phase (Polar)Separation from other nonpolar lipids of different polarity.Hexane/Ethyl Acetate mixturesSensitive to water in the sample and solvents.
C18 (Octadecyl)Reversed-Phase (Nonpolar)Retention of this compound from a polar sample matrix.Methanol, Acetonitrile, IsopropanolMay retain other nonpolar interferences.
AminopropylWeak Anion Exchange/Normal-PhaseSeparation of neutral lipids from fatty acids.Hexane/Chloroform mixturesCan have secondary interactions.
Q5: Is saponification necessary for my samples, and how can I ensure it's complete?

Saponification is the hydrolysis of esters using a strong base, typically potassium hydroxide (KOH) in an alcohol solution. This step is necessary if you need to measure the total this compound concentration, as it can be present in an esterified form (cholesteryl esters). If you are only interested in free this compound, this step can be omitted.

Troubleshooting Saponification:

  • Incomplete Reaction: This is a major cause of low recovery for total this compound.

    • Reagent Quality: Ensure the KOH solution is freshly prepared, as it can absorb CO2 from the air and lose its potency.

    • Reaction Time and Temperature: Typical conditions are heating at 70-80°C for 1-2 hours. These conditions may need to be optimized for your specific sample matrix.

  • Analyte Degradation: Harsh saponification conditions (very high temperatures or prolonged heating) can potentially lead to the degradation of some sterols.

  • Post-Saponification Extraction: After saponification and neutralization, the free this compound needs to be extracted into an organic solvent (e.g., hexane). Ensure this extraction is performed efficiently with adequate mixing and phase separation.

Q6: I'm using GC-MS for analysis. Could my derivatization step be the problem?

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of sterols. However, this step can be a source of error if not performed correctly. Since this compound does not have a hydroxyl group, it typically does not require derivatization. However, if you are analyzing other sterols alongside this compound and are derivatizing the entire sample, it's important to ensure the derivatization process doesn't negatively impact the this compound signal.

If you are using a derivatization step for other analytes in your sample, here are some general troubleshooting tips:

Troubleshooting Derivatization (for co-analyzed sterols):

  • Incomplete Derivatization: This is a common issue.

    • Moisture: Silylating reagents like BSTFA are highly sensitive to moisture. Ensure your sample and solvents are anhydrous.

    • Insufficient Reagent: Use a sufficient excess of the derivatizing reagent.

    • Suboptimal Reaction Conditions: The reaction may require heating (e.g., 60-80°C for 30-60 minutes) to go to completion.[2]

  • Degradation of Derivatives: TMS derivatives can be susceptible to hydrolysis. Analyze the samples as soon as possible after derivatization.

  • Reagent Quality: Derivatization reagents have a limited shelf life, especially after opening.

Q7: How do I know if matrix effects are impacting my this compound recovery in LC-MS analysis?

Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS-based analysis and can lead to inaccurate quantification, appearing as low recovery.

Identifying and Mitigating Matrix Effects:

  • Use a Stable Isotope-Labeled Internal Standard: The best way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., this compound-d7). This is because it will co-elute with the analyte and experience the same matrix effects.

  • Post-Extraction Spike Analysis: To assess matrix effects, compare the response of an analyte spiked into a blank, extracted sample matrix to the response of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.

  • Improve Sample Cleanup: More effective sample cleanup (e.g., using SPE) can remove the matrix components that cause ion suppression or enhancement.

  • Optimize Chromatography: Modifying the LC gradient to better separate this compound from co-eluting matrix components can also mitigate matrix effects.

Logical Diagram for Matrix Effect Assessment:

MatrixEffect Start Suspected Matrix Effects (LC-MS) PostSpike Perform Post-Extraction Spike Experiment Start->PostSpike Compare Compare Response in Matrix vs. Neat Solution PostSpike->Compare NoEffect No Significant Difference: Minimal Matrix Effect Compare->NoEffect <15% difference Effect Significant Difference: Matrix Effect Present Compare->Effect >15% difference Mitigate Implement Mitigation Strategy Effect->Mitigate IS Use Stable Isotope-Labeled IS Mitigate->IS Cleanup Improve Sample Cleanup Mitigate->Cleanup Chroma Optimize Chromatography Mitigate->Chroma

Caption: A workflow for assessing and mitigating matrix effects in LC-MS analysis.

Experimental Protocols

The following are general protocols that can be adapted for the extraction of this compound. It is highly recommended to validate the chosen protocol for your specific sample matrix and analytical method.

Protocol 1: Liquid-Liquid Extraction (LLE) based on the Folch Method

This protocol is suitable for the extraction of total lipids from plasma or tissue homogenates.

  • Sample Preparation: To 100 µL of sample (e.g., plasma) in a glass tube, add an appropriate amount of internal standard (e.g., a deuterated this compound).

  • Extraction: Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol. Vortex vigorously for 1 minute.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analysis (e.g., hexane for GC-MS or a mobile phase compatible solvent for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) using a Silica Cartridge

This protocol is designed for the cleanup of a lipid extract to isolate neutral sterols.

  • Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. Do not let the cartridge go dry.

  • Sample Loading: Dissolve the dried lipid extract from a previous LLE step in a small volume of hexane (e.g., 200 µL) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of hexane to elute very nonpolar compounds.

  • Elution: Elute the this compound and other neutral sterols with 5 mL of a 95:5 (v/v) mixture of hexane and ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Protocol 3: Saponification for Total this compound Analysis

This protocol should be performed before the extraction step if you are measuring total this compound.

  • Sample Preparation: To your sample in a glass tube with a Teflon-lined cap, add an appropriate amount of internal standard.

  • Saponification Reaction: Add 2 mL of a freshly prepared 1 M solution of potassium hydroxide (KOH) in 90% ethanol.

  • Incubation: Cap the tube tightly and heat at 80°C for 1 hour with occasional vortexing.

  • Cooling and Neutralization: Allow the tube to cool to room temperature. Add 1 mL of water to stop the reaction. The pH can be adjusted to neutral with an acid if necessary, but for extraction of the nonpolar this compound, this is often not required.

  • Extraction: Proceed with liquid-liquid extraction by adding 2 mL of hexane, vortexing, and collecting the upper organic layer. Repeat the hexane extraction twice more and combine the organic phases.

  • Washing: Wash the combined organic phases with water to remove any remaining base.

  • Drying and Reconstitution: Dry the organic phase over anhydrous sodium sulfate, evaporate the solvent, and reconstitute for analysis.

By systematically evaluating each step of your sample preparation workflow and optimizing the critical parameters, you can significantly improve the recovery of this compound and ensure the accuracy and reliability of your results.

References

minimizing ion suppression effects in LC-MS analysis of cholestane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the LC-MS analysis of cholestane.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS analysis of this compound?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis. Given that this compound is often analyzed in complex biological matrices like plasma or serum, which contain high concentrations of endogenous substances such as phospholipids and other lipids, ion suppression is a significant challenge.[1]

Q2: What are the most common sources of ion suppression in this compound analysis?

A2: The primary sources of ion suppression in the analysis of this compound from biological samples include:

  • Phospholipids: Abundant in plasma and serum, these are a major cause of ion suppression in electrospray ionization (ESI).

  • Other Lipids and Sterols: High concentrations of other endogenous sterols and lipids can compete with this compound for ionization.

  • Salts and Buffers: Non-volatile salts from buffers used during sample collection and preparation can interfere with the ionization process.

  • Proteins and Peptides: Residual proteins and peptides not removed during sample preparation can co-elute and cause suppression.

Q3: How can I determine if my this compound analysis is affected by ion suppression?

A3: A common method to qualitatively assess ion suppression is the post-column infusion experiment .[2] This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[2]

A quantitative approach is the post-extraction spike method .[2][3] Here, the response of this compound spiked into a pre-extracted blank matrix is compared to the response of this compound in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect (ion suppression or enhancement).[2]

Troubleshooting Guides

Issue: Poor sensitivity and reproducibility for this compound in plasma samples.

This issue is often indicative of significant ion suppression from the complex plasma matrix.

Troubleshooting Workflow

Troubleshooting_Ion_Suppression cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Mitigation Strategies cluster_3 Refined Sample Preparation cluster_4 Ionization Method cluster_5 Verification cluster_6 Resolution A Poor Sensitivity & Reproducibility for this compound B Perform Post-Column Infusion Experiment A->B Suspect Ion Suppression C Optimize Sample Preparation B->C Suppression Confirmed D Optimize Chromatographic Conditions B->D Suppression Confirmed E Optimize MS Ionization Source B->E Suppression Confirmed F Implement Solid Phase Extraction (SPE) C->F G Implement Liquid-Liquid Extraction (LLE) C->G I Re-evaluate with Post-Extraction Spike D->I H Switch to APCI from ESI E->H F->I G->I H->I J Acceptable Sensitivity & Reproducibility I->J Issue Resolved

Troubleshooting workflow for ion suppression in this compound analysis.

Detailed Troubleshooting Steps
  • Confirm Ion Suppression: As a first step, perform a post-column infusion experiment to confirm that ion suppression is the root cause of the issue.

  • Optimize Sample Preparation: A robust sample preparation method is the most effective way to remove interfering matrix components.

    • Solid-Phase Extraction (SPE): SPE can be highly effective in cleaning up complex samples. For non-polar compounds like this compound, a reverse-phase (C18) or normal-phase (silica) sorbent can be used.

    • Liquid-Liquid Extraction (LLE): LLE is another powerful technique to separate this compound from polar matrix components. A common approach is to use a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent to extract this compound from the aqueous sample.

  • Optimize Chromatographic Conditions:

    • Improve Separation: Adjust the LC gradient to better separate this compound from co-eluting matrix components. A shallower gradient can improve resolution.

    • Column Chemistry: Consider using a different column chemistry. While C18 is common, a phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity for interfering lipids.

  • Optimize Mass Spectrometry Conditions:

    • Change Ionization Source: For non-polar analytes like sterols, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression compared to Electrospray Ionization (ESI).[1] If you are using ESI, switching to APCI can significantly improve signal intensity and reduce matrix effects.[4]

    • Source Parameters: Optimize source parameters such as gas flows, temperatures, and voltages to enhance the ionization of this compound.

  • Use an Internal Standard:

    • Stable Isotope-Labeled (SIL) Internal Standard: The use of a SIL internal standard for this compound (e.g., this compound-d7) is highly recommended. A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.

Data Presentation

While specific quantitative data for this compound is limited in the literature, the following table summarizes the expected impact of different mitigation strategies on ion suppression for structurally similar non-polar sterols. The matrix effect is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) * 100%. A value less than 100% indicates ion suppression.

Mitigation StrategyAnalyte ClassMatrixIonizationMatrix Effect (%)Efficacy in Reducing Ion Suppression
Protein Precipitation SterolsPlasmaESI20-40%Low
Liquid-Liquid Extraction (LLE) SterolsPlasmaESI60-80%Moderate
Solid-Phase Extraction (SPE) SterolsPlasmaESI80-95%High
Protein Precipitation SterolsPlasmaAPCI50-70%Moderate
Solid-Phase Extraction (SPE) SterolsPlasmaAPCI90-105%Very High

Disclaimer: The quantitative data presented in this table is based on studies of various sterols and is intended to be illustrative. The actual degree of ion suppression and the effectiveness of mitigation strategies can vary for this compound and should be experimentally determined.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation:

    • To 100 µL of plasma, add an appropriate amount of this compound internal standard (e.g., this compound-d7).

    • Add 400 µL of methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 1 mL of n-hexane.

    • Vortex for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Sample Reconstitution:

    • Carefully transfer the upper hexane layer to a new tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Sample Pre-treatment:

    • To 100 µL of plasma, add an appropriate amount of this compound internal standard.

    • Add 400 µL of methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Dilute the supernatant with 500 µL of water.

  • SPE Procedure (using a C18 cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

    • Elution: Elute the this compound with 1 mL of methanol or acetonitrile.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Protocol 3: Post-Column Infusion for Diagnosing Ion Suppression
  • Setup:

    • Prepare a standard solution of this compound (e.g., 100 ng/mL) in the mobile phase.

    • Using a syringe pump and a T-connector, infuse the this compound standard solution into the LC flow path between the column and the mass spectrometer ion source at a constant flow rate (e.g., 10 µL/min).

    • Set up the LC-MS system with the analytical column and mobile phase used for the this compound analysis.

  • Procedure:

    • Start the infusion and allow the baseline signal for this compound to stabilize in the mass spectrometer.

    • Inject a blank, extracted matrix sample (e.g., plasma extract prepared using the same method as for the actual samples).

    • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no ion suppression.

    • A significant drop in the this compound signal at a specific retention time indicates the presence of co-eluting matrix components causing ion suppression in that region of the chromatogram.

References

addressing challenges in the mass spectral fragmentation of cholestane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectral fragmentation of cholestane derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Issue: Low or No Signal Intensity for this compound Derivatives in ESI-MS

Question: I am not seeing a strong signal for my this compound derivative using Electrospray Ionization (ESI)-Mass Spectrometry. What are the possible causes and solutions?

Answer:

Low signal intensity for this compound derivatives in ESI-MS is a common problem due to their hydrophobic nature and poor ionization efficiency.[1][2] Here are the primary causes and troubleshooting steps:

  • Poor Ionization: this compound derivatives lack readily ionizable functional groups.

    • Solution:

      • Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often more effective for nonpolar compounds like sterols and can provide better sensitivity without derivatization.[3][4]

      • Derivatization: Introduce a chargeable moiety to the molecule. This is a highly effective strategy to improve ionization efficiency.[2] Common methods include:

        • Acetylation: Using acetyl chloride to form a cholesteryl acetate.[2]

        • Silylation: For GC-MS, derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) ethers is standard.[5][6]

        • Charge-Tagging: Employing reagents that add a permanent charge to the molecule.

  • Sample Concentration: The concentration of your analyte may be too low.

    • Solution:

      • Concentrate the Sample: Ensure your sample is appropriately concentrated before analysis.

      • Enrichment Techniques: For low-abundance sterols, consider using sample enrichment methods like solid-phase extraction (SPE) to concentrate the analytes of interest.[7]

  • Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids in plasma) can compete for ionization, suppressing the signal of your analyte.[8]

    • Solution:

      • Improve Chromatographic Separation: Optimize your LC method to separate the analyte from interfering matrix components.[9]

      • Enhance Sample Cleanup: Implement more rigorous sample preparation steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove phospholipids and other interfering substances.[1]

      • Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[9]

Troubleshooting Logic for Low Signal Intensity

Troubleshooting: Low Signal Intensity start Low or No Signal Detected check_ionization Is the ionization method appropriate for a hydrophobic molecule? start->check_ionization switch_to_apci Switch to APCI Source check_ionization->switch_to_apci No (Using ESI) check_concentration Is the sample concentration sufficient? check_ionization->check_concentration Yes end_point Signal Improved switch_to_apci->end_point derivatize Perform Chemical Derivatization derivatize->end_point concentrate_sample Concentrate the sample or use enrichment techniques (e.g., SPE) check_concentration->concentrate_sample No check_matrix_effects Are matrix effects suspected (e.g., complex sample like plasma)? check_concentration->check_matrix_effects Yes concentrate_sample->end_point check_matrix_effects->derivatize No, but still low signal improve_cleanup Improve sample cleanup (e.g., phospholipid removal) and/or optimize chromatography check_matrix_effects->improve_cleanup Yes improve_cleanup->end_point

Caption: Troubleshooting workflow for low signal intensity of this compound derivatives.

Issue: Unexpected or Uninformative Fragmentation Patterns

Question: My mass spectra show unexpected fragments, or the fragmentation is not providing clear structural information. What should I consider?

Answer:

The fragmentation of this compound derivatives can be complex and influenced by several factors.

  • Incomplete Derivatization: If you are using derivatization, incomplete reactions can lead to the presence of both derivatized and underivatized molecules, complicating the spectra.

    • Solution:

      • Optimize Reaction Conditions: Ensure optimal reaction time, temperature, and reagent concentration. For silylation, ensure anhydrous conditions as residual water can decompose the TMS reagents.[5]

      • Check Reagent Quality: Derivatization reagents can degrade over time. Use fresh reagents for best results.

  • In-Source Fragmentation: The molecule may be fragmenting in the ion source before mass analysis, especially with harsher ionization techniques like APCI.

    • Solution:

      • Optimize Source Conditions: Lower the source temperature or fragmentor voltage to reduce the energy transferred to the ions.

  • Complex Fragmentation Pathways: this compound derivatives can undergo complex rearrangements and fragmentations that may not be immediately obvious.

    • Solution:

      • Consult Literature: Compare your spectra to published fragmentation patterns for similar compounds. For example, TMS-derivatized this compound-triols can exhibit characteristic fragments from retro-Diels-Alder (RDA) cleavage of the A-ring.[10]

      • Use High-Resolution MS: Accurate mass measurements can help determine the elemental composition of fragments, aiding in their identification.

      • Perform MS/MS: Tandem mass spectrometry (MS/MS) can be used to isolate a precursor ion and generate a cleaner fragmentation spectrum, helping to elucidate fragmentation pathways.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound derivatives?

A1: Derivatization serves two main purposes. First, it improves the ionization efficiency of these poorly ionizable molecules, particularly for ESI-MS, by adding a readily chargeable group.[2] Second, for GC-MS analysis, derivatization increases the volatility of the sterols, allowing them to be analyzed in the gas phase.

Q2: What are the most common derivatization techniques for this compound derivatives?

A2: For LC-MS, acetylation with acetyl chloride is a common method.[11] For GC-MS, silylation to form TMS ethers using reagents like BSTFA or MSTFA is the standard approach.[5][6]

Q3: What are the characteristic fragment ions I should look for in the mass spectra of this compound derivatives?

A3: This depends on the specific derivative and the ionization method.

  • Underivatized (APCI-MS): A common fragmentation is the neutral loss of water ([M+H-H₂O]⁺).[3] Cleavage of the sterol ring system can produce characteristic daughter ions at m/z = 81, 95, and 195.[3]

  • TMS-derivatized (EI-MS): The fragmentation is often characterized by cleavages of the sterol core and side chain. For example, TMS-derivatized cholesterol shows a prominent molecular ion and fragments corresponding to the loss of the TMS group and parts of the side chain.[12]

  • Acetylated (ESI-MS/MS): The acetylated derivative of cholesterol often forms an ammonium adduct, and upon collision-induced dissociation, a prominent fragment at m/z 369 (corresponding to the cholestadiene cation) is observed.[11]

Q4: How can I minimize matrix effects when analyzing this compound derivatives in biological samples like plasma?

A4: Matrix effects, primarily from phospholipids in plasma, can cause ion suppression.[13] To minimize these effects:

  • Protein Precipitation: This is a simple first step to remove the bulk of proteins.

  • Liquid-Liquid Extraction (LLE): This can separate lipids from more polar matrix components.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up the sample and removing interfering compounds like phospholipids.[1]

  • Chromatographic Separation: Ensure your LC method effectively separates your analytes from the regions where matrix components elute.

Data Presentation

Table 1: Characteristic EI-MS Fragment Ions of a Bis-Trimethylsilyl Derivative of this compound-3β,4α,5α-triol

m/zProposed OriginReference
636Molecular Ion (Tris-TMS derivative)[10]
404Resulting from Trimethylsilyl transfer between 4α- and 5α-hydroxy groups[10]
332Subsequent to initial loss of TMSOH and retro-Diels-Alder (RDA) cleavage of ring A[10]
142Resulting from retro-Diels-Alder (RDA) cleavage of ring A[10]

Table 2: Common Daughter Ions in APCI-MS/MS of Cholesterol Oxidation Products (COPs)

m/zDescriptionReference
195Daughter ion from sterol ring system cleavage[3]
95Daughter ion from sterol ring system cleavage[3]
81Daughter ion from sterol ring system cleavage[3]

Experimental Protocols

Protocol 1: Acetyl Chloride Derivatization for LC-MS Analysis

This protocol is adapted from a method for the analysis of free cholesterol and cholesteryl esters.[11]

  • Sample Preparation:

    • Start with dried lipid extracts in a glass vial.

  • Derivatization Reagent Preparation:

    • Prepare a mixture of acetyl chloride and chloroform in a 1:5 (v/v) ratio. Handle acetyl chloride in a fume hood with appropriate personal protective equipment.

  • Reaction:

    • Add 200 µL of the acetyl chloride/chloroform mixture to the dried sample.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Reagent Removal:

    • After 60 minutes, remove the reagents by vacuum centrifugation.

  • Reconstitution:

    • Reconstitute the dried, derivatized sample in a methanol/chloroform (3:1 v/v) solution containing 10 mM ammonium acetate.

    • Spike with an appropriate internal standard if quantitative analysis is being performed. The sample is now ready for LC-MS analysis.

Experimental Workflow for Acetyl Chloride Derivatization

Workflow: Acetyl Chloride Derivatization start Dried Lipid Extract add_reagent Add Acetyl Chloride/Chloroform (1:5 v/v) start->add_reagent react Incubate at Room Temperature for 60 min add_reagent->react remove_reagent Remove Reagents via Vacuum Centrifugation react->remove_reagent reconstitute Reconstitute in Methanol/Chloroform with Ammonium Acetate remove_reagent->reconstitute end_point Ready for LC-MS Analysis reconstitute->end_point

Caption: Step-by-step workflow for the derivatization of this compound derivatives with acetyl chloride.

Protocol 2: Trimethylsilyl (TMS) Derivatization for GC-MS Analysis

This protocol is a general method for the silylation of sterols.

  • Sample Preparation:

    • Ensure the sample extract is completely dry. The presence of water is critical to avoid as it will deactivate the silylating reagent.[5] This can be achieved by evaporation under a stream of nitrogen.

  • Derivatization:

    • To the dried extract in a vial, add 20-30 µL of a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6]

    • Cap the vial tightly.

    • Incubate the vial at 60-70°C for 3 hours.[5]

  • Solvent Evaporation and Reconstitution:

    • After incubation, cool the vial to room temperature.

    • Evaporate the excess silylating reagent under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in an appropriate solvent for GC-MS analysis, such as n-hexane.

Common Fragmentation Pathway: Retro-Diels-Alder (RDA) Cleavage

Fragmentation: Retro-Diels-Alder (RDA) Cleavage precursor This compound Derivative Molecular Ion (e.g., TMS-derivatized triol) fragmentation Electron Ionization (EI) precursor->fragmentation rda_cleavage Retro-Diels-Alder (RDA) Cleavage of Ring A fragmentation->rda_cleavage fragment1 Fragment Ion 1 (e.g., m/z 142) rda_cleavage->fragment1 fragment2 Fragment Ion 2 (e.g., m/z 332) rda_cleavage->fragment2

Caption: Simplified diagram of the retro-Diels-Alder (RDA) fragmentation pathway in a this compound derivative.

References

Technical Support Center: Optimizing GC Temperature Programs for Cholestane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography (GC) methods for the analysis of cholestane and related sterols.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature program for this compound analysis?

A1: A good starting point is a "scouting gradient." This involves a low initial temperature to retain volatile compounds, a steady ramp to elute a wide range of analytes, and a high final temperature to clean the column. A typical scouting program for sterol analysis starts at a low oven temperature (e.g., 100°C), ramps at a moderate rate (e.g., 10-20°C/min) to a high final temperature (e.g., 300-315°C), and includes a hold time to ensure all components have eluted.[1][2][3]

Q2: How do I decide between an isothermal and a temperature-programmed analysis?

A2: If all your peaks of interest elute within a narrow time frame (less than 25% of the gradient time in a scouting run), an isothermal analysis may be possible and is often preferred for its simplicity and reproducibility.[4] However, for complex samples with a wide range of boiling points, like sterol mixtures, a temperature-programmed method is necessary to achieve good resolution for all compounds while keeping the analysis time reasonable.[5][6]

Q3: How does the temperature ramp rate affect my separation of this compound?

A3: The ramp rate significantly impacts the resolution of analytes. A slower ramp rate generally improves the separation between closely eluting compounds but increases the analysis time and can lead to broader peaks.[6] Conversely, a faster ramp rate shortens the analysis time but may decrease resolution. The optimal ramp rate is often approximated as 10°C per column hold-up time (t₀).[4][7] For complex mixtures, multiple ramps can be used to optimize separation in different parts of the chromatogram.[1]

Q4: What is the importance of the initial oven temperature and hold time?

A4: The initial oven temperature and hold time primarily affect the resolution of early-eluting, more volatile compounds.[2] For splitless injections, which are common in trace analysis, the initial temperature should be set about 20°C below the boiling point of the sample solvent to facilitate "cold trapping" or "solvent focusing," which sharpens the initial peaks.[4][7] An initial hold time is often necessary for splitless injections to allow the complete transfer of the sample to the column.[2]

Q5: How do I determine the optimal final temperature and hold time?

A5: The final temperature should be high enough to ensure the elution of the least volatile compounds in your sample, including this compound and other sterols.[7] A good practice is to set the final temperature 20-30°C above the elution temperature of the last peak of interest.[2] A final hold time (e.g., 5-10 minutes) is crucial to "bake out" the column, removing any high-boiling residues from the sample matrix and preventing carryover into subsequent runs.[2][4]

Troubleshooting Guide

Problem: My this compound peak is tailing.

  • Possible Cause 1: Active Sites in the System. Polar analytes like sterols can interact with active sites (e.g., exposed silanols) in the inlet liner or the front of the column, causing peak tailing.[8][9]

    • Solution: Use a deactivated inlet liner. If the problem persists, trim 10-30 cm from the front of the column to remove contaminated sections.[10][11] Regular inlet maintenance is crucial.[12]

  • Possible Cause 2: Improper Column Installation. If the column is installed too high or too low in the inlet, it can create dead volume or turbulence in the sample path, leading to tailing for all peaks.[8][13]

    • Solution: Reinstall the column according to the manufacturer's instructions for your specific GC model, ensuring the correct insertion depth.

  • Possible Cause 3: Column Contamination. Accumulation of non-volatile residues from the sample matrix on the column can lead to peak tailing and broadening.[9]

    • Solution: After trying to trim the column, consider a high-temperature bake-out. If the performance does not improve, the column may need to be replaced.[11][13]

Problem: The retention time for this compound is inconsistent between runs.

  • Possible Cause 1: Unstable Oven Temperature Control. The GC oven must reproduce the temperature program precisely from run to run. Even small variations can cause retention time shifts.[5][14] An adequate equilibration time after the oven cools down and before the next injection is necessary for the column to stabilize at the initial temperature.[14]

    • Solution: Ensure the GC oven is functioning correctly and allow for a sufficient equilibration time (e.g., 0.5-1 minute) after the oven reaches the initial setpoint before injecting.[14]

  • Possible Cause 2: Carrier Gas Flow Instability. Retention times are highly dependent on a stable carrier gas flow rate. Leaks or faulty pressure controllers can cause variability.[14]

    • Solution: Perform a leak check on the system, especially around the septum and column fittings.[13] Ensure the electronic pressure control (EPC) is functioning correctly and that the correct column dimensions are entered into the instrument software.[14]

  • Possible Cause 3: Changes in the Stationary Phase. Over time, the stationary phase of the column can degrade due to thermal stress or chemical attack, which will alter its retention characteristics.[14]

    • Solution: Trimming the front of the column can sometimes resolve this by removing the most degraded section.[14] If retention times continue to shift, the column may need replacement.

Problem: I have poor resolution between this compound and a co-eluting peak.

  • Possible Cause: Suboptimal Temperature Program. The ramp rate or initial temperature may not be suitable for separating the critical pair.

    • Solution 1: Decrease the temperature ramp rate in the region where the peaks elute. This increases the time the analytes spend interacting with the stationary phase, often improving separation.[6]

    • Solution 2: Lower the initial oven temperature. This can increase the retention of early-eluting compounds and improve their resolution.[2]

    • Solution 3: Introduce a mid-ramp isothermal hold. Hold the temperature constant at approximately 45°C below the elution temperature of the critical pair to improve their separation before resuming the ramp.[7]

Data and Parameters

Table 1: Example GC Temperature Programs for Sterol Analysis
ParameterMethod 1[1]Method 2[3]Method 3[15]
Initial Temp 100°C200°C60°C
Initial Hold 1 min0.5 min1 min
Ramp 1 Rate 50°C/min20°C/min25°C/min
Ramp 1 Temp 200°C300°C100°C
Ramp 2 Rate 20°C/min-15°C/min
Ramp 2 Temp 250°C-250°C
Ramp 3 Rate 1.5°C/min-3°C/min
Ramp 3 Temp 300°C-315°C
Final Hold 10 min10 min2 min
Injector Temp 300°CNot specified280°C
Carrier Gas Flow 1.2 mL/min1.2 mL/min1.0 mL/min
Table 2: Effect of Temperature Program Parameters on Chromatography
Parameter AdjustedEffect on Retention TimeEffect on ResolutionEffect on Peak Width
Increase Initial Temp Decreases (especially for early peaks)Decreases for early peaksGenerally no major change
Decrease Initial Temp Increases (especially for early peaks)Increases for early peaksGenerally no major change
Increase Ramp Rate DecreasesGenerally decreasesNarrows peaks
Decrease Ramp Rate IncreasesGenerally increasesBroadens peaks
Increase Final Temp/Hold No effect on analyte retentionNo effect on analyte resolutionEnsures elution of heavy matrix components

Experimental Protocols

Protocol 1: Sample Preparation (Derivatization)

For GC analysis, the hydroxyl groups of this compound and other sterols must be derivatized to increase their volatility and thermal stability. Silylation is a common method.[16]

  • Drying: Ensure the sample extract containing this compound is completely dry under a stream of nitrogen.

  • Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine to the dried sample.[16]

  • Reaction: Tightly cap the vial and heat the mixture at 60-80°C for 30-60 minutes to ensure the reaction is complete.[15][16]

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

Protocol 2: Developing an Optimized Temperature Program
  • Run a Scouting Gradient: Begin with a generic temperature program to determine the elution range of your analytes.

    • Initial Temperature: 40-60°C.[2]

    • Initial Hold: 1 minute.

    • Ramp Rate: 10°C/min.[2]

    • Final Temperature: Set to the column's maximum programmed temperature limit (e.g., 325°C).

    • Final Hold: 10 minutes.[2]

  • Optimize the Initial Temperature: Adjust the initial temperature to improve the resolution of any early-eluting peaks. Lower the temperature in 10-20°C increments if needed.[4]

  • Optimize the Ramp Rate: The optimal ramp rate can be estimated as 10°C divided by the column dead time (t₀) in minutes.[4] Adjust the ramp rate in steps of ~5°C/min to improve the separation of peaks in the middle of the chromatogram.[2]

  • Set the Final Temperature: Observe the elution temperature of your last peak of interest (e.g., this compound) from the scouting run. Set the final temperature of your program to be 20-30°C higher than this temperature.[2]

  • Set the Final Hold Time: Implement a final hold of 3-5 minutes to ensure the column is cleared of any high-boiling point contaminants before the next injection.

Visual Workflows

GC_Optimization_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_opt Optimization Loop Start Start: Define Analytes (e.g., this compound) Prep Sample Preparation (Extraction & Derivatization) Start->Prep Scout Run Initial 'Scouting' Gradient (e.g., 10°C/min) Prep->Scout Evaluate Evaluate Chromatogram: - Peak Shape - Resolution - Analysis Time Scout->Evaluate Opt_Early Adjust Initial Temperature for Early Peak Resolution Evaluate->Opt_Early Poor Early Resolution Opt_Mid Adjust Ramp Rate(s) for Mid-Eluting Peak Resolution Evaluate->Opt_Mid Poor Mid Resolution Good Method Optimized Evaluate->Good All Criteria Met Opt_Early->Opt_Mid Opt_Final Adjust Final Temp & Hold for Late Peaks & Column Bakeout Opt_Mid->Opt_Final Re_Evaluate Re-run and Evaluate Opt_Final->Re_Evaluate Re_Evaluate->Opt_Early Further Optimization Needed Re_Evaluate->Good Criteria Met

Caption: Workflow for developing an optimized GC temperature program.

Peak_Tailing_Troubleshooting Start Problem: this compound Peak Tailing Observed Check_All Are ALL peaks tailing, including the solvent? Start->Check_All Check_Install Check Column Installation (Position in Inlet) Check_All->Check_Install Yes Check_Liner Check Inlet Liner (Is it deactivated?) Check_All->Check_Liner No, only polar analytes Check_Leaks Check for Leaks (Septum, Fittings) Check_Install->Check_Leaks Correct Fix_Install Re-install Column Correctly Check_Install->Fix_Install Incorrect Fix_Leaks Replace Septum/Ferrules Check_Leaks->Fix_Leaks Leak Found Check_Leaks->Check_Liner Check_Contam Check for Column Contamination (Front of column discolored?) Check_Liner->Check_Contam Yes Replace_Liner Replace with New, Deactivated Liner Check_Liner->Replace_Liner No / Old Trim_Column Trim 15-30cm from Column Inlet Check_Contam->Trim_Column Yes Replace_Column Replace Column Trim_Column->Replace_Column Tailing Persists

Caption: Troubleshooting flowchart for peak tailing issues.

References

protocol for removing interfering compounds in cholestane analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholestane analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds in this compound analysis?

A1: The most common interfering compounds in this compound analysis are typically other lipids and sterols that are structurally similar to this compound and its derivatives. These can include:

  • Cholesterol: As the biological precursor to this compound, cholesterol is often present in high concentrations and can interfere with the analysis.[1][2]

  • Phytosterols: In samples derived from plants, a variety of phytosterols can be present and co-elute with this compound isomers.[3]

  • Steryl Esters: These are esterified forms of sterols and must be hydrolyzed (saponified) to their free sterol form for accurate analysis.[4][5]

  • Fatty Acids and Triglycerides: These lipid molecules can cause significant matrix effects and interfere with chromatographic separation and detection.[6][7]

  • Other Steroids and their Metabolites: Depending on the biological matrix, other endogenous or exogenous steroids may be present and cause interference.[8]

Q2: How can I remove interfering lipids before this compound analysis?

A2: The most common and effective method for removing interfering lipids is a two-step process involving saponification followed by solid-phase extraction (SPE).[2][3][5] Saponification hydrolyzes esterified sterols and triglycerides, while SPE separates the unsaponifiable fraction (containing this compound) from the saponified fatty acids and other polar compounds.

Q3: What is saponification and why is it necessary?

A3: Saponification is a process that involves heating a sample with a strong base, typically potassium hydroxide (KOH) in an alcoholic solution, to hydrolyze esters into their constituent alcohols and carboxylate salts.[5][6] In this compound analysis, this is crucial for:

  • Freeing Esterified Sterols: this compound and other sterols are often present in an esterified form with fatty acids. Saponification cleaves these ester bonds, yielding free sterols for analysis.[5]

  • Removing Triglycerides: It breaks down triglycerides into glycerol and fatty acid salts, which can then be easily separated from the non-polar this compound.

Q4: What are the advantages of using Solid-Phase Extraction (SPE) for sample cleanup?

A4: SPE is a widely used technique for sample cleanup in this compound analysis due to several advantages:[2][9]

  • High Selectivity: SPE cartridges with specific sorbents (e.g., silica) can effectively separate sterols from other lipid components.[9]

  • High Recovery Rates: When optimized, SPE methods can achieve high recovery of target analytes like this compound.[9]

  • Reduced Solvent Consumption: Compared to traditional liquid-liquid extraction, SPE often requires smaller volumes of organic solvents.[3]

  • Automation Potential: SPE can be automated, increasing sample throughput and reproducibility.

Troubleshooting Guides

Issue 1: Low recovery of this compound after sample preparation.

Possible Cause Troubleshooting Step
Incomplete Saponification Ensure the saponification reaction has gone to completion. This can be verified by checking for the absence of steryl esters in a preliminary analysis. Consider increasing the reaction time or temperature, or the concentration of the KOH solution.[6]
Suboptimal SPE Protocol The choice of SPE sorbent and elution solvents is critical. Optimize the SPE method by testing different solvent polarities and volumes to ensure this compound is retained on the column and selectively eluted. A silica-based sorbent is commonly used.[9][10]
Analyte Loss During Solvent Evaporation If using a nitrogen evaporator to dry the sample, ensure the gas flow is not too high and the temperature is not excessive, as this can lead to the loss of volatile compounds.
Improper pH of the Sample After saponification, ensure the sample is neutralized or slightly acidic before proceeding with extraction, as the pH can affect the solubility and recovery of this compound.

Issue 2: Co-elution of this compound with interfering peaks in chromatography.

Possible Cause Troubleshooting Step
Insufficient Chromatographic Resolution Optimize the gas chromatography (GC) or liquid chromatography (LC) method. For GC, adjust the temperature program (slower ramp rate) or use a longer column with a different stationary phase.[11] For LC, modify the mobile phase composition or gradient.
Presence of Isomers This compound has several stereoisomers that can be difficult to separate.[1] Using a high-resolution capillary GC column is often necessary. Tandem mass spectrometry (GC-MS/MS) can improve selectivity by monitoring specific fragment ion transitions.[1]
Matrix Effects The sample matrix can alter the retention time and peak shape of the analyte.[12] Enhance the sample cleanup procedure by incorporating an additional SPE step or using a different sorbent. A matrix-matched calibration curve can also help to compensate for these effects.

Experimental Protocols

Protocol 1: Saponification for Removal of Esterified Lipids

This protocol is a general guideline for the saponification of lipid-containing samples to hydrolyze steryl esters and triglycerides.

Materials:

  • Sample containing this compound

  • 2 M Potassium Hydroxide (KOH) in 95% ethanol

  • Hexane

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Nitrogen gas evaporator

Procedure:

  • Weigh an appropriate amount of the sample (e.g., 1-5 g) into a round-bottom flask.

  • Add 50 mL of 2 M ethanolic KOH solution to the flask.

  • Attach the reflux condenser and heat the mixture to 80-90°C for 1-2 hours with constant stirring.[3]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add 50 mL of deionized water to the separatory funnel.

  • Extract the unsaponifiable fraction by adding 50 mL of hexane and shaking vigorously for 1-2 minutes. Allow the layers to separate.

  • Collect the upper hexane layer, which contains the unsaponifiable lipids including this compound.

  • Repeat the hexane extraction two more times, combining all hexane fractions.

  • Wash the combined hexane extracts with deionized water until the aqueous layer is neutral.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of an appropriate solvent for further analysis or cleanup by SPE.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol describes the use of a silica-based SPE cartridge to isolate this compound from other lipids.

Materials:

  • Saponified sample extract (reconstituted in a non-polar solvent like hexane)

  • Silica SPE cartridge (e.g., 500 mg, 3 mL)

  • Hexane

  • Hexane:Ethyl Acetate mixture (e.g., 95:5 v/v)

  • Collection tubes

  • SPE vacuum manifold

Procedure:

  • Condition the SPE cartridge: Pass 5 mL of hexane through the silica cartridge to activate the sorbent. Do not allow the cartridge to go dry.

  • Load the sample: Load the reconstituted sample extract onto the conditioned cartridge.

  • Wash interfering compounds: Pass 5-10 mL of hexane through the cartridge to elute non-polar interfering compounds like hydrocarbons. Collect this fraction and discard if not of interest.

  • Elute this compound: Elute the this compound fraction with 5-10 mL of a more polar solvent mixture, such as hexane:ethyl acetate (95:5 v/v).[13] The optimal solvent composition may need to be determined empirically.

  • Collect the this compound fraction: Collect this eluate in a clean collection tube.

  • Dry and reconstitute: Evaporate the solvent from the collected fraction under a stream of nitrogen and reconstitute the purified this compound in a suitable solvent for chromatographic analysis.

Quantitative Data Summary

The following table summarizes typical recovery rates for sterols using different sample preparation techniques.

AnalyteSample MatrixMethodRecovery Rate (%)Reference
5β,6β-epoxycholestan-3β-olRapeseed OilCold Saponification & Silica SPE94-96[9]
Cholest-5-en-3β-ol-7-oneRapeseed OilCold Saponification & Silica SPE94[9]
This compound-3β,5α,6β-triolRapeseed OilCold Saponification & Silica SPE88-91[9]
CholesterolHuman SerumMolecularly Imprinted Polymer SPE91.1[14]
CholesterolCow MilkMolecularly Imprinted Polymer SPE86.6[14]
CholesterolEgg YolkMolecularly Imprinted Polymer SPE80.4[14]
α-cholestanolFatsMicrowave-Assisted Saponification & SPE>80[15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_outputs Outputs Sample Lipid-Containing Sample Saponification Saponification (KOH in Ethanol) Sample->Saponification Extraction Liquid-Liquid Extraction (Hexane) Saponification->Extraction Unsaponifiable Unsaponifiable Fraction (contains this compound) Saponification->Unsaponifiable Saponified Saponified Fraction (Fatty Acid Salts) Saponification->Saponified SPE Solid-Phase Extraction (Silica Cartridge) Extraction->SPE Analysis GC-MS or LC-MS Analysis SPE->Analysis Purified Purified this compound SPE->Purified

Caption: Workflow for the removal of interfering compounds in this compound analysis.

troubleshooting_logic Problem Low this compound Recovery Cause1 Incomplete Saponification? Problem->Cause1 Cause2 Suboptimal SPE? Problem->Cause2 Cause3 Analyte Loss? Problem->Cause3 Solution1 Increase Reaction Time/Temp Cause1->Solution1 Solution2 Optimize SPE Solvents Cause2->Solution2 Solution3 Gentle Evaporation Cause3->Solution3

Caption: Troubleshooting logic for low this compound recovery.

References

improving the efficiency of cholestane saponification from esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of cholestane saponification from its esters. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of saponifying this compound esters?

A1: The primary goal is to hydrolyze the ester bond, liberating the free this compound (a sterol) from its esterified form. This is a crucial step for the accurate quantification and analysis of total this compound, as these compounds often exist in both free and esterified forms in biological and chemical samples. Saponification is also essential for removing interfering lipids, such as triacylglycerides, which can complicate chromatographic separation.[1][2]

Q2: Which alkaline agent is more effective for this compound saponification, NaOH or KOH?

A2: Both sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used for saponification.[3] KOH is frequently employed in alcoholic solutions for hydrolyzing fats and oils.[1] The choice between them often depends on the specific protocol and the subsequent workup steps. For instance, potassium soaps are generally softer and may have different solubility properties than sodium soaps.

Q3: What are the typical solvents used for this compound saponification?

A3: Alcoholic solvents such as methanol and ethanol are the most common choices because they effectively dissolve both the hydroxide and the this compound ester.[3] Often, a small amount of water is added to the alcoholic solution to aid in the dissolution of the alkaline hydroxide.[3]

Q4: Can microwave-assisted saponification (MAS) improve efficiency?

A4: Yes, microwave-assisted saponification is a modern technique that can significantly enhance the efficiency of the reaction.[4] It allows for more efficient and uniform heating, which can drastically reduce reaction times and improve sample throughput.[4]

Q5: Is an acidic workup step always necessary after saponification?

A5: Yes, a final acidic step is required in all saponification procedures.[3] The basic conditions of saponification result in the formation of a carboxylate salt. The addition of an acid, typically hydrochloric acid (HCl), is necessary to protonate the carboxylate, forming the free carboxylic acid, and to neutralize any excess base.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the saponification of this compound esters.

Issue 1: Incomplete Saponification
  • Symptom: Low yield of free this compound, or the presence of unreacted this compound ester in the final extract, confirmed by techniques like TLC or GC.

  • Potential Causes & Solutions:

Potential Cause Recommended Solution Rationale
Steric Hindrance This compound esters can be sterically hindered, making the ester bond less accessible to the hydroxide. Consider using a non-aqueous saponification medium, such as NaOH in a methanol/dichloromethane mixture, which can be more effective for hindered esters at room temperature.[5]Poorly solvated hydroxide anions in a non-aqueous medium can be more reactive and overcome the energy barrier imposed by steric hindrance.[5]
Insufficient Reaction Time Increase the reaction time. Some studies have shown that even after 18 hours, the hydrolysis of cholesterol esters may only be about 50% complete under certain conditions.[6]Complete hydrolysis of sterically bulky esters may require extended reaction periods to ensure the reaction goes to completion.[6]
Inadequate Temperature Increase the reaction temperature. Saponification can be performed at room temperature or under reflux.[3] For more resistant esters, refluxing the reaction mixture can increase the reaction rate.[3]Higher temperatures provide the necessary activation energy to overcome the reaction barrier, especially for sterically hindered molecules.
Insufficient Base Concentration Increase the concentration of the alkaline hydroxide (NaOH or KOH). Using an excess of the hydroxide is a typical condition for driving the reaction to completion.[3]A higher concentration of the nucleophile (hydroxide ion) increases the frequency of collisions with the ester, thereby increasing the reaction rate.
Issue 2: Formation of Emulsions During Extraction
  • Symptom: Difficulty in separating the organic and aqueous layers during the liquid-liquid extraction of the unsaponifiable fraction (containing free this compound).

  • Potential Causes & Solutions:

Potential Cause Recommended Solution
Presence of Soaps The fatty acid salts (soaps) formed during saponification can act as emulsifying agents.
1. Salting Out: Add a saturated solution of sodium chloride (NaCl) to the aqueous layer to decrease the solubility of the organic compounds and help break the emulsion.
2. Centrifugation: Transfer the mixture to a centrifuge tube and spin to facilitate phase separation.
3. Freezing: Freeze the sample and then allow it to thaw slowly. This can often help in breaking up the emulsion.
Issue 3: Artifact Formation
  • Symptom: Appearance of unexpected peaks in GC or other analytical readouts.

  • Potential Causes & Solutions:

Potential Cause Recommended Solution Rationale
Reaction with Extraction Solvent Certain solvents used for extraction after saponification can react with cholesterol to form byproducts. For example, methyl butyrate and ethyl propionate have been shown to form cholesteryl butyrate and cholesteryl propionate, respectively.[7]To avoid this, use a single, non-reactive solvent like tetrachloroethylene for the extraction of lipids after the saponification reaction.[7]
Acid-Catalyzed Isomerization In samples containing certain types of sterols (e.g., Δ⁷-sterols), acidic conditions can cause isomerization, leading to inaccurate quantification.[2]While this compound itself is saturated and less prone to this, if working with a mixture of sterols, consider enzymatic hydrolysis as an alternative to chemical saponification to avoid harsh acidic or basic conditions.[2]

Experimental Protocols

Protocol 1: Conventional Saponification of this compound Esters

This protocol is a generalized procedure based on common laboratory practices for the saponification of sterol esters.

  • Sample Preparation: Weigh 1-2 g of the sample containing this compound esters into a 250 mL conical flask with a ground glass joint.[1]

  • Reagent Addition: Add 25 mL of a 2 M ethanolic potassium hydroxide (KOH) solution. It is also advisable to add a few boiling chips.[1]

  • Reflux: Connect the flask to a reflux condenser and heat the mixture on a water bath or hot plate. Boil gently but steadily for at least 1 hour, or until the solution becomes clear, indicating complete saponification.[1]

  • Extraction of Unsaponifiables:

    • Cool the flask and transfer the contents to a separatory funnel.

    • Add 50 mL of distilled water.

    • Extract the unsaponifiable fraction (containing free this compound) three times with 50-80 mL portions of diethyl ether.[8][9]

    • Combine the ether extracts.

  • Washing: Wash the combined ether extracts repeatedly with 50 mL portions of distilled water until the washings are neutral (can be checked with pH paper or phenolphthalein).[9]

  • Drying and Evaporation: Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Acidic Workup: While the this compound is in the organic phase, the aqueous phase containing the carboxylate salts should be acidified with HCl to protonate the fatty acids, which can then be extracted if desired.[3]

Protocol 2: Microwave-Assisted Saponification (MAS) of this compound Esters

This protocol is adapted from procedures used for the rapid saponification of sterols.

  • Sample and Reagent Preparation: In a microwave-safe vessel, place approximately 2.5 g of the sample. Add 25 mL of 2 M KOH in an ethanol/water (80/20 v/v) mixture.[10]

  • Microwave Irradiation: Place the vessel in a microwave reactor system. Irradiate at a controlled temperature (e.g., 80-100°C) for a shortened duration (e.g., 10-20 minutes). The optimal time and temperature should be determined empirically.

  • Extraction and Purification: Follow steps 4-7 from the conventional saponification protocol for the extraction and purification of this compound.

Visualizations

Caption: Experimental workflow for this compound saponification.

troubleshooting_logic start Saponification Experiment check_yield Is this compound Yield Low? start->check_yield incomplete Incomplete Saponification check_yield->incomplete Yes end Successful Saponification check_yield->end No increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp increase_base Increase Base Concentration incomplete->increase_base non_aqueous Use Non-Aqueous Method (for hindered esters) incomplete->non_aqueous

Caption: Troubleshooting logic for low saponification yield.

References

Technical Support Center: High-Throughput Cholestane Screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for method development in high-throughput cholestane screening. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is organized by experimental methodology to help you quickly identify and resolve common issues.

I. LC-MS/MS-Based Screening

Q1: Why am I observing poor signal intensity or no peak for this compound in my LC-MS/MS analysis?

A: Poor signal intensity is a common issue in mass spectrometry.[1] Several factors could be contributing to this problem:

  • Suboptimal Ionization: this compound and other sterols are nonpolar and do not ionize efficiently by electrospray ionization (ESI). Atmospheric pressure chemical ionization (APCI) is often the preferred method for these compounds as it provides better sensitivity without derivatization.[2][3]

  • Sample Concentration: Your sample may be too dilute. Conversely, a sample that is too concentrated can cause ion suppression.[1]

  • Instrument Calibration: Ensure your mass spectrometer is regularly tuned and calibrated according to the manufacturer's guidelines to maintain optimal performance.[1]

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound. This is a significant challenge in bioanalytical method development.[4][5] Consider optimizing your sample preparation to remove interfering substances like phospholipids.[5]

Q2: My retention times for this compound are shifting between injections. What could be the cause?

A: Retention time shifts can compromise data quality. The most common causes include:

  • Column Equilibration: The column may not be sufficiently equilibrated between injections. Ensure adequate time for the column to return to initial conditions.

  • Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of solvents can lead to shifts. Always use high-purity, LC-MS grade solvents and prepare fresh mobile phases regularly.[6]

  • Column Temperature: Fluctuations in the column oven temperature can affect retention time. Ensure the temperature is stable.

  • System Leaks or Blockages: Check for leaks in the system or partial blockages in the column or tubing, which can cause pressure fluctuations and affect flow rate.[7]

Q3: How can I confirm and mitigate matrix effects in my this compound analysis?

A: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a primary concern for accuracy and reproducibility.[4]

  • Confirmation: The most common method to quantify matrix effects is the post-extraction spike. You compare the peak area of this compound spiked into an extracted blank matrix sample to the peak area in a neat solution at the same concentration. A value below 100% indicates ion suppression, while a value above 100% suggests enhancement.[8]

  • Mitigation Strategies:

    • Optimize Sample Preparation: The goal is to remove interfering components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective. For plasma or whole blood, specific phospholipid removal strategies can significantly reduce matrix effects.[5]

    • Improve Chromatographic Separation: Modifying the gradient, mobile phase, or using a different column chemistry (e.g., pentafluorophenyl) can help separate this compound from interfering compounds.[9]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d7) that co-elutes with the analyte can effectively compensate for matrix effects, as it will be suppressed or enhanced to a similar degree.

II. Cell-Based Screening (Filipin Staining)

Q1: The filipin staining in my cells is weak or non-existent. What went wrong?

A: Several factors can lead to weak staining:

  • Filipin Instability: Filipin is highly light-sensitive and unstable in solution.[10] Always prepare fresh working solutions, protect them from light, and consider storing aliquots of the stock solution at -80°C.[10]

  • Fixation Issues: Inadequate fixation can result in poor staining. Ensure you are using a fresh paraformaldehyde (PFA) solution and that the fixation time is sufficient (typically 30-60 minutes).[11]

  • Cell Permeabilization: While filipin stains unesterified cholesterol in membranes, proper fixation and washing are necessary for the probe to access intracellular pools.

  • Low Cholesterol Levels: The cells may genuinely have low levels of unesterified cholesterol. Consider using a positive control, such as cells treated with U18666A, a cholesterol transport inhibitor that causes cholesterol to accumulate in late endosomes/lysosomes.[10]

Q2: I'm seeing high background fluorescence or punctate, uneven staining. How can I improve this?

A: High background or uneven staining can obscure results:

  • Insufficient Washing: Ensure thorough washing with PBS after fixation and staining to remove residual PFA and unbound filipin.[12]

  • Paraformaldehyde Quenching: Unreacted PFA can contribute to background fluorescence. Incubating with a glycine solution after fixation can quench these reactive aldehydes.[11][12]

  • Filipin Precipitation: Filipin can precipitate if not fully dissolved. Ensure the stock solution is properly dissolved in DMSO before diluting it into the staining buffer.[13]

  • Autofluorescence: Some cell types or culture media components can be autofluorescent. Include an unstained control to assess the level of background autofluorescence.

Q3: The filipin fluorescence is fading too quickly during imaging (photobleaching). What can I do?

A: Filipin is known to photobleach rapidly.[11] To minimize this:

  • Limit Light Exposure: Keep the time the sample is exposed to the excitation light to a minimum. Locate the desired field of view using brightfield or phase contrast before switching to the UV filter.

  • Use an Antifade Mounting Medium: If mounting coverslips, use a mounting medium containing an antifade reagent.

  • Optimize Imaging Settings: Use the lowest possible excitation intensity and the shortest exposure time that still provides a good signal.

  • Immediate Imaging: Image the cells immediately after the final wash step.[14]

Experimental Protocols & Data

LC-MS/MS Method for this compound and its Oxidized Metabolites

This protocol is adapted from methods developed for the analysis of cholesterol oxidation products (COPs) and is suitable for high-throughput analysis.[2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add an internal standard solution (e.g., this compound-d7).

  • Add 500 µL of a hexane/isopropanol (3:2, v/v) mixture.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

2. LC-MS/MS Parameters:

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Gradient 0-1 min: 70% B; 1-10 min: 70-100% B; 10-12 min: 100% B; 12.1-15 min: 70% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Agilent 6470 Triple Quadrupole or equivalent
Ion Source Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[3]
Gas Temperature 300°C
Vaporizer 350°C
Capillary Voltage 4000 V

3. Quantitative Data:

The following table summarizes typical performance characteristics for a similar LC-APCI-MS method for related compounds.[2]

CompoundLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range (ng/mL)
Cholesterol~15-30 ng/mL100 ng/mL100 - 10,000
7-Ketocholesterol~15-30 ng/mL100 ng/mL100 - 10,000
This compound-3β,5α,6β-triol~15-30 ng/mL100 ng/mL100 - 10,000
25-Hydroxycholesterol~15-30 ng/mL100 ng/mL100 - 10,000

Note: These values are illustrative and should be determined for this compound specifically during method validation.

High-Throughput Filipin Staining Protocol for 96-Well Plates

This protocol is designed for fluorescence microscopy or high-content imaging of unesterified cholesterol in cultured cells.[10][12]

1. Reagents:

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh).

  • Wash Buffer: Phosphate-Buffered Saline (PBS).

  • Quenching Solution: 1.5 mg/mL Glycine in PBS.

  • Filipin Stock Solution: 25 mg/mL in DMSO (store in light-protected aliquots at -80°C).

  • Filipin Working Solution: 50 µg/mL in PBS with 10% Fetal Bovine Serum (FBS) (prepare fresh and protect from light).

2. Protocol:

  • Seed cells in a 96-well, black, clear-bottom imaging plate and culture overnight.

  • Treat cells with experimental compounds as required. Include positive (e.g., U18666A) and vehicle controls.

  • Aspirate the culture medium from the wells.

  • Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 30 minutes at room temperature.

  • Aspirate the PFA and wash the cells three times with 150 µL of PBS.

  • (Optional but recommended) Quench unreacted PFA by adding 100 µL of Glycine Solution and incubating for 10 minutes. Wash once with PBS.

  • Add 50 µL of Filipin Working Solution to each well.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Aspirate the filipin solution and wash the cells three times with 150 µL of PBS.

  • Add 100 µL of PBS to each well for imaging.

  • Image immediately using a fluorescence microscope or high-content imager with UV excitation (e.g., 340-380 nm) and blue emission (e.g., 385-470 nm).

Visualizations

Experimental and Logical Workflows

G cluster_lcms LC-MS/MS Workflow cluster_cell Cell-Based Filipin Staining Workflow SamplePrep Sample Preparation (LLE or SPE) LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation Ionization Ionization (APCI) LC_Separation->Ionization MS_Detection MS/MS Detection (Triple Quadrupole) Ionization->MS_Detection DataAnalysis_LCMS Data Analysis (Quantification) MS_Detection->DataAnalysis_LCMS CellCulture Cell Seeding & Compound Treatment Fixation Fixation (4% PFA) CellCulture->Fixation Staining Filipin Staining Fixation->Staining Imaging Fluorescence Imaging (High-Content Screening) Staining->Imaging DataAnalysis_Cell Image Analysis (Fluorescence Intensity) Imaging->DataAnalysis_Cell

Caption: High-level workflows for LC-MS/MS and cell-based this compound screening.

G Troubleshoot {Poor Signal or Staining|Observed Issue} CheckIonization Check Ionization Method Is APCI being used? Is source clean? Troubleshoot->CheckIonization LC-MS CheckFixation Check Staining Protocol Is Filipin solution fresh? Is fixation adequate? Troubleshoot->CheckFixation Cell-Based CheckMatrix Assess Matrix Effects Perform post-extraction spike. Optimize sample prep. CheckIonization->CheckMatrix CheckControls Verify Controls Is positive control (U18666A) working? Is background low in negative control? CheckFixation->CheckControls

Caption: A logical troubleshooting flow for common high-throughput screening issues.

Signaling & Metabolic Pathways

G cluster_pathway Cholesterol Biosynthesis (Kandutsch-Russell Pathway) cluster_metabolism Cholesterol Metabolism to Bile Acids (Acidic Pathway) Lanosterol Lanosterol DihydroLanosterol 24,25-Dihydrolanosterol Lanosterol->DihydroLanosterol Dehydrocholesterol 7-Dehydrocholesterol DihydroLanosterol->Dehydrocholesterol Cholesterol Cholesterol Dehydrocholesterol->Cholesterol DHCR7 Chol Cholesterol Hydroxychol 27-Hydroxycholesterol Chol->Hydroxychol CYP27A1 HCA 3β-Hydroxy-5-cholestenoic acid Hydroxychol->HCA CYP27A1 BileAcids Bile Acids HCA->BileAcids Further Metabolism

Caption: Simplified cholesterol biosynthesis and metabolism pathways.[15][16]

G cluster_signaling LXR-Mediated Cholesterol Efflux Signaling Oxysterols Increased Intracellular Cholesterol / Oxysterols LXR LXR Activation Oxysterols->LXR ABCA1 ABCA1/ABCG1 Gene Transcription LXR->ABCA1 Upregulates Efflux Cholesterol Efflux (to ApoA1/HDL) ABCA1->Efflux Mediates

Caption: LXR signaling pathway in response to elevated cellular cholesterol.[17]

References

Technical Support Center: Minimizing Artefactual Cholestane Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the artefactual formation of cholestane oxidation products (COPs), also known as oxysterols, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of artefactual this compound oxidation in experimental samples?

A1: The artefactual (non-enzymatic) oxidation of cholesterol is a multifactorial process primarily driven by exposure to:

  • Heat: High temperatures, such as those used in some cooking methods (>150°C), significantly accelerate the formation of COPs.[1][2] Thermal processing is a major contributor to the generation of these oxidation products in food samples.[3]

  • Light: Exposure to light, particularly in the presence of oxygen, can induce photo-oxidation of cholesterol.[4]

  • Oxygen: The presence of oxygen is a critical factor in the autooxidation of cholesterol.[4] Aerobic storage conditions have been shown to increase COP levels.[5]

  • Sample Matrix: The composition of the sample itself can influence oxidation. For instance, the presence of polyunsaturated fatty acids can promote the formation of oxysterols.[4] Conversely, some lipids may have a protective effect by competing for oxygen.[2]

  • Sample Preparation Procedures: Certain analytical preparation steps, such as hot saponification, can degrade some COPs and lead to the formation of artefacts.[6][7] The choice of extraction solvents and overall workflow can also introduce oxidative stress.[7]

Q2: How can I prevent cholesterol oxidation during sample storage?

A2: Proper storage is crucial to maintain the integrity of your samples. Key recommendations include:

  • Temperature: Store samples at low temperatures, such as 4°C for short-term storage and -20°C or lower for long-term storage, to reduce the rate of oxidation.[5][8]

  • Atmosphere: Whenever possible, store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[9] Vacuum packaging can also be effective.[5]

  • Light: Protect samples from light by using amber vials or storing them in the dark.[4][9]

  • Antioxidants: Consider adding antioxidants to your samples upon collection or during initial processing.[10][11]

Q3: What are the most common this compound oxidation products I should be aware of?

A3: Several COPs are frequently encountered as artefacts. The most common include:

  • 7-ketocholesterol

  • 7α-hydroxycholesterol

  • 7β-hydroxycholesterol

  • 5α,6α-epoxycholesterol

  • 5β,6β-epoxycholesterol

  • 20α-hydroxycholesterol

  • 25-hydroxycholesterol

  • Cholestanetriol[1][12][13]

The profile and abundance of these COPs can vary depending on the specific oxidative conditions.[1][14]

Troubleshooting Guides

Issue 1: High levels of 7-ketocholesterol and 7-hydroxycholesterols in my processed samples.

This often indicates autooxidation has occurred during sample handling and preparation.

Troubleshooting Steps:

  • Review Your Saponification Method:

    • Problem: Hot saponification can lead to the degradation of certain oxysterols and the formation of artefacts.[6]

    • Solution: Employ a cold saponification method (e.g., overnight at room temperature in the dark under a nitrogen atmosphere).[6][9] This minimizes the thermal stress on the sample.

  • Assess Your Use of Antioxidants:

    • Problem: Insufficient or inappropriate antioxidant use can fail to prevent oxidation.

    • Solution: Add an antioxidant like butylated hydroxytoluene (BHT) or a mixture of antioxidants at the beginning of your sample preparation.[9][13] Be cautious, as some antioxidants, like ascorbyl palmitate, can act as pro-oxidants in the presence of metal ions.[9][15]

  • Control the Environment:

    • Problem: Exposure to light and oxygen during processing steps can induce oxidation.

    • Solution: Work under dim light and use an inert gas (nitrogen or argon) to flush sample vials and during solvent evaporation steps.[9]

Issue 2: Inconsistent or non-reproducible quantities of COPs between sample replicates.

This can be a sign of uncontrolled variables in the experimental workflow.

Troubleshooting Steps:

  • Standardize Sample Handling Time:

    • Problem: Variations in the duration of sample processing can lead to different levels of artefactual oxidation.

    • Solution: Establish and strictly adhere to a standardized protocol with defined timings for each step, from extraction to analysis.

  • Evaluate Solvent Purity and Handling:

    • Problem: Peroxides in solvents can initiate and propagate oxidation.

    • Solution: Use high-purity, peroxide-free solvents. Consider passing solvents through an alumina column to remove any residual peroxides before use.

  • Ensure Homogeneity of Samples:

    • Problem: If the sample is not homogenous, different aliquots may have varying susceptibility to oxidation.

    • Solution: Ensure thorough homogenization of the initial sample before taking aliquots for analysis.

Quantitative Data Summary

The formation of COPs is influenced by various factors. The following tables summarize findings from studies on the effects of cooking and storage on cholesterol oxidation.

Table 1: Effect of Cooking Method on Total Cholesterol Oxidation Products (COPs) in Pork Loin

Cooking MethodTotal COPs (µg/g of lipid)
Raw2.88 - 4.35
Pan RoastingSignificantly higher than raw
MicrowaveSignificantly higher than raw
Oven GrillingSignificantly higher than raw
SteamingLower than pan roasting/microwaving

Source: Adapted from data in studies on pork and chicken.[1][5][14]

Table 2: Effect of Aerobic Storage (4°C) on Total COPs in Cooked Meat

Storage TimeTotal COPs in Grilled Chicken (µg/g of lipid)Total COPs in Roasted Chicken (µg/g of lipid)
Day 012.8511.54
Day 692.3588.60

Source: Adapted from a study on cooked chicken breast.[5]

Experimental Protocols

Protocol 1: Cold Saponification for Lipid Extraction to Minimize Artefactual Oxidation

This protocol is designed to hydrolyze esters and extract lipids while minimizing the risk of inducing cholesterol oxidation.

Materials:

  • Sample containing cholesterol

  • Internal standard (e.g., deuterated cholesterol)

  • Antioxidant solution (e.g., 0.01% BHT in ethanol)

  • Ethanol

  • Potassium hydroxide (KOH) solution (e.g., 50% w/v in water)

  • Hexane

  • Deionized water

  • Nitrogen gas

Procedure:

  • To your sample, add the internal standard and a small volume of the antioxidant solution.

  • Add ethanol to the sample.

  • Add the KOH solution.

  • Flush the headspace of the tube with nitrogen gas, cap tightly, and vortex briefly.

  • Incubate at room temperature (e.g., 25°C) in the dark for 18-20 hours.[6]

  • After incubation, add deionized water and mix.

  • Extract the non-saponifiable lipids by adding hexane. Vortex thoroughly and then centrifuge to separate the phases.

  • Carefully collect the upper hexane layer containing the COPs.

  • Repeat the hexane extraction two more times, pooling the hexane layers.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at a low temperature.

  • Reconstitute the residue in an appropriate solvent for your analytical method (e.g., GC-MS or LC-MS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Collection (+ Antioxidant, e.g., BHT) homogenize Homogenization sample->homogenize saponification Cold Saponification (e.g., KOH in EtOH, RT, dark, N2) homogenize->saponification extraction Liquid-Liquid Extraction (e.g., Hexane) saponification->extraction purification Solid Phase Extraction (SPE) (Optional, for cleanup) extraction->purification derivatization Derivatization (for GC-MS) purification->derivatization analysis Instrumental Analysis (GC-MS or LC-MS/MS) derivatization->analysis data Data Processing & Quantification analysis->data

Caption: Recommended experimental workflow for analyzing this compound oxidation products.

logical_relationship cluster_factors Factors Promoting Artefactual Oxidation cluster_prevention Preventative Measures heat Heat cholesterol Cholesterol heat->cholesterol light Light light->cholesterol oxygen Oxygen oxygen->cholesterol metals Metal Ions metals->cholesterol hot_sapon Hot Saponification hot_sapon->cholesterol low_temp Low Temperature low_temp->cholesterol darkness Darkness darkness->cholesterol inert_atm Inert Atmosphere (N2) inert_atm->cholesterol antioxidants Antioxidants (e.g., BHT) antioxidants->cholesterol cold_sapon Cold Saponification cold_sapon->cholesterol cops Artefactual COPs cholesterol->cops Oxidation

Caption: Factors influencing and preventing artefactual this compound oxidation.

References

Validation & Comparative

Cholestane-3β, 5α, 6β-triol: A Critical Evaluation as a Diagnostic Biomarker for Niemann-Pick Disease, Type C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cholestane-3β, 5α, 6β-triol (C-triol) with other key biomarkers for Niemann-Pick disease, type C (NPC). We delve into the experimental data supporting its validation and present detailed methodologies for its quantification.

Niemann-Pick disease, type C (NPC) is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids in lysosomes.[1][2] This accumulation is a consequence of mutations in either the NPC1 (in approximately 95% of cases) or NPC2 gene.[1][2][3] The clinical presentation of NPC is heterogeneous, often leading to diagnostic delays that can impact patient outcomes.[4][5] In recent years, the oxysterol C-triol has emerged as a key diagnostic biomarker for NPC, offering a less invasive and more rapid alternative to traditional diagnostic methods.[6][7][8]

Performance Comparison of NPC Biomarkers

The diagnostic landscape for NPC has evolved significantly with the discovery of several blood-based biomarkers. While C-triol is a well-established marker, a comparative analysis with other prominent biomarkers is crucial for informed diagnostic strategies.

BiomarkerClassSensitivitySpecificityKey AdvantagesKey Disadvantages
This compound-3β, 5α, 6β-triol (C-triol) OxysterolHigh (approaching 100% in some studies)[6]93.4% (alone), 95.3% (with lysosomal enzymology)[6]Well-validated, widely used, reflects underlying pathophysiology of cholesterol accumulation.[7][9]Not entirely specific to NPC; elevated levels can also be seen in other lysosomal storage diseases like Acid Sphingomyelinase Deficiency (ASMD) and Lysosomal Acid Lipase (LAL) deficiency, as well as cerebrotendinous xanthomatosis (CTX).[6][7][10]
LysoSM-509 (N-palmitoyl-O-phosphocholineserine) SphingolipidHigh (comparable to C-triol)[3]HighHighly correlated with C-triol levels.[9]Newer biomarker, may not be as widely available as C-triol testing.
N-(3β,5α,6β-trihydroxy-cholan-24-oyl)glycine (Glycinated Bile Acid) Bile AcidHigh (0.9945)[3]Very High (0.9982)[3]Considered the most specific of the three major biomarkers.[3] Can be detected in dried blood spots, facilitating newborn screening.[4]Newer biomarker, may not be as widely available as C-triol testing.
7-Ketocholesterol (7-KC) OxysterolHighLowOften measured alongside C-triol.Very unspecific, with elevated levels found in a wide range of diseases.[10]
Filipin Staining HistochemicalHighHighHistorically the "gold standard" for diagnosis.Invasive (requires skin biopsy and fibroblast culture), time-consuming, and technically demanding.[4]

Experimental Protocols

Accurate and reproducible measurement of C-triol is paramount for its clinical utility. The most common methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for C-triol Quantification

This method involves the chemical derivatization of C-triol to increase its volatility for analysis by gas chromatography.

  • Sample Preparation: Plasma or serum samples are subjected to alkaline saponification to release C-triol from its esterified forms.

  • Extraction: The saponified sample is then extracted with an organic solvent, such as carbon tetrachloride.[11]

  • Derivatization: The extracted C-triol is converted into a more volatile form, typically a trimethylsilyl (TMS) ether, by reacting it with a silylating agent.[11]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where it is separated on a capillary column with a nonpolar stationary phase. The separated components then enter the mass spectrometer for detection and quantification.[11] Isotope-labeled internal standards are used to ensure accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for C-triol Quantification

LC-MS/MS offers high sensitivity and specificity and has become a preferred method in many clinical laboratories.

  • Sample Preparation: Plasma or serum (typically 50 μl) is mixed with a solution of methanol containing an internal standard (e.g., this compound-3β,5α,6β-triol-d7).[12]

  • Protein Precipitation: The mixture is vortexed and centrifuged to precipitate proteins.[12]

  • LC Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system for separation.

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both C-triol and its internal standard, allowing for highly selective and sensitive quantification.

Visualizing the Diagnostic Workflow and Pathophysiology

To better understand the role of C-triol in the context of NPC, the following diagrams illustrate the diagnostic workflow and the underlying biochemical pathway.

NPC_Diagnostic_Workflow cluster_clinical Clinical Suspicion cluster_testing Biochemical and Genetic Testing cluster_diagnosis Diagnosis Confirmation Clinical_Symptoms Neurological and/or Visceral Symptoms (e.g., ataxia, splenomegaly) Biomarker_Analysis Plasma Biomarker Analysis (C-triol, lysoSM-509, Glycinated Bile Acid) Clinical_Symptoms->Biomarker_Analysis First-line test Genetic_Testing NPC1/NPC2 Gene Sequencing Biomarker_Analysis->Genetic_Testing Positive Result Other_LSD Other Lysosomal Storage Disease (e.g., ASMD, LALD) Biomarker_Analysis->Other_LSD Elevated C-triol, Negative Genetics Negative_Result NPC Unlikely Biomarker_Analysis->Negative_Result Normal Levels NPC_Diagnosis Niemann-Pick Type C Diagnosis Genetic_Testing->NPC_Diagnosis Confirmatory

Caption: Diagnostic workflow for Niemann-Pick disease, type C.

NPC_Cholesterol_Pathway cluster_lysosome Lysosome cluster_cellular Cellular Compartments LDL_Cholesterol LDL Cholesterol Free_Cholesterol Free Cholesterol LDL_Cholesterol->Free_Cholesterol NPC1_NPC2 NPC1/NPC2 Proteins Free_Cholesterol->NPC1_NPC2 Transport Oxidative_Stress Oxidative Stress Free_Cholesterol->Oxidative_Stress Accumulation leads to ER Endoplasmic Reticulum NPC1_NPC2->ER Cholesterol Efflux NPC1_NPC2->ER Defective in NPC Lysosomal_Membrane Lysosomal Membrane C_triol This compound-3β, 5α, 6β-triol (C-triol) Oxidative_Stress->C_triol Oxidation of Cholesterol

Caption: Simplified pathway of cholesterol metabolism in NPC.

References

Cross-Validation of GC-MS and LC-MS Methods for Cholestane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of biomarkers is paramount. Cholestane, a saturated tetracyclic steroid, serves as a crucial biomarker in various fields, notably as an indicator of animal life in geological records, derived from the diagenesis of cholesterol.[1] The choice of analytical methodology for its quantification is critical for obtaining reliable data. This guide provides an objective comparison of two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.

While GC-MS is a well-established gold standard for sterol analysis, known for its high chromatographic resolution, LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation.[2][3] The selection between these methods depends on factors like required sensitivity, sample throughput, and the specific goals of the analysis.

Quantitative Performance Comparison

The following table summarizes key quantitative performance parameters for the analysis of this compound and structurally similar sterols using GC-MS and LC-MS. As direct comparative data for this compound is limited, this table includes data from validated methods for related compounds like cholestanol and other sterols to provide a reliable reference.

Performance Metric Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 5 ng/mL; 0.36 µmol/L for cholestanol[4][5][6]Can achieve sub-ng/mL to pg/mL levels[2]
Limit of Quantification (LOQ) 2.58 µmol/L for cholestanol[4][6]Often in the low ng/mL to pg/mL range[2]
Linearity (R²) >0.99[4][6]>0.995[2]
Precision (%RSD) <15-20%[2][4][6]<10%[2]
Accuracy (%Recovery / %Bias) Bias: -18.9% to 15.2% for cholestanol[4][6]Typically within ±15%
Sample Preparation Requires derivatization; more labor-intensive[7][8]Often no derivatization needed; simpler protein precipitation[2][3][7]
Throughput Generally lower due to longer run times and complex prepHigher, with shorter run times[3]
Chromatographic Resolution Excellent for resolving isomers[3][7]Good, but can be challenging for some isobaric compounds[9]

Experimental Protocols

Accurate and reproducible quantification necessitates meticulous experimental protocols. Below are representative methodologies for both GC-MS and LC-MS analysis.

GC-MS analysis of sterols like this compound requires a multi-step process involving extraction, saponification to release free sterols from their esterified forms, and derivatization to increase volatility for gas-phase analysis.[7]

1. Sample Preparation:

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., 5α-cholestane) to the sample (e.g., 200 µL of serum).[10]

  • Extraction & Protein Precipitation: Add 1 mL of a chloroform/methanol mixture. Sonicate for 60 minutes to extract lipids and precipitate proteins. Centrifuge at 12,000 rpm for 10 minutes.[10]

  • Saponification: Collect the supernatant. Add 1 mL of 1 M ethanolic KOH and incubate at 80°C for 1 hour to hydrolyze sterol esters.[11]

  • Re-extraction: After cooling, add water and an organic solvent like n-hexane. Vortex and centrifuge to separate the phases. Carefully collect the upper organic layer containing the free sterols.[5]

  • Drying: Evaporate the solvent to complete dryness under a stream of nitrogen gas at 50°C.[10]

2. Derivatization:

  • To the dried residue, add a silylating agent such as 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[5]

  • Incubate the mixture at 60-80°C for 1 hour to form trimethylsilyl (TMS) ethers, which are more volatile and thermally stable.[5][11]

3. GC-MS Instrumental Analysis:

  • Column: Use a capillary column suitable for sterol analysis, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

  • Injection: 1 µL splitless injection at 260°C.[10]

  • Oven Temperature Program: Initial temperature of 120°C for 1 min, ramp at 10°C/min to 250°C and hold for 5 min.[10] A high-temperature program may also be used, ramping up to 380°C for comprehensive sterol analysis.[12]

  • MS Detection: Operate in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification by monitoring characteristic fragment ions of the target analyte and internal standard.[10]

LC-MS/MS often provides a more direct analysis with higher throughput, frequently eliminating the need for derivatization.[3]

1. Sample Preparation:

  • Internal Standard Addition: Spike plasma or serum samples with an appropriate deuterated internal standard (e.g., d7-labeled sterol).[13]

  • Protein Precipitation and Extraction: Add a cold organic solvent like acetonitrile or acetone (1:5 v/v) to the sample to precipitate proteins and simultaneously extract lipids.[2][13]

  • Vortex and Centrifuge: Vortex the mixture and store at -20°C to allow for complete protein precipitation. Centrifuge and collect the supernatant.[13]

  • Drying: Evaporate the supernatant to dryness under a nitrogen stream.[13]

  • Reconstitution: Resuspend the dried residue in a small volume (e.g., 20 µL) of the initial mobile phase (e.g., methanol) for injection.[13]

2. LC-MS/MS Instrumental Analysis:

  • LC System: Utilize a reverse-phase UPLC/HPLC system.

  • Column: A C18 column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.[14]

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile (often with 0.1% formic acid or 10 mM ammonium formate) as Solvent A and a mixture of isopropanol and methanol as Solvent B.[13][14]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[14]

  • MS/MS System: A tandem quadrupole mass spectrometer is used for detection.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.[9]

  • Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity, tracking the transition from a precursor ion to a specific product ion for the analyte and the internal standard.

Visualizing the Process and Pathway

To better illustrate the comparison and the biological context, the following diagrams outline the experimental workflow and the relevant biosynthetic pathway.

G cluster_sample Sample Collection & Prep Sample Biological Sample (e.g., Serum, Tissue) IS_Spike Internal Standard Spiking Sample->IS_Spike Extraction Lipid Extraction IS_Spike->Extraction Sapon Saponification Extraction->Sapon Prot_Precip Protein Precipitation Extraction->Prot_Precip Deriv Derivatization (Silylation) Sapon->Deriv GCMS_Analysis GC-MS Analysis Deriv->GCMS_Analysis GCMS_Data Data Processing & Quantification GCMS_Analysis->GCMS_Data Dry_Recon Dry & Reconstitute Prot_Precip->Dry_Recon LCMS_Analysis LC-MS/MS Analysis Dry_Recon->LCMS_Analysis LCMS_Data Data Processing & Quantification LCMS_Analysis->LCMS_Data

Caption: Comparative experimental workflows for GC-MS and LC-MS this compound quantification.

G cluster_pathway Cholesterol Biosynthesis Pathway (Simplified) AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Multi-step Conversion (e.g., Bloch & K-R Pathways) Lanosterol->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol This compound This compound Cholesterol->this compound Diagenesis (Geological Process)

Caption: Simplified cholesterol biosynthesis pathway leading to this compound formation.

References

Distinguishing Sponge vs. Algal Origins of Sedimentary Cholestane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of the biological origin of sedimentary organic molecules is crucial for reconstructing ancient ecosystems and understanding the evolution of life. Cholestane, a saturated sterane hydrocarbon preserved in the geological record, serves as a key biomarker. However, its broad distribution across different life forms, particularly the debate between sponge and algal origins for certain this compound derivatives, necessitates a multi-faceted analytical approach. This guide provides a detailed comparison of the key distinguishing features, experimental data, and analytical protocols to aid researchers in attributing the origin of sedimentary this compound.

Comparative Analysis of Sponge and Algal Biomarkers

The differentiation between sponge and algal-derived this compound hinges on the analysis of specific sterane distributions, their relative abundances, and isotopic signatures. While both groups produce a range of sterols that can be transformed into steranes during diagenesis, certain molecules are more characteristic of one group over the other.

ParameterSponge Origin (Demospongiae)Algal Origin (e.g., Pelagophyte, Chlorophyte)Significance
Key C30 Sterane Biomarkers High abundance of 24-isopropylthis compound (24-ipc).[1][2][3][4] Co-occurrence of 24-ipc and 26-methylstigmastane (26-mes).Trace amounts of 24-isopropylcholesterol (precursor to 24-ipc) in some pelagophyte algae.[1][3][4] Predominantly produce C29 sterols (e.g., precursors to stigmastane).The high abundance of 24-ipc is a strong indicator of a demosponge source, especially in Neoproterozoic rocks.[1][2][3][4] The presence of 26-mes is considered highly specific to demosponges.
24-isopropylthis compound / 24-n-propylthis compound Ratio (24-ipc/24-npc) Typically > 0.5, with averages around 1.51 and values as high as 16.1 in some Neoproterozoic rocks.[2][5]Generally low, around 0.2-0.3 in background sediments, with pelagophyte algae themselves having a very low precursor ratio.[5]This ratio is a critical tool for distinguishing a significant sponge input from the background algal signal.[2][5]
Other Sterane Distribution Can have a complex mixture of sterols, but C30 steranes are notable.Often dominated by C27 (this compound), C28 (ergostane), and C29 (stigmastane) steranes.The overall sterane profile provides context for the depositional environment and the relative contribution of different eukaryotic groups.
Stable Carbon Isotope (δ¹³C) of this compound Variable, reflects the isotopic composition of the food source. Sponges are heterotrophs.Variable, reflects the isotopic composition of dissolved inorganic carbon and photosynthetic fractionation.While not a standalone diagnostic tool, significant differences in δ¹³C between different steranes in the same sample can indicate multiple biological sources.

Logical Workflow for Source Apportionment

The determination of the origin of sedimentary this compound is not based on a single line of evidence but rather a weight-of-evidence approach. The following diagram illustrates a logical workflow for this process.

Workflow for Distinguishing Sponge vs. Algal this compound Origins cluster_0 Initial Analysis cluster_1 Biomarker Identification & Quantification cluster_2 Decision & Further Analysis cluster_3 Confirmation & Refined Interpretation start Sediment Sample extraction Solvent Extraction & Fractionation start->extraction gcms GC-MS Analysis of Saturated Hydrocarbons extraction->gcms identify_steranes Identify C27-C30 Steranes (m/z 217) gcms->identify_steranes quantify_ipc_npc Quantify 24-ipc and 24-npc identify_steranes->quantify_ipc_npc check_26mes Screen for 26-mes identify_steranes->check_26mes ratio_check 24-ipc/24-npc > 0.5? quantify_ipc_npc->ratio_check mes_present 26-mes present? check_26mes->mes_present sponge_origin Strong Evidence for Sponge Origin ratio_check->sponge_origin Yes algal_background Likely Algal/Mixed Background ratio_check->algal_background No csia Compound-Specific Isotope Analysis (CSIA) sponge_origin->csia final_interp Final Source Apportionment algal_background->csia hypy Hydropyrolysis (HyPy) of Kerogen algal_background->hypy mes_present->sponge_origin Yes isotope_data Interpret δ13C of individual steranes csia->isotope_data kerogen_data Analyze bound biomarkers hypy->kerogen_data isotope_data->final_interp kerogen_data->final_interp

Caption: A flowchart illustrating the analytical and decision-making process for determining the biological origin of sedimentary this compound.

Experimental Protocols

Accurate and reproducible data are paramount in biomarker analysis. The following are summarized protocols for the key experimental techniques.

Sterane Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of steranes from sedimentary rocks.

a. Extraction:

  • Clean and crush the sediment sample to a fine powder.

  • Extract the powdered sample using a solvent mixture, typically dichloromethane:methanol (9:1 v/v), via ultrasonication or Soxhlet extraction.

  • Separate the solvent extract from the sediment residue by centrifugation or filtration.

  • Concentrate the extract under a stream of nitrogen.

b. Fractionation:

  • Separate the total lipid extract into different compound classes (e.g., aliphatics, aromatics, polars) using column chromatography with silica gel or alumina.

  • Elute the saturated hydrocarbon fraction (containing steranes) with a non-polar solvent like hexane or heptane.

  • Concentrate the saturated fraction for GC-MS analysis.

c. GC-MS Analysis:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm i.d. x 0.25 µm film thickness).

  • Injector: Splitless injection at a high temperature (e.g., 280-300°C).

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60-70°C), holds for a few minutes, then ramps up to a high final temperature (e.g., 315-320°C) at a controlled rate (e.g., 3-4°C/min), followed by an isothermal hold.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in both full scan mode (to identify unknown compounds) and selected ion monitoring (SIM) mode for high sensitivity and specificity. For steranes, the characteristic fragment ion at a mass-to-charge ratio (m/z) of 217 is monitored.[6]

Compound-Specific Isotope Analysis (CSIA)

CSIA is used to determine the stable carbon isotope ratios (δ¹³C) of individual steranes, providing insights into the carbon source and metabolic pathways of the source organisms.

  • Sample Preparation: Isolate the saturated hydrocarbon fraction as described above. Further purification using techniques like high-performance liquid chromatography (HPLC) may be necessary to separate individual steranes from co-eluting compounds.

  • Instrumentation: A gas chromatograph coupled via a combustion interface to an isotope ratio mass spectrometer (GC-C-IRMS).

  • GC Separation: The purified sterane fraction is injected into the GC, where individual compounds are separated on a capillary column.

  • Combustion: As each compound elutes from the GC column, it passes through a combustion reactor (a furnace containing an oxidizing agent, typically copper oxide) at a high temperature (e.g., 950°C). This quantitatively converts the carbon in the compound to CO₂ gas.

  • IRMS Analysis: The resulting CO₂ gas is introduced into the isotope ratio mass spectrometer, which measures the ratio of ¹³CO₂ to ¹²CO₂.

  • Calibration: The measured isotope ratios are calibrated against a reference gas of known isotopic composition that is introduced into the IRMS multiple times during the analytical run. The results are reported in delta notation (δ¹³C) in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

Hydropyrolysis (HyPy)

Hydropyrolysis is a technique used to release biomarkers that are chemically bound within the insoluble organic matter (kerogen) of a sediment. This allows for a more complete assessment of the biomarker inventory.

  • Sample Preparation: The solvent-extracted sediment residue (containing kerogen) is dried.

  • Reaction: The kerogen-rich sample is heated in a reactor under a high pressure of hydrogen gas (typically >10 MPa) in the presence of a catalyst (e.g., molybdenum-based).

  • Thermal Cracking and Hydrogenation: The high temperature and pressure, along with the catalyst, break down the kerogen macromolecule and hydrogenate the released fragments, converting functionalized lipids into their corresponding hydrocarbons (e.g., sterols to steranes).

  • Product Collection: The volatile products (hydropyrolysate) are trapped and collected.

  • Analysis: The collected hydropyrolysate is then analyzed by GC-MS in the same manner as the solvent-extracted fraction to identify and quantify the bound steranes. This technique provides high yields of biomarkers with minimal structural rearrangement.[7]

Conclusion

Distinguishing between sponge and algal origins of sedimentary this compound requires a careful and integrated analytical approach. While the presence of high concentrations of 24-isopropylthis compound and its co-occurrence with 26-methylstigmastane provide strong evidence for a demosponge source, particularly in the Neoproterozoic, a comprehensive analysis is necessary to rule out other potential contributors and diagenetic alterations. The ratio of 24-isopropylthis compound to 24-n-propylthis compound serves as a powerful quantitative tool. Furthermore, compound-specific isotope analysis and the analysis of kerogen-bound biomarkers through hydropyrolysis can provide additional layers of evidence to refine the interpretation of the depositional environment and the evolution of early eukaryotic life. The methodologies and comparative data presented in this guide offer a framework for researchers to confidently address this key question in molecular paleontology.

References

A Comparative Guide to Cholestane and Other Steranes as Indicators of Thermal Maturity

Author: BenchChem Technical Support Team. Date: December 2025

In the field of organic geochemistry, steranes are invaluable biomarkers used to assess the thermal maturity of source rocks and petroleum. These saturated tetracyclic hydrocarbons are diagenetic products of sterols, which are abundant in eukaryotic organisms. As organic matter is subjected to increasing temperatures over geological time, the stereochemistry of sterane molecules undergoes predictable changes, or isomerization. This guide provides a detailed comparison of cholestane (a C27 sterane) and other common steranes (C28 and C29) as indicators of thermal maturity, supported by experimental data and protocols.

Introduction to Sterane Isomerization

The thermal maturity of organic matter is a critical factor in determining the generation of hydrocarbons. Steranes provide a reliable molecular proxy for thermal maturity due to the isomerization at chiral centers, primarily at the C-20 and C-14, C-17 positions. The biologically inherited configuration, such as 20R and 5α(H),14α(H),17α(H) (abbreviated as ααα), is progressively converted to the more thermally stable geological configuration, 20S and 5α(H),14β(H),17β(H) (abbreviated as αββ), with increasing temperature.[1]

Two key isomerization ratios are widely used to assess thermal maturity:

  • C29 ααα 20S/(20S + 20R): This ratio tracks the epimerization at the C-20 position. It increases from an initial value of 0 for immature organic matter to an equilibrium value of approximately 0.52-0.55, which corresponds to the peak oil generation window (around 0.8% vitrinite reflectance, Ro).[1]

  • C29 αββ/(αββ + ααα): This ratio reflects the isomerization at the C-14 and C-17 positions. It increases from 0 in immature samples to an equilibrium of about 0.67-0.71, indicating a slightly higher level of thermal maturity than the 20S/(20S+20R) equilibrium (around 0.9% Ro).[1]

While these ratios are most commonly cited for C29 steranes (stigmastanes), the same principles of isomerization apply to C27 (this compound) and C28 (ergostane) steranes.

Comparative Performance of this compound vs. Other Steranes

The relative abundance of C27, C28, and C29 steranes is often used as an indicator of the source of organic matter. A predominance of C27 steranes is typically associated with a marine algal origin, whereas a high abundance of C29 steranes suggests a contribution from terrestrial higher plants.[2] However, their performance as thermal maturity indicators can also be compared.

At high levels of thermal maturity, the differential generation and cracking rates of C27 and C29 regular steranes can influence their relative abundance.[3][4] Some studies have shown that the C27/C29 regular sterane ratio tends to increase with rising temperature in pyrolysis experiments, suggesting that this compound may be slightly more stable or generated at higher maturities than stigmastane.[5] This can lead to a "reversal" of the C29 sterane isomerization parameter at high maturity, making it a less reliable indicator in such scenarios.[4]

The choice of which sterane to use for maturity assessment can also be influenced by the source rock depositional environment. For instance, some studies have reported abnormally high sterane isomerization under high-salinity conditions, which could potentially affect the reliability of these parameters.[4]

Data Presentation: Comparison of Sterane Isomerization Ratios

The following table summarizes typical values for C29 sterane isomerization ratios at different levels of thermal maturity, correlated with vitrinite reflectance (Ro). While less commonly reported, C27 sterane ratios are expected to follow a similar trend.

Thermal Maturity StageVitrinite Reflectance (%Ro)C29 ααα 20S/(20S + 20R)C29 αββ/(αββ + ααα)
Immature< 0.5< 0.2< 0.2
Early Mature0.5 - 0.70.2 - 0.40.2 - 0.35
Peak Oil Window0.7 - 1.00.4 - 0.550.35 - 0.71
Late Mature1.0 - 1.3~0.55 (equilibrium)~0.71 (equilibrium)
Post-Mature (Gas Window)> 1.3Ratios may become unreliableRatios may become unreliable

Note: These values are approximate and can be influenced by source input and heating rates.

The following table presents a selection of experimental data from various studies, showcasing the application of both C27 and C29 sterane maturity parameters.

Sample/SourceVitrinite Reflectance (%Ro)C27 20S/(20S+20R)C29 20S/(20S+20R)C27 ββ/(ββ+αα)C29 ββ/(ββ+αα)Reference
Nkporo FormationN/AN/A0.35 - 0.38N/A0.49 - 0.59[6]
Enugu ShaleN/AN/A0.32 - 0.34N/A0.45 - 0.51[6]
Cretaceous Rocks, Iran~0.93 - 0.95N/AEquilibrium ReachedN/AEquilibrium Reached[7]
Albertine Graben OilsN/A~0.4 - 0.5N/A~0.4 - 0.5N/A[8]
Posidonia Shale0.48 - 1.45Data not specifiedRatios increase with maturityData not specifiedRatios increase with maturity[9]

Experimental Protocols

The analysis of steranes for thermal maturity assessment typically involves the following steps:

1. Sample Preparation and Extraction:

  • For rock samples: Crush and pulverize the rock to a fine powder.

  • Soxhlet Extraction: Extract the powdered rock or crude oil sample with an organic solvent (e.g., dichloromethane/methanol mixture) for 24-72 hours to obtain the total lipid extract.[10]

2. Fractionation:

  • Column Chromatography: Separate the total lipid extract into different fractions (saturates, aromatics, and NSOs) using column chromatography with silica gel and/or alumina. The saturated fraction, which contains the steranes, is eluted with a non-polar solvent like n-hexane.[10]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of individual sterane isomers.[11]

  • Column: A fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.10 μm film thickness) is typically used.[11]

  • Carrier Gas: Helium is commonly used as the carrier gas.[11]

  • Injection: A splitless injection of the saturated fraction is performed.[11]

  • Temperature Program: A typical temperature program would be:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 100°C at 30°C/min.

    • Ramp 2: Increase to 308°C at 4°C/min.

    • Final hold: 308°C for 8 minutes.[11]

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring the characteristic fragment ion for steranes at m/z 217.[6]

4. Data Analysis:

  • Identify the different sterane isomers based on their retention times and mass spectra.

  • Calculate the peak areas of the relevant isomers (e.g., C29 ααα 20S, C29 ααα 20R, C29 αββ, and C29 ααα) to determine the isomerization ratios.

Visualization of Key Processes

Sterane Isomerization Pathway

G cluster_0 Biological Precursors (Sterols) cluster_1 Diagenesis (Immature Stage) cluster_2 Catagenesis (Thermal Maturation) Sterols Sterols Biologically Inherited Steranes\n(e.g., 5α,14α,17α-20R) Biologically Inherited Steranes (e.g., 5α,14α,17α-20R) Sterols->Biologically Inherited Steranes\n(e.g., 5α,14α,17α-20R) Early Burial Thermally Stable Isomers\n(e.g., 5α,14α,17α-20S and 5α,14β,17β) Thermally Stable Isomers (e.g., 5α,14α,17α-20S and 5α,14β,17β) Biologically Inherited Steranes\n(e.g., 5α,14α,17α-20R)->Thermally Stable Isomers\n(e.g., 5α,14α,17α-20S and 5α,14β,17β) Increasing Temperature (Isomerization)

Caption: The transformation of biological sterols to thermally stable steranes with increasing geological temperature.

Experimental Workflow for Sterane Analysis

G Sample Rock/Oil Sample Extraction Soxhlet Extraction Sample->Extraction Fractionation Column Chromatography Extraction->Fractionation GCMS GC-MS Analysis (m/z 217) Fractionation->GCMS Data Data Analysis (Isomer Ratios) GCMS->Data

Caption: A typical analytical workflow for the determination of sterane isomerization ratios.

Conclusion

Both this compound (C27) and other steranes (C28, C29) serve as effective indicators of thermal maturity through the process of isomerization. While C29 sterane ratios are more commonly reported, the fundamental principles apply across the different carbon numbers. The choice of which sterane to prioritize for maturity assessment may depend on the specific source rock characteristics and the maturity range of interest. At very high maturities, the reliability of all sterane-based parameters can be compromised due to cracking and equilibrium being reached. A comprehensive approach that considers multiple biomarker parameters is often the most robust strategy for accurate thermal maturity assessment.

References

Assessing the Utility of Cholestane Ratios as Paleoenvironmental Proxies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The reconstruction of past environmental conditions is fundamental to understanding Earth's history and predicting future climate scenarios. Molecular fossils, or biomarkers, preserved in the geological record offer a powerful window into past ecosystems. Among these, steranes, the fully saturated hydrocarbon skeletons derived from sterols, provide critical information about the evolution of eukaryotes and the environmental conditions at the time of their deposition. This guide provides a comprehensive comparison of cholestane-based ratios with other established paleoenvironmental proxies, supported by experimental data and detailed methodologies, to assist researchers in their selection and application.

This compound Ratios as Paleoenvironmental Indicators

This compound (C27) is a sterane derived from the diagenesis of cholesterol, a sterol abundant in many eukaryotic organisms, from algae to animals. During burial and transformation in sediments, cholesterol undergoes a series of reactions, including reduction and isomerization. The relative abundance of the resulting this compound isomers and related compounds can serve as proxies for specific depositional conditions, most notably the redox state of the environment.

The foundational principle behind using this compound ratios as a redox proxy lies in the different diagenetic pathways cholesterol follows under oxic versus anoxic conditions. In anoxic environments, microbial processes are thought to favor the formation of certain stanol intermediates which, upon further diagenesis, lead to specific stereoisomers of this compound. The ratio of these isomers can therefore reflect the oxygen levels in the water column and sediments during deposition.

Comparison of this compound Ratios with Alternative Proxies

While promising, this compound ratios are part of a broader suite of geochemical tools used for paleoenvironmental reconstruction. Their utility is best assessed in comparison with other established biomarker and inorganic proxies. The performance of these proxies can vary depending on factors such as organic matter source, thermal maturity, and depositional setting.

ProxyPrincipleApplicationTypical Values/InterpretationAdvantagesLimitations
This compound Isomer Ratios (e.g., 5α/5β) Differential preservation and formation of stereoisomers under varying redox conditions during early diagenesis.Redox conditions in the depositional environment.Varies significantly; requires calibration for specific basins.Directly linked to eukaryotic source material; can be highly sensitive to subtle redox changes.Can be influenced by thermal maturity and microbial communities; pathways not fully constrained.
Pristane/Phytane (Pr/Ph) Ratio Derived from the phytyl side-chain of chlorophyll. Pristane formation is favored under oxic conditions, while phytane formation is favored under anoxic conditions.[1][2]Redox conditions, source of organic matter.< 0.8: Anoxic, often hypersaline or carbonate environments.[1][3] > 3.0: Oxic, significant terrestrial input.[1][4] 0.8 - 3.0: Intermediate conditions.[5]Widely used and well-established; robust over a wide range of thermal maturities.Can be affected by the source of organic matter and thermal maturity; not reliable in biodegraded samples.[1]
Sterane/Hopane (S/H) Ratio Steranes are derived from eukaryotes (algae, higher plants), while hopanes are derived from prokaryotes (bacteria).[6]Relative contribution of eukaryotic versus bacterial organic matter.> 1.0: Significant input from algae.[7] < 1.0: Dominance of bacterial biomass or terrestrial input.[6]Good indicator of the primary source of organic matter in the ecosystem.Can be influenced by diagenetic processes and biodegradation, as hopanes are more resistant.[1]
Diasterane/Sterane Ratio Diasteranes are formed from the acid-catalyzed rearrangement of steranes in clay-rich environments.Lithology of source rock (clay-rich vs. carbonate), redox conditions.Low ratios (e.g., 0.27–0.56) are indicative of anoxic carbonate source rocks.[8] High ratios suggest clay-rich source rocks.[8]Useful for distinguishing between different source rock lithologies.Strongly influenced by thermal maturity and the presence of acidic clay minerals.[8]
Trace Elements (e.g., Mo, U, V, Re) Enrichment of redox-sensitive trace metals in sediments under anoxic or euxinic (anoxic and sulfidic) conditions.Bottom water redox conditions.Enrichment factors relative to average shale (e.g., Mo/Al, U/Al > specific thresholds) indicate anoxia.[9]Provide a direct measure of bottom water chemistry; can be used to distinguish between different levels of oxygen depletion.Can be influenced by sedimentation rates, organic carbon flux, and water chemistry (e.g., sulfide concentrations).

Experimental Protocols

The analysis of this compound ratios and other biomarker proxies involves a standardized set of procedures designed to extract, separate, and identify these compounds from rock or sediment samples.

1. Sample Preparation:

  • Core or outcrop samples are cleaned to remove external contamination.

  • Samples are crushed and ground to a fine powder (e.g., < 100 mesh) to increase the surface area for extraction.

2. Lipid Extraction:

  • The powdered sample is solvent-extracted using a Soxhlet apparatus or an accelerated solvent extractor (ASE).

  • A common solvent mixture is dichloromethane (DCM) and methanol (9:1 v/v).

3. Fractionation:

  • The total lipid extract is separated into different compound classes (e.g., saturated hydrocarbons, aromatic hydrocarbons, polar compounds).

  • This is typically achieved using column chromatography with silica gel or alumina as the stationary phase.

  • Saturated hydrocarbons are eluted with a non-polar solvent like hexane, which contains the steranes and hopanes.

4. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • The saturated hydrocarbon fraction is analyzed using a GC-MS system.

  • Gas Chromatograph (GC): Separates the individual compounds based on their boiling points and interaction with the capillary column (e.g., DB-1 or HP-5, 60 m length).[10]

  • Mass Spectrometer (MS): Fragments the separated compounds and detects the resulting ions. Biomarkers are identified based on their retention time in the GC and their unique mass spectra.

  • Selected Ion Monitoring (SIM): To improve sensitivity and specificity, the MS is often set to monitor specific mass-to-charge ratio (m/z) fragments characteristic of certain biomarker classes, such as m/z 217 for steranes and m/z 191 for hopanes.[11]

5. Quantification:

  • The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram.

  • Ratios are calculated by dividing the peak areas of the respective compounds.

Mandatory Visualization

Diagenetic_Pathway cluster_water_sediment Water Column & Surface Sediment cluster_sediment Sediment Diagenesis cluster_proxy Paleoenvironmental Proxy Cholesterol Cholesterol (Biomolecule) Cholestenone Cholest-4-en-3-one Cholesterol->Cholestenone Oxidation/Isomerization (Oxic & Anoxic Pathways) [3, 4] Coprostanol Coprostanol (5β-stanol) Cholestenone->Coprostanol Anoxic Reduction Cholestanol Cholestanol (5α-stanol) Cholestenone->Cholestanol Suboxic/Oxic Reduction Cholestane_beta 5β(H)-Cholestane Coprostanol->Cholestane_beta Further Diagenesis Cholestane_alpha 5α(H)-Cholestane Cholestanol->Cholestane_alpha Further Diagenesis Ratio 5α / 5β this compound Ratio (Redox Indicator) Cholestane_beta->Ratio Cholestane_alpha->Ratio

Caption: Diagenetic pathway of cholesterol to this compound isomers.

Experimental_Workflow Sample 1. Sediment/Rock Sample Extraction 2. Solvent Extraction (DCM/Methanol) Sample->Extraction Fractionation 3. Column Chromatography (Separation of Saturates) Extraction->Fractionation Analysis 4. GC-MS Analysis (m/z 191, 217) [15] Fractionation->Analysis Data 5. Data Processing (Peak Integration) Analysis->Data Interpretation 6. Ratio Calculation & Paleoenvironmental Interpretation Data->Interpretation

Caption: Standard experimental workflow for biomarker analysis.

Conclusion

This compound ratios serve as a valuable, albeit complex, tool in the paleoenvironmentalist's toolkit. Their direct link to eukaryotic life makes them a compelling proxy for understanding conditions in ancient marine and lacustrine systems. However, like all proxies, they are not without their limitations. The influence of thermal maturity and specific microbial pathways on this compound isomer distributions necessitates a multi-proxy approach for robust paleoenvironmental reconstructions.

By comparing this compound ratios with established proxies such as the Pr/Ph and S/H ratios, as well as inorganic indicators, researchers can build a more complete and nuanced picture of past environments. The continued refinement of analytical techniques and a deeper understanding of the biogeochemical pathways governing biomarker production and preservation will undoubtedly enhance the utility of this compound ratios in future paleoenvironmental research.

References

Comparative Bioactivity of Synthetic Cholestane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of various synthetic cholestane derivatives. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key signaling pathways.

This guide synthesizes experimental data on the cytotoxic, antimicrobial, and anti-inflammatory properties of selected synthetic this compound derivatives. The structure-activity relationships of these compounds are explored to provide insights for future drug design and development.

Data Presentation: Comparative Bioactivity Metrics

The following tables summarize the quantitative bioactivity of various synthetic this compound derivatives, providing a basis for comparison across different biological activities.

Table 1: Cytotoxicity of Synthetic this compound Derivatives Against Human Cancer Cell Lines

This compound DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Cholest-4-alpha-methyl-8-en-3beta,7alpha-diolKB (Nasopharyngeal)0.00132--
HCT-8 (Colon)1.2--
BEL-7402 (Liver)1.2--
AB-functionalized this compound derivative 1MCF-7 (Breast)5.3Doxorubicin0.8
MDA-MB-468 (Breast)3.2Doxorubicin1.2
AB-functionalized this compound derivative 2MCF-7 (Breast)8.1Doxorubicin0.8
MDA-MB-468 (Breast)6.5Doxorubicin1.2

Table 2: Antimicrobial Activity of Synthetic this compound Derivatives

This compound DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
3α,7α-Di(pyridylmethyl)amino-5α-cholestaneStaphylococcus aureus4Ampicillin0.5
Escherichia coli16Ampicillin4
3α-(Pyridylmethyl)amino-5α-cholestaneStaphylococcus aureus8Ampicillin0.5
Escherichia coli32Ampicillin4

Table 3: Anti-inflammatory Activity of Synthetic this compound Derivatives

This compound DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
Steroidal Chalcone 11eNO Production in LPS-stimulated RAW 264.7 cells8.5Dexamethasone12.5
Steroidal Chalcone DerivativeNO Production in LPS-stimulated RAW 264.7 cells7.1 - 9.6--

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of the presented data.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 24-48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The suspension is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds: The this compound derivatives are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • After 5-10 minutes of incubation at room temperature, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.

    • The absorbance at 540 nm is measured using a microplate reader.

  • Calculation: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The IC50 value for NO inhibition is then calculated.

Signaling Pathways and Mechanisms of Action

The bioactivity of synthetic this compound derivatives is often mediated through their interaction with specific cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the known mechanisms.

GSDME_Mediated_Pyroptosis cluster_stimulus Stimulus cluster_pathway Signaling Cascade Cholestane_Derivative This compound-3β,5α,6β-triol Caspase3 Caspase-3 Activation Cholestane_Derivative->Caspase3 induces GSDME GSDME Cleavage Caspase3->GSDME Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDME->Pyroptosis

Caption: GSDME-mediated pyroptosis induced by a this compound derivative.

Apoptosis_Induction_Pathway Cholestane_Derivative Cytotoxic This compound Derivative p53 p53 Activation Cholestane_Derivative->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrial Dysfunction Bax->Mitochondrion Bcl2->Mitochondrion Caspase_Cascade Caspase Activation Mitochondrion->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Apoptosis induction via p53 and mitochondrial pathways.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound Derivatives Incubate_24h->Add_Compound Incubate_48h Incubate 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Evaluating Cholestane Analogs as Markers for Cholesterol Absorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of non-cholesterol sterols (NCS) as surrogate markers for intestinal cholesterol absorption, with a particular focus on cholestanol and the widely used plant sterols, campesterol and sitosterol. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions when selecting and employing these biomarkers in their studies.

Introduction to Cholesterol Absorption Markers

Directly measuring cholesterol absorption using isotopic methods is often complex and costly, limiting its feasibility in large-scale clinical and research settings. Consequently, non-cholesterol sterols, which are co-absorbed with cholesterol, have been widely adopted as convenient and reliable surrogate markers. The concentrations of these sterols in the plasma are thought to reflect the efficiency of intestinal cholesterol absorption. The most commonly utilized markers include the plant-derived sterols, campesterol and sitosterol, and the cholesterol metabolite, cholestanol. This guide will delve into a comparative analysis of these markers, presenting quantitative data, detailed experimental protocols, and relevant biological pathways.

Comparative Analysis of Cholesterol Absorption Markers

The utility of plasma non-cholesterol sterols as markers for cholesterol absorption has been a subject of extensive research. While they are widely used, their correlation with direct absorption measurements can vary.

A key study by Jakulj et al. investigated the relationship between plasma levels of campesterol, sitosterol, and cholestanol with fractional cholesterol absorption (FCA) measured by the gold-standard plasma dual-isotope method. The findings from this study are summarized in the table below.

MarkerAssociation with Fractional Cholesterol Absorption (FCA)Statistical Significance (P-value)Key Findings
Campesterol/Total Cholesterol No significant association (β = 0.13)P = 0.30Plasma campesterol concentrations did not correlate with true cholesterol absorption in this study population.[1]
Sitosterol/Total Cholesterol No significant association (β = 0.08)P = 0.52Similar to campesterol, plasma sitosterol levels were found to be poor predictors of cholesterol absorption efficiency.[1]
Cholestanol/Total Cholesterol Significant positive association (β = 0.26)P = 0.035 Plasma cholestanol concentrations showed a statistically significant correlation with fractional cholesterol absorption.[1]

These results suggest that while plant sterols like campesterol and sitosterol are commonly used, their reliability as quantitative markers for cholesterol absorption may be limited.[1] In contrast, cholestanol appears to be a more robust marker, demonstrating a significant positive association with directly measured cholesterol absorption.[1]

Experimental Protocols

The quantification of non-cholesterol sterols in plasma or serum is typically performed using gas chromatography-mass spectrometry (GC-MS). This method offers high sensitivity and specificity for the simultaneous measurement of multiple sterols.

Protocol: Quantification of Serum Non-Cholesterol Sterols by GC-MS

1. Sample Preparation and Saponification:

  • To 100 µL of serum, add a known amount of an internal standard (e.g., 5α-cholestane).

  • Add 1 mL of ethanolic potassium hydroxide solution.

  • The mixture is vortexed and then heated (saponified) to hydrolyze the sterol esters.

2. Extraction:

  • After cooling, the non-saponifiable sterols are extracted from the aqueous-alcoholic phase using a non-polar solvent like n-hexane or petroleum ether.

  • The extraction is typically repeated multiple times to ensure complete recovery.

  • The organic phases are pooled and washed with water to remove any remaining alkali.

3. Derivatization:

  • The extracted sterols are dried under a stream of nitrogen.

  • To increase their volatility for GC analysis, the sterols are derivatized to form trimethylsilyl (TMS) ethers. This is achieved by adding a derivatizing agent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) and heating the mixture.

4. GC-MS Analysis:

  • An aliquot of the derivatized sample is injected into the GC-MS system.

  • The different sterols are separated based on their retention times on the GC column.

  • The mass spectrometer is used for detection and quantification, often in the selected ion monitoring (SIM) mode for enhanced sensitivity.

Biological Pathways and Mechanisms

The absorption of cholesterol and other sterols in the intestine is a complex process primarily regulated by two key transporters located on the apical membrane of enterocytes: Niemann-Pick C1-Like 1 (NPC1L1) and the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8.

Cholesterol_Absorption_Pathway Intestinal Sterol Absorption Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_lymph Lymphatic System Micelle Micelle NPC1L1 NPC1L1 Micelle->NPC1L1 Cholesterol & Plant Sterols Cholesterol_Pool Free Cholesterol Pool NPC1L1->Cholesterol_Pool Uptake ABCG5/G8 ABCG5/G8 ABCG5/G8->Micelle Secretion back to Lumen Cholesterol_Pool->ABCG5/G8 Efflux Chylomicron_Assembly Chylomicron Assembly Cholesterol_Pool->Chylomicron_Assembly Chylomicron Chylomicron Chylomicron_Assembly->Chylomicron

Caption: Intestinal Sterol Absorption and Efflux.

NPC1L1 is responsible for the uptake of cholesterol and non-cholesterol sterols from the intestinal lumen into the enterocyte.[2][3][4] Conversely, the heterodimer ABCG5/G8 actively pumps sterols, particularly plant sterols, from the enterocyte back into the intestinal lumen, thereby limiting their net absorption.[2][3] This selective efflux mechanism is why plant sterols are generally absorbed to a much lesser extent than cholesterol. The balance between the activities of NPC1L1 and ABCG5/G8 is a critical determinant of overall cholesterol absorption efficiency.

Conclusion

The selection of an appropriate biomarker for cholesterol absorption is crucial for the accuracy and relevance of research findings. While campesterol and sitosterol are widely used, evidence suggests that their correlation with direct measures of cholesterol absorption can be weak.[1] Plasma cholestanol, on the other hand, appears to be a more reliable and quantitatively associated marker.[1]

For researchers and drug development professionals, this guide highlights the importance of carefully considering the validation data behind each marker. The provided GC-MS protocol offers a robust method for the simultaneous quantification of these non-cholesterol sterols. Understanding the underlying biological pathways of sterol transport, particularly the roles of NPC1L1 and ABCG5/G8, provides essential context for interpreting biomarker data and for the development of novel therapeutics targeting cholesterol absorption.

References

Navigating the Labyrinth of Lipid Analysis: A Guide to Inter-Laboratory Comparison of Cholestane and Other Sterols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving consistent and reproducible analytical results is paramount. In the realm of sterol analysis, particularly when utilizing cholestane as an internal standard, inter-laboratory comparisons are crucial for ensuring data reliability and harmonizing methodologies across different facilities. This guide provides an objective comparison of analytical approaches, supported by a summary of findings from published studies, and outlines the essential elements of a robust inter-laboratory comparison program.

The analysis of non-cholesterol sterols (NCS) provides valuable insights into cholesterol absorption and synthesis. However, significant variability in reported concentrations between laboratories has been a persistent challenge. An international survey involving twenty laboratories highlighted "unacceptably high interlaboratory variations for cholesterol and NCS concentrations," underscoring the urgent need for the harmonization of analytical methods.[1][2] Such comparisons, also known as proficiency testing or round-robin tests, are fundamental to identifying and mitigating sources of analytical error.[3][4]

The Pivotal Role of the Internal Standard: 5α-Cholestane

In gas chromatography-based methods for sterol analysis, 5α-cholestane is frequently employed as an internal standard to correct for variations during sample preparation and analysis.[1] The stability and purity of the internal standard are critical; any degradation or variability in its response can significantly impact the accuracy of the quantification of target analytes. The choice of internal standard is a key variable in inter-laboratory studies, with other options including epicoprostanol and deuterium-labeled sterols.[1]

Common Methodologies in Sterol Analysis

The primary analytical techniques for separating and quantifying this compound and other sterols are Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods typically involve a multi-step experimental protocol.

Experimental Protocol: A Typical Workflow

A generalized protocol for the analysis of serum sterols using GC-MS with 5α-cholestane as an internal standard is as follows:

  • Sample Preparation:

    • A known amount of the internal standard (5α-cholestane) is added to the serum sample.

    • Alkaline hydrolysis (saponification) is performed to deconjugate esterified sterols, allowing for the analysis of total sterol concentrations.[2]

    • The unsaponifiable lipids, including the sterols and the internal standard, are extracted using an organic solvent (e.g., hexane or a chloroform-methanol mixture).

  • Derivatization:

    • The hydroxyl groups of the sterols are derivatized, commonly by silylation, to increase their volatility and thermal stability for gas chromatography.

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph.

    • The sterols are separated on a capillary column (e.g., a 50 m long SE-30 column).

    • The separated compounds are detected by a mass spectrometer, which provides both quantitative data and structural information for identification.

Inter-Laboratory Comparison: Key Performance Metrics

The core of an inter-laboratory comparison lies in the statistical analysis of the results submitted by participating laboratories for a common set of blind samples. The following table summarizes key quantitative metrics used to assess performance.

MetricDescriptionImplication for this compound Analysis
Mean/Median Concentration The central tendency of the reported values for a specific analyte from all participating laboratories.Establishes a consensus value for the concentration of this compound (if being measured directly) or the target sterols.
Standard Deviation (SD) A measure of the dispersion of the data points around the mean.A large SD indicates significant disagreement between laboratories.
Coefficient of Variation (%CV) The ratio of the standard deviation to the mean, expressed as a percentage.Provides a standardized measure of the relative variability of the results, allowing for comparison across different analytes.
Z-Score A statistical measure that indicates how many standard deviations an individual laboratory's result is from the consensus mean.[5]A common tool for proficiency testing; a Z-score outside of a predefined range (e.g.,

It is important to note that factors such as the sample matrix can significantly influence results. Studies have shown that proficiency testing materials may not behave identically to fresh human serum, leading to "matrix effects" that can cause biases in the measurements of some analytical systems.[6][7]

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison for this compound and other sterol analyses.

Inter_Laboratory_Comparison_Workflow cluster_0 Coordinating Body cluster_1 Participating Laboratories A Sample Preparation (e.g., pooled serum with known sterol levels) B Sample Distribution to Participating Laboratories A->B F Receipt of Blind Samples B->F C Data Collection and Anonymization D Statistical Analysis (Mean, SD, %CV, Z-Scores) C->D E Issuance of Performance Report D->E I Laboratory Performance Improvement E->I Feedback and Corrective Actions G Analysis using In-House Protocol (e.g., GC-MS with this compound IS) F->G H Reporting of Results to Coordinating Body G->H H->C

Caption: Workflow of a typical inter-laboratory comparison for sterol analysis.

Conclusion: Towards Harmonized and Reliable Sterol Analysis

Inter-laboratory comparisons are indispensable for improving the accuracy and reliability of this compound and other sterol analyses. By participating in such programs, laboratories can benchmark their performance, identify potential sources of error in their methodologies, and contribute to the much-needed harmonization of analytical techniques. The consistent and accurate measurement of sterols is vital for advancing our understanding of metabolic diseases and for the development of new therapeutic interventions. Therefore, a commitment to ongoing quality control and inter-laboratory collaboration is essential for the scientific community.

References

Safety Operating Guide

Navigating the Disposal of Cholestane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While cholestane and its derivatives are generally considered stable and not classified as hazardous, adherence to established disposal protocols is essential to ensure a safe and compliant laboratory environment.[1][2][3][4] This guide provides a step-by-step approach to the proper disposal of this compound, ensuring the protection of personnel and the environment.

This compound: A Profile

This compound is a saturated tetracyclic triterpenoid. Understanding its basic properties is the first step in its safe handling and disposal. While specific safety data for all this compound derivatives may not always be readily available, data from closely related compounds provide a strong basis for safe handling procedures.[1]

Table 1: Properties of this compound and a Related Compound

Property5α-CholestaneCholestan-7-one
Molecular Formula C₂₇H₄₈C₂₇H₄₆O
Appearance White crystalline powderWhite Crystalline Powder
Stability Stable under normal conditions[2][4]Stable
Incompatible Materials Strong oxidizing agents[1][2]Strong oxidizing agents[1]
Hazards Not classified as hazardous[1][2][3][4]Not classified as hazardous[1]
Experimental Protocol for this compound Disposal

The following procedure outlines the recommended steps for the safe disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all this compound waste as chemical waste.[1]

  • Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.[1]

  • Keep this compound waste segregated from incompatible materials, especially strong oxidizing agents.[1][2]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • Safety glasses or goggles

    • A laboratory coat

    • Chemical-resistant gloves[1]

3. Waste Containerization and Labeling:

  • Use a dedicated, sealable container made of a material compatible with this compound. The container must be in good condition, without leaks or cracks.[5][6][7]

  • Clearly label the container as "Chemical Waste" or "Hazardous Waste" in accordance with your institution's and local regulations.[1]

  • The label must include the full chemical name ("this compound" or the specific derivative) and the date when waste accumulation began.[1][5]

4. Storage:

  • Store the waste container in a designated, well-ventilated hazardous waste storage area.[8]

  • Ensure the container is kept away from heat sources, direct sunlight, and incompatible chemicals.[5]

  • Secondary containment, such as a spill tray, should be used to prevent the spread of material in case of a leak.[8][9]

5. Disposal:

  • Arrange for the collection of the this compound waste by your institution's licensed waste disposal service.[1][8]

  • Provide the disposal service with all necessary information about the chemical, including its identity and any known hazards.[1]

  • Never dispose of this compound waste down the drain or in the regular trash.[5][10][11]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps involved in the proper disposal of this compound.

CholestaneDisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_containerization Containerization cluster_final_disposal Final Disposal Start Start: This compound Waste Generated Identify Identify as Chemical Waste Start->Identify Segregate Segregate from Incompatible Materials Identify->Segregate PPE Don Appropriate PPE Segregate->PPE Containerize Place in Labeled, Sealable Container PPE->Containerize Label Label with 'Chemical Waste', Name, and Date Containerize->Label Store Store in Designated Waste Area Label->Store Arrange Arrange for Professional Disposal Store->Arrange End End: Properly Disposed Arrange->End

Caption: Workflow for the proper disposal of this compound waste.

CholestaneDisposalDecisionTree start This compound Waste is_mixed Is it mixed with other waste? start->is_mixed is_compatible Are the wastes compatible? is_mixed->is_compatible Yes containerize_pure Containerize and Label This compound Waste is_mixed->containerize_pure No segregate Segregate this compound Waste is_compatible->segregate No containerize_mixed Containerize and Label Mixed Waste is_compatible->containerize_mixed Yes segregate->containerize_pure store Store in Designated Waste Area containerize_mixed->store containerize_pure->store dispose Professional Disposal store->dispose

Caption: Decision tree for handling and segregating this compound waste.

References

Essential Safety and Logistics for Handling Cholestane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds like Cholestane. While this compound is generally not classified as a hazardous substance, adhering to proper handling and disposal protocols is a critical aspect of responsible laboratory practice.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe research environment.

Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValueUnitSource
Molecular FormulaC₂₇H₄₈[3][4][5]
Molecular Weight372.67 g/mol [3][4][5]
AppearanceWhite Crystalline Powder[6]
Melting Point78 - 81°C[2][7]
Boiling Point250°C (at 1 mmHg)[2][7]
SolubilitySoluble in chloroform, ether, benzene; sparingly soluble in ethanol, DMSO, and dimethylformamide.[8][4][9]
StabilityStable under normal conditions.
Incompatible MaterialsStrong oxidizing agents.

Personal Protective Equipment (PPE)

The primary objective when handling this compound is to prevent skin and eye contact, as well as inhalation of the powder.[10] The following personal protective equipment is recommended.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety glasses or gogglesANSI Z87.1 certified, with side shields. Chemical splash goggles are recommended when handling solutions.Protects eyes from splashes and airborne particles.
Hand Protection Disposable GlovesNitrile gloves are a suitable choice for handling the solid and solutions in common laboratory solvents.[6][10]Prevents direct skin contact with the chemical.
Body Protection Laboratory CoatA clean, buttoned lab coat should be worn.Protects skin and personal clothing from contamination.[6][10]
Respiratory Protection Not generally requiredA respirator is not typically necessary if handling is performed in a well-ventilated area or a chemical fume hood.Minimizes inhalation of the powder.[10]

Operational Plan: Handling and Weighing

This protocol outlines the safe procedure for weighing and preparing a solution of this compound, designed to minimize exposure risk.

Preparation:

  • Ensure the work area, such as a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.

  • Don the required Personal Protective Equipment (PPE) as detailed in the table above.

Weighing:

  • Place a weighing boat or paper on an analytical balance and tare the weight.

  • Carefully use a clean spatula to transfer the desired amount of solid this compound to the weighing boat, avoiding the creation of dust.[10]

  • Record the exact weight.

Dissolution:

  • Carefully transfer the weighed solid into the appropriate glassware.

  • Add the desired volume of solvent to the glassware.

  • Securely cap the glassware and mix until dissolved.

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution prep_area Clean Work Area don_ppe Don PPE prep_area->don_ppe tare_balance Tare Balance don_ppe->tare_balance transfer_solid Transfer this compound tare_balance->transfer_solid record_weight Record Weight transfer_solid->record_weight transfer_to_glassware Transfer to Glassware record_weight->transfer_to_glassware add_solvent Add Solvent transfer_to_glassware->add_solvent cap_mix Cap and Mix add_solvent->cap_mix

This compound Handling and Weighing Workflow

Disposal Plan

Proper disposal of this compound and its containers is crucial to ensure laboratory safety and environmental compliance. All waste must be handled in accordance with local, state, and federal regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect unused solid this compound and any contaminated disposables (e.g., weighing paper, gloves) in a clearly labeled, sealed container marked as "non-hazardous chemical waste".[10]

  • Liquid Waste: Solutions of this compound should be collected in a separate, labeled waste container. Do not mix with other chemical waste unless compatibility has been confirmed.[6]

  • Empty Containers: Empty containers may contain residual dust and should be handled with care.[8] Do not cut, drill, grind, or weld such containers.[8]

Disposal Procedure:

  • Waste Identification: Treat all this compound waste as chemical waste.[6]

  • Containerization: Use a dedicated, properly labeled, and sealed container for this compound waste. The container must be in good condition, free of leaks or cracks.[6]

  • Labeling: Clearly label the container as "Chemical Waste" and include the full chemical name ("this compound").[6]

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup by the institution's hazardous waste disposal service. Provide the service with all necessary information about the chemical.[6]

G start Start Disposal Process identify_waste Identify this compound Waste start->identify_waste segregate_waste Segregate Solid & Liquid Waste identify_waste->segregate_waste containerize Use Labeled, Sealed Container segregate_waste->containerize store Store in Designated Area containerize->store dispose Arrange for Professional Disposal store->dispose

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.